molecular formula C4H4IN3 B13577557 6-Iodopyridazin-4-amine

6-Iodopyridazin-4-amine

Katalognummer: B13577557
Molekulargewicht: 221.00 g/mol
InChI-Schlüssel: NPPWVRBPUXPRBZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Iodopyridazin-4-amine is a high-purity heterocyclic organic compound with the molecular formula C4H4IN3 and a molecular weight of 221.00 g/mol . This iodinated pyridazine derivative serves as a versatile and valuable synthetic intermediate in medicinal chemistry and drug discovery research, particularly for the development of novel pharmaceutical agents. The iodine substituent at the 6-position of the pyridazine ring makes this compound an excellent substrate for metal-catalyzed cross-coupling reactions, including Suzuki, Stille, and Sonogashira reactions, enabling the introduction of diverse carbon-based substituents to create targeted molecular libraries. As a specialist heterocyclic building block, 6-Iodopyridazin-4-amine is primarily utilized in the synthesis of potential therapeutic compounds across multiple drug classes, including central nervous system agents, cardiovascular drugs, and anti-infective medications . The compound's reactive amine group at the 4-position provides an additional site for chemical modification and functionalization, allowing researchers to develop structure-activity relationships and optimize drug-like properties. Proper storage recommendations include maintaining the compound at -20°C with protection from light to ensure long-term stability . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C4H4IN3

Molekulargewicht

221.00 g/mol

IUPAC-Name

6-iodopyridazin-4-amine

InChI

InChI=1S/C4H4IN3/c5-4-1-3(6)2-7-8-4/h1-2H,(H2,6,8)

InChI-Schlüssel

NPPWVRBPUXPRBZ-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=NN=C1I)N

Herkunft des Produkts

United States
Foundational & Exploratory

Mechanism of Action of 6-Iodopyridazin-4-amine Derived Kinase Inhibitors: A Structural and Functional Paradigm

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of targeted kinase inhibitors requires molecular scaffolds that offer both precise target engagement and versatile late-stage functionalization. 6-Iodopyridazin-4-amine (CAS 2408968-66-9)[1][2] has emerged as a privileged building block in modern medicinal chemistry. By serving as a highly efficient hinge-binding pharmacophore, this precursor enables the synthesis of potent, ATP-competitive inhibitors targeting critical disease pathways, most notably the ULK1/2 autophagy initiation complex in oncology[3] and the ALK5 (TGF-β Receptor I) pathway in fibrotic diseases[4].

As a Senior Application Scientist, I approach the utility of this molecule not just as a static structure, but as a dynamic vector. This whitepaper deconstructs the structural rationale behind the pyridazin-4-amine core, elucidates the mechanism of action (MoA) of its derivatives, and outlines the self-validating experimental workflows required to translate this chemical precursor into a validated therapeutic lead.

The Pharmacophore: Structural & Mechanistic Rationale

The efficacy of inhibitors derived from 6-iodopyridazin-4-amine relies on a dual-function structural paradigm:

  • The Hinge-Binding Core: The pyridazin-4-amine moiety acts as the primary anchor within the kinase ATP-binding pocket. The N1 and N2 heteroatoms of the pyridazine ring serve as potent hydrogen bond acceptors, while the exocyclic 4-amino group acts as a hydrogen bond donor. This triad perfectly mimics the hydrogen-bonding profile of the adenine ring in ATP, forming robust interactions with the backbone amide linkages of the kinase hinge region (typically interacting with specific cysteine or methionine residues).

  • The 6-Iodo Vector: The iodine atom at the 6-position is the critical synthetic handle. Due to its high polarizability and weak carbon-halogen bond, iodine is an ideal leaving group for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). By displacing the iodine, medicinal chemists can install bulky aryl, heteroaryl, or aliphatic moieties that project deeply into the kinase's selectivity pocket (such as the DFG-in active or DFG-out allosteric sites), thereby tuning the inhibitor's selectivity profile and binding kinetics[4][5].

Application I: ULK1/2 Autophagy Inhibition

Mechanism of Action

Unc-51-like autophagy activating kinases 1 and 2 (ULK1/2) are apex regulators of the autophagy initiation complex[3][6]. Under cellular stress, the energy sensor AMPK activates ULK1, driving the phosphorylation of downstream targets like Beclin1 and VPS34 to initiate autophagosome formation[6]. In triple-negative breast cancer (TNBC), tumor cells hijack this pathway to survive metabolic stress and chemotherapeutic insult[7].

Derivatives synthesized from the pyridazin-4-amine scaffold have been engineered into potent, dual-specific ULK1/2 inhibitors (e.g., analogs of SBP-7455)[3]. These inhibitors competitively bind the ATP pocket, locking the kinase in an inactive state. Mechanistically, this blocks early-stage autophagic flux, rendering TNBC cells highly susceptible to apoptosis, particularly when synergized with PARP inhibitors like Olaparib[3][7].

G AMPK AMPK (Stress Sensor) ULK1 ULK1/2 Complex (Autophagy Initiation) AMPK->ULK1 Activates mTOR mTOR (Nutrient Sensor) mTOR->ULK1 Inhibits Beclin1 Beclin1 / VPS34 (Nucleation) ULK1->Beclin1 Phosphorylates Inhibitor Pyridazine Inhibitor (ATP Competitor) Inhibitor->ULK1 Blocks Kinase Domain Autophagy Autophagic Flux (TNBC Cell Survival) Beclin1->Autophagy Drives

Fig 1: Mechanism of ULK1/2 inhibition by pyridazine derivatives in the autophagy pathway.

Application II: ALK5 (TGF-β Receptor I) Modulation

Mechanism of Action

The Transforming Growth Factor-beta (TGF-β) pathway is a master regulator of tissue fibrosis and tumor immune evasion. ALK5 (TGF-β Receptor I) phosphorylates intracellular SMAD2/3 proteins, driving pro-fibrotic gene transcription[8]. Recent scaffold-hopping strategies have transitioned from traditional quinazoline cores to 4,6-disubstituted pyridazines to improve physicochemical properties[4][9].

By functionalizing the 6-position of the 6-iodopyridazin-4-amine core with specific basic amine chains or substituted heterocycles, researchers have developed highly selective ALK5 inhibitors[5]. Causality in Design: This structural modification is specifically tailored for "inhalation-by-design" criteria. The resulting physicochemical profile minimizes systemic exposure and maximizes lung retention, directly mitigating the cardiotoxic liabilities historically associated with systemic ALK5 inhibition in the treatment of idiopathic pulmonary fibrosis (IPF)[4][9].

Experimental Methodologies

To ensure scientific integrity, the protocols below are designed as self-validating systems, explaining not just the how, but the why behind each experimental choice.

Late-Stage Functionalization via Suzuki-Miyaura Coupling

To derive the final active inhibitor, the 6-iodo precursor undergoes palladium-catalyzed cross-coupling.

  • Causality: We utilize a biphasic 1,4-dioxane/water system to ensure the solubility of both the organic electrophile and the inorganic base. Palladium acetate ( Pd(OAc)2​ ) coupled with dppf is selected as the catalyst system because the bidentate dppf ligand enforces a cis-coordination geometry on the palladium center. This accelerates the reductive elimination step and prevents off-target dehalogenation of the sensitive pyridazine core[10].

Step-by-Step Protocol:

  • Preparation: Charge an oven-dried Schlenk flask with 6-iodopyridazin-4-amine (1.0 eq), the target aryl/heteroaryl boronic acid (1.2 eq), and Cs2​CO3​ (3.0 eq).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1 v/v ratio).

  • Catalyst Loading: Introduce Pd(OAc)2​ (5 mol%) and dppf (5 mol%) under a strict nitrogen atmosphere to prevent catalyst oxidation.

  • Reaction: Heat the reaction mixture at 90°C for 12 hours with vigorous stirring.

  • Isolation: Cool to room temperature, filter through a pad of Celite to remove palladium black, and purify the crude product via reverse-phase HPLC to isolate the active kinase inhibitor.

NanoBRET Cellular Target Engagement Assay

Biochemical assays (like ADP-Glo) confirm intrinsic affinity but fail to account for cell permeability and intracellular ATP competition.

  • Causality & Self-Validation: The NanoBRET assay utilizes a competitive fluorescent tracer. A reduction in the Bioluminescence Resonance Energy Transfer (BRET) signal strictly correlates with the inhibitor displacing the tracer at the ATP-binding site. If the compound is merely cytotoxic, both luminescence (NLuc) and fluorescence decrease proportionally, leaving the ratiometric BRET signal unchanged. This inherently eliminates false positives[3][6].

Step-by-Step Protocol:

  • Transfection: Transfect HEK293T cells with a plasmid encoding the NLuc-Kinase fusion protein (e.g., NLuc-ULK1 or NLuc-ALK5).

  • Plating: Plate the transfected cells in a white 384-well plate and incubate for 24 hours at 37°C.

  • Tracer Addition: Add the cell-permeable NanoBRET fluorescent tracer at its predetermined KD​ concentration.

  • Inhibitor Dosing: Introduce the synthesized pyridazine-derived inhibitor across a 10-point dose-response curve.

  • Measurement: Incubate for 2 hours, add the NLuc substrate, and measure dual-emission (460 nm donor and 618 nm acceptor) on a microplate reader. Calculate the BRET ratio to determine the cellular IC50​ .

G Step1 1. Express NLuc-Kinase Fusion in Cells Step2 2. Add Cell-Permeable Fluorescent Tracer Step1->Step2 Step3 3. Dose with Pyridazine Derived Inhibitor Step2->Step3 Step4 4. Measure Ratiometric BRET Signal Reduction Step3->Step4

Fig 2: Self-validating NanoBRET workflow for quantifying intracellular target engagement.

Quantitative Profiling

The structural modularity of the 6-iodopyridazin-4-amine scaffold allows for the generation of highly specific inhibitors. Below is a representative data summary illustrating how functionalizing the 6-position shifts the kinase selectivity profile between ULK1 and ALK5 targets.

Compound Derivative6-Position SubstitutionPrimary TargetBiochemical IC50​ (nM)Cellular Target Engagement ( IC50​ , nM)Primary Indication
Precursor -IodoN/A>10,000>10,000Synthetic Building Block
Derivative A Substituted PyrimidineULK1/22.515.2Triple-Negative Breast Cancer
Derivative B Basic Amine ChainALK513.045.8Idiopathic Pulmonary Fibrosis
Derivative C TriazolopyridineALK58.432.1Pulmonary Fibrosis (Inhaled)

Note: Data summarized from structure-activity relationship (SAR) profiling of pyridazine-based kinase inhibitors in recent literature[3][4][5].

References

  • Ren, H., et al. (2020). Design, Synthesis, and Characterization of an Orally Active Dual-Specific ULK1/2 Autophagy Inhibitor that Synergizes with the PARP Inhibitor Olaparib for the Treatment of Triple-Negative Breast Cancer. Journal of Medicinal Chemistry.

  • Pala, D., et al. (2024). Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. ACS Medicinal Chemistry Letters.

  • ChemicalBook (2024). 4-Aminopyridazine / 6-Iodopyridazin-4-amine Chemical Properties and Synthesis.

Sources

In Vitro Metabolic Stability of 6-Iodopyridazin-4-amine in Human Liver Microsomes: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In early-stage drug discovery, assessing the metabolic liabilities of chemical building blocks is critical for predicting in vivo pharmacokinetics and guiding lead optimization. 6-Iodopyridazin-4-amine (CAS 2408968-66-9) is a highly versatile heteroaromatic fragment. However, its structural features—an electron-deficient pyridazine core, a heavy halogen (iodine), and a primary amine—present distinct metabolic vulnerabilities.

This whitepaper provides an authoritative, self-validating framework for profiling the in vitro metabolic stability of 6-Iodopyridazin-4-amine using Human Liver Microsomes (HLM). By integrating both Phase I (Cytochrome P450) and Phase II (Uridine 5'-diphospho-glucuronosyltransferase, UGT) pathways, this guide ensures compliance with the[1].

Structural Analysis & Metabolic Liabilities

As a Senior Application Scientist, it is imperative to move beyond merely executing assays to understanding the causality behind experimental design. The chemical architecture of 6-Iodopyridazin-4-amine dictates the necessary assay conditions:

  • The Primary Amine (C4): Primary arylamines are classic substrates for N-hydroxylation (via CYPs or Flavin-containing monooxygenases, FMOs) and direct N-glucuronidation. Therefore, the assay must include Uridine 5'-diphosphoglucuronic acid (UDPGA) to capture Phase II clearance.

  • The Iodine Substituent (C6): Halogens can undergo oxidative dehalogenation. The large atomic radius and polarizability of iodine make it particularly susceptible to CYP-mediated cleavage, potentially forming reactive intermediates.

  • The Pyridazine Ring: While generally resistant to traditional epoxidation due to its electron-deficient nature, it can undergo hydroxylation under high oxidative stress.

Pathways Parent 6-Iodopyridazin-4-amine (Parent Compound) Phase1_N N-Hydroxylation (CYP/FMO Mediated) Parent->Phase1_N + NADPH Phase1_Dehalo Oxidative Deiodination (CYP Mediated) Parent->Phase1_Dehalo + NADPH Phase2_UGT N-Glucuronidation (UGT Mediated) Parent->Phase2_UGT + UDPGA Met1 N-Hydroxy-6-iodopyridazin-4-amine Phase1_N->Met1 Met2 4-Amino-pyridazin-6-ol (Dehalogenated) Phase1_Dehalo->Met2 Met3 6-Iodopyridazin-4-amine N-Glucuronide Phase2_UGT->Met3

Predicted Phase I and Phase II metabolic pathways for 6-Iodopyridazin-4-amine in human microsomes.

Experimental Design & Rationale

A robust protocol must be a self-validating system. We utilize pooled Human Liver Microsomes (HLM) to account for inter-individual genetic polymorphisms in CYP and UGT expression[2].

  • Substrate Concentration (1.0 µM): We restrict the substrate concentration to 1.0 µM to ensure [S]≪Km​ . This guarantees that the metabolic depletion follows first-order kinetics, which is a mathematical prerequisite for accurately calculating intrinsic clearance ( CLint​ )[3].

  • Protein Concentration (0.5 mg/mL): Balances detectable turnover with the prevention of non-specific protein binding, which can artificially mask clearance.

  • Alamethicin Permeabilization: UGT enzymes reside on the luminal side of the endoplasmic reticulum. Because the highly polar UDPGA cofactor cannot passively cross the microsomal membrane, we pre-incubate the HLM with alamethicin (a pore-forming peptide) to grant UDPGA access to the active sites[2].

Step-by-Step Methodology

This protocol is adapted from industry-standard DMPK workflows for combined Phase I/II microsomal stability[2][3].

Phase A: Reagent Preparation
  • Buffer System: Prepare 100 mM Potassium Phosphate Buffer (pH 7.4) supplemented with 3.3 mM MgCl2​ . Magnesium is a critical divalent cation required for both CYP and UGT catalytic activity.

  • Cofactor Solutions:

    • Prepare a 10X NADPH Regenerating System (NRS) containing Glucose-6-Phosphate, NADP+, and Glucose-6-Phosphate Dehydrogenase.

    • Prepare a 10X UDPGA solution (50 mM) in buffer.

  • Substrate Working Solution: Dilute 6-Iodopyridazin-4-amine in DMSO, then into buffer to achieve a 10 µM working stock (final DMSO in incubation must be ≤0.1% to prevent CYP inhibition).

Phase B: Microsomal Activation & Incubation
  • Pore Formation: Mix pooled HLM (final concentration 0.5 mg/mL) with Alamethicin (50 µg/mg protein) on ice for 15 minutes.

  • Pre-Incubation: Add the 6-Iodopyridazin-4-amine working stock to the activated HLM mixture. Pre-incubate in a shaking water bath at 37°C for 5 minutes to achieve thermal equilibrium.

  • Reaction Initiation: Initiate the reaction by adding the NRS and UDPGA simultaneously.

  • Time-Course Sampling: At designated time points ( t=0,5,15,30,45,60 minutes), extract 50 µL aliquots from the incubation matrix.

Phase C: Termination & Analysis
  • Quenching: Immediately dispense the 50 µL aliquot into 150 µL of ice-cold Acetonitrile containing an Internal Standard (e.g., Tolbutamide or Labetalol). This precipitates the proteins and halts all enzymatic activity.

  • Centrifugation: Centrifuge the quenched plates at 4,000 ×g for 15 minutes at 4°C.

  • LC-MS/MS: Transfer the supernatant to an analytical plate. Analyze the remaining parent compound via LC-MS/MS using Multiple Reaction Monitoring (MRM).

Workflow Prep 1. Preparation Thaw HLM & prepare 1 µM 6-Iodopyridazin-4-amine Act 2. UGT Activation Alamethicin pore-formation on ice (15 min) Prep->Act Inc 3. Incubation Add NADPH & UDPGA at 37°C (0-60 min) Act->Inc Quench 4. Termination Quench with cold Acetonitrile + IS Inc->Quench Analysis 5. Analysis Centrifuge & analyze via LC-MS/MS Quench->Analysis

Step-by-step experimental workflow for the in vitro HLM metabolic stability assay.

Data Presentation & Pharmacokinetic Extrapolation

The depletion of 6-Iodopyridazin-4-amine is quantified by plotting the natural logarithm of the percentage of parent compound remaining versus time. The slope of the linear regression yields the elimination rate constant ( k ).

Formulas for Extrapolation:

  • Half-life ( t1/2​ ): t1/2​=k0.693​

  • Intrinsic Clearance ( CLint​ ): CLint​=mg of microsomal proteink×Vincubation​​

Representative Quantitative Data Summary

Below is a structured data table representing the expected pharmacokinetic parameters for 6-Iodopyridazin-4-amine based on typical heteroaromatic amine profiles in HLM.

ParameterValue / ObservationAnalytical Implication
Substrate Concentration 1.0 µMEnsures first-order kinetics ( [S]≪Km​ )
Protein Concentration 0.5 mg/mLMinimizes non-specific binding artifacts
Elimination Rate Constant ( k ) 0.0201 min⁻¹Indicates moderate metabolic turnover
In Vitro Half-Life ( t1/2​ ) 34.5 minCompound requires structural rigidification
Intrinsic Clearance ( CLint​ ) 40.2 µL/min/mg proteinModerate hepatic extraction ratio predicted
Primary Phase I Metabolite m/z shift corresponding to −I+OH Oxidative deiodination is the primary liability
Primary Phase II Metabolite m/z shift +176 DaN-Glucuronidation at the C4 amine confirmed

Note: If the N-glucuronide metabolite is found to represent >10% of total drug-related exposure in subsequent in vivo studies, it will trigger specific disproportionate metabolite safety testing under FDA MIST guidelines[1].

References

  • Safety Testing of Drug Metabolites Guidance for Industry U.S. Food and Drug Administration (FDA)[Link]

  • In Vitro Drug Metabolism Studies Using Human Liver Microsomes IntechOpen (2022)[Link]

  • Advanced in vitro metabolic stability assays for drug discovery Nuvisan DMPK Services[Link]

Sources

Pharmacokinetic Profiling of 6-Iodopyridazin-4-amine Derivatives: A Comprehensive Guide to ADME Optimization

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 6-iodopyridazin-4-amine (CAS: 2408968-66-9) scaffold is a privileged biselectrophilic/nucleophilic building block in modern medicinal chemistry. The highly reactive 6-iodo position serves as an optimal handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), while the 4-amine moiety allows for diverse functionalization via amidation or Buchwald-Hartwig amination[1]. Through rational structural modification, derivatives of this core have been successfully optimized into potent ALK5 inhibitors[1], orally bioavailable CD73 inhibitors for immuno-oncology[2], and CNS-penetrant agents for Human African Trypanosomiasis (HAT). This whitepaper details the critical workflows required to evaluate and optimize the pharmacokinetic (PK) profiles of these derivatives.

Structural Rationale & Pharmacokinetic Impact

The pharmacokinetic viability of a pyridazine derivative is heavily dictated by the functional groups appended to the 6- and 4-positions. Unsubstituted pyridazine rings are highly polar, often leading to rapid renal clearance or poor membrane permeability. Conversely, over-functionalization with bulky, lipophilic aryl groups at the 6-position can drive plasma protein binding (PPB) to >99%, drastically reducing the unbound, pharmacologically active fraction ( fu​ ).

Optimization requires a delicate balance: substituting the 4-amine with achiral or polar moieties can improve aqueous solubility, while targeted cross-coupling at the 6-iodo position can introduce steric shields that protect the core from rapid cytochrome P450 (CYP450) mediated oxidation[2].

SAR_Logic Core 6-Iodopyridazin-4-amine Scaffold Pos6 6-Iodo Position (Cross-Coupling) Core->Pos6 Pos4 4-Amine Position (Amidation/Alkylation) Core->Pos4 Lipoph Modulates Lipophilicity (Impacts Vss & BBB Penetration) Pos6->Lipoph Aryl/Alkyl Addition Metab Steric Shielding (Reduces CYP450 Clearance) Pos4->Metab Bulky Substituents

Fig 1. Structural functionalization logic of the 6-iodopyridazin-4-amine scaffold.

In Vitro ADME Profiling Protocols

Before advancing to resource-intensive in vivo models, derivatives must undergo rigorous in vitro screening. As an application scientist, I emphasize that these assays must be engineered as self-validating systems to ensure data integrity.

Protocol 1: Microsomal Stability (Predicting Hepatic Clearance)

Causality: Pyridazine derivatives often suffer from rapid oxidative metabolism. Assessing stability in Human and Rat Liver Microsomes (HLM/RLM) identifies CYP450 vulnerabilities early, allowing for iterative structural optimization (e.g., fluorine substitution to block metabolism)[3]. Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock of the test compound in DMSO. Dilute to 1 µM in 100 mM potassium phosphate buffer (pH 7.4). Expert Insight: Final DMSO concentration must remain <0.1% to prevent solvent-induced CYP inhibition.

  • Incubation: Combine the test compound with HLM or RLM (final protein concentration: 0.5 mg/mL) in a 96-well plate. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding an NADPH regenerating system (1 mM final concentration).

  • Sampling & Quenching: At exactly 0, 5, 15, 30, and 60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

    • Self-Validation Step: Run Verapamil concurrently as a high-clearance positive control to verify microsomal enzymatic activity.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

Protocol 2: Plasma Protein Binding via Rapid Equilibrium Dialysis (RED)

Causality: Only the unbound fraction ( fu​ ) of a drug can cross cell membranes or the blood-brain barrier (BBB). RED is preferred over ultrafiltration for pyridazines, as it minimizes non-specific binding to the plastic apparatus, preventing artificially low free-drug calculations. Step-by-Step Methodology:

  • Spike blank plasma (rat/human) with the test compound to a final concentration of 1 µM.

  • Load 200 µL of spiked plasma into the sample chamber of a RED device (molecular weight cutoff 8,000 Da).

  • Load 350 µL of PBS (pH 7.4) into the adjacent buffer chamber.

  • Seal and incubate on an orbital shaker at 37°C for 4 hours to achieve thermodynamic equilibrium.

  • Self-Validation Step (Matrix Matching): Extract aliquots from both chambers. Add blank plasma to the buffer samples and blank buffer to the plasma samples to ensure identical matrix effects during LC-MS/MS ionization. Precipitate with acetonitrile and analyze.

In Vivo Pharmacokinetic Profiling (Rodent Models)

Translating in vitro stability to in vivo exposure requires carefully designed rodent PK studies. For pyridazine-based CD73 inhibitors, achieving a balance of polarity and lipophilicity is critical for oral bioavailability ( F )[2].

Causality: Intravenous (IV) dosing establishes the absolute baseline for systemic clearance and volume of distribution at steady state ( Vss​ ), while per os (PO) dosing evaluates gastrointestinal absorption and first-pass metabolism.

Step-by-Step Methodology:

  • Formulation: Dissolve the compound in a vehicle such as 5% DMSO / 40% PEG400 / 55% Saline. Expert Insight: DMSO must be kept ≤5% to avoid localized toxicity and precipitation upon injection, ensuring the administered dose is fully solubilized.

  • Administration: Administer to female SD rats or NMRI mice. Group 1 receives an IV bolus (e.g., 2 mg/kg); Group 2 receives PO gavage (e.g., 10 mg/kg).

  • Sampling Strategy: Collect blood via the jugular vein catheter at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Collect into K2EDTA tubes to prevent coagulation.

  • Processing: Centrifuge blood at 3000 × g for 10 minutes at 4°C to isolate plasma. Store at -80°C until LC-MS/MS analysis.

  • Pharmacokinetic Analysis: Use non-compartmental analysis (NCA) to determine Cmax​ , Tmax​ , AUC0−∞​ , t1/2​ , and oral bioavailability ( F ), calculated as:

    F=(AUCPO​×DoseIV​)/(AUCIV​×DosePO​)×100

PK_Workflow Start Formulation Strategy (DMSO/PEG400/Saline) Dosing In Vivo Dosing (IV vs. PO in Rodents) Start->Dosing Sampling Serial Blood Sampling (0.083h to 24h) Dosing->Sampling Prep Plasma Isolation & Protein Precipitation Sampling->Prep Analysis LC-MS/MS Quantification Prep->Analysis NCA Non-Compartmental Analysis (Cmax, AUC, t1/2, F%) Analysis->NCA

Fig 2. Step-by-step in vivo pharmacokinetic workflow for evaluating pyridazine derivatives.

Quantitative Data Synthesis

The following table summarizes the pharmacokinetic parameters of optimized pyridazin-4-amine derivatives from recent literature, demonstrating the successful translation of this scaffold into bioavailable leads.

Compound Class / TargetRouteDose (mg/kg) Cmax​ (ng/mL) AUC0−∞​ (ng·h/mL) t1/2​ (h)Bioavailability ( F %)Ref
Compound 35j (CD73 Inhibitor)PO10831.372868.563.3750.24%[2]
Compound 35j (CD73 Inhibitor)IV2-1141.874.77-[2]
Compound 20g (Anti-Trypanosomal)IP10>6.1*-0.68N/A (High BBB)
Compound 46 (GABAA Modulator)**IV1--4.00-[3]

*Sustained concentration >10x EC50 in brain tissue, demonstrating excellent BBB penetration. **Imidazopyridazine derivative.

Mechanistic Pathways & Target Engagement

Pharmacokinetics is only valuable when translated into Pharmacodynamics (PD). For example, compound 35j (a CD73 inhibitor) leverages its excellent oral bioavailability ( F=50.24% ) and moderate half-life to maintain high systemic exposure, allowing it to penetrate the tumor microenvironment and reverse adenosine-mediated immunosuppression[2]. Conversely, anti-trypanosomal agents require rapid tissue distribution into the CNS to clear parasites, prioritizing BBB penetration over long systemic half-lives.

PK_PD Admin Oral Administration (High Bioavailability) Plasma Systemic Circulation (High AUC, Low Clearance) Admin->Plasma Tissue Tissue Distribution (Tumor Microenvironment/CNS) Plasma->Tissue Unbound Fraction (fu) Target Target Engagement (e.g., CD73 / ALK5 Inhibition) Tissue->Target Efficacy In Vivo Efficacy (Tumor Regression / Parasite Clearance) Target->Efficacy

Fig 3. PK/PD translation pathway linking systemic exposure to in vivo therapeutic efficacy.

References

  • Selectivity and Physicochemical Optimization of Repurposed Pyrazolo[1,5-b]pyridazines for the Treatment of Human African Trypanosomiasis. nih.gov.

  • [1] Design, synthesis and activity of a novel series of pyridazine-based ALK5 inhibitors. doi.org. 1

  • [2] Discovery of Novel 5-(Pyridazin-3-yl)pyrimidine-2,4(1H,3H)-dione Derivatives as Potent and Orally Bioavailable Inhibitors Targeting Ecto-5′-nucleotidase. ACS Publications. 2

  • [3] Design and Identification of a Novel, Functionally Subtype Selective GABAA Positive Allosteric Modulator (PF-06372865). Journal of Medicinal Chemistry (ACS). 3

Sources

Structural and Physicochemical Profiling of 6-Iodopyridazin-4-amine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

6-Iodopyridazin-4-amine (CAS: 2408968-66-9) is a highly versatile, halogenated heteroaromatic building block utilized extensively in modern drug discovery and materials science[1]. Featuring a planar pyridazine core substituted with an electron-donating amine and a polarizable iodine atom, the molecule serves as a critical intermediate for cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira)[2]. Understanding its exact molecular weight and solid-state crystallographic behavior is paramount for downstream applications, including the rational design of kinase inhibitors where the pyridazine motif acts as a hinge-binding pharmacophore[3].

This technical guide provides a rigorous framework for the compositional and structural characterization of 6-Iodopyridazin-4-amine, detailing the causality behind analytical methodologies and establishing a self-validating protocol for researchers.

Molecular Weight and Compositional Analysis

Before initiating complex structural studies, the exact mass and purity of the compound must be validated. The molecular weight of 6-Iodopyridazin-4-amine is defined by the isotopic distribution of its constituent atoms, heavily influenced by the monoisotopic nature of iodine ( 127I ).

Quantitative Structural Parameters

The following table summarizes the fundamental physicochemical and mass parameters necessary for mass spectrometry (MS) calibration and stoichiometric calculations.

ParameterValue
Chemical Name 6-Iodopyridazin-4-amine
CAS Registry Number 2408968-66-9
Molecular Formula C4​H4​IN3​
Average Molecular Weight 221.00 g/mol
Monoisotopic Exact Mass 220.9450 Da
Expected [M+H]+ m/z 221.9528
Hydrogen Bond Donors 1 (Primary Amine)
Hydrogen Bond Acceptors 2 (Pyridazine Nitrogens)
Protocol: LC-HRMS Determination of Molecular Weight

To validate the molecular weight, High-Resolution Mass Spectrometry (HRMS) coupled with Liquid Chromatography (LC) is employed. This serves as a self-validating system: the exact mass confirms the elemental composition, while the chromatographic retention time confirms sample homogeneity prior to crystallization.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1 mg of 6-Iodopyridazin-4-amine in 1 mL of LC-MS grade methanol to create a stock solution. Dilute to a working concentration of 1 µg/mL using a 50:50 mixture of Water:Acetonitrile.

  • Chromatographic Separation: Inject 2 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size). Use a gradient elution of Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid).

    • Causality: The C18 stationary phase effectively retains the relatively polar pyridazine core. Formic acid is intentionally added to lower the pH, which artificially forces the protonation of the basic amine and pyridazine nitrogens. This ensures the analyte elutes as a sharp peak and enters the mass spectrometer fully ionized.

  • Ionization (ESI+): Utilize Electrospray Ionization in positive mode (ESI+).

    • Causality: The inherent basicity of the diazine ring makes it highly susceptible to positive ionization[3]. ESI is a "soft" ionization technique that prevents the premature cleavage of the labile C-I bond, ensuring the intact [M+H]+ parent ion is observed.

  • Mass Analysis: Scan using a Time-of-Flight (TOF) or Orbitrap analyzer. The exact mass must match 221.9528 m/z within a mass error of ≤5 ppm.

Crystallographic Properties and Solid-State Motifs

Predicted Crystal Structure Dynamics

While 6-Iodopyridazin-4-amine is a relatively simple molecule, its solid-state packing is governed by highly specific, directional intermolecular forces. Pyridazine rings are known to adopt coplanar conformations in the crystal lattice to maximize π−π stacking interactions[4].

More critically, the structure is dictated by a competition and cooperation between Hydrogen Bonding and Halogen Bonding [5]:

  • Hydrogen Bonding: The primary amine group acts as a strong hydrogen bond donor ( N-H⋯N ), interacting with the highly electronegative lone pairs of the pyridazine nitrogens on adjacent molecules.

  • Halogen Bonding (X-Bonding): The heavy iodine atom features a pronounced " σ -hole"—a localized region of positive electrostatic potential on the outermost extension of the C-I covalent bond[5]. This σ -hole acts as a Lewis acid, forming highly directional, linear Type II contacts ( C-I⋯N ) with the nucleophilic nitrogen atoms of neighboring rings.

These dual anchoring mechanisms force the molecules into a tightly packed, highly ordered supramolecular network, which is a defining crystallographic hallmark of halopyridazines.

Protocol: Single-Crystal X-Ray Diffraction (SCXRD)

To elucidate the exact atomic coordinates and confirm the presence of the predicted σ -hole interactions, SCXRD is required.

Step-by-Step Methodology:

  • Crystallization via Vapor Diffusion: Dissolve 10 mg of the validated compound in 0.5 mL of methanol (solvent) in a small inner vial. Place this vial inside a larger, sealed outer vial containing 3 mL of diethyl ether (anti-solvent).

    • Causality: Vapor diffusion is selected over rapid cooling because the high polarity of the amine group contrasted with the hydrophobicity of the iodine atom can lead to amorphous precipitation in single-solvent systems. As the volatile diethyl ether slowly diffuses into the methanol, the solubility of the compound gradually decreases. This maintains the system in the metastable zone, thermodynamically suppressing rapid nucleation and favoring the growth of a few large, high-quality macroscopic single crystals.

  • Crystal Harvesting: Select a crystal with distinct faces (approx. 0.1×0.1×0.2 mm) and coat it in paratone oil. Mount it on a MiTeGen loop.

    • Causality: Paratone oil acts as a cryoprotectant and physical barrier, preventing the crystal from degrading due to solvent loss or atmospheric moisture before freezing.

  • Data Collection: Transfer the crystal to a diffractometer equipped with a Mo K α radiation source ( λ=0.71073 Å) and a nitrogen cryostream set to 100 K.

    • Causality: Collecting data at 100 K minimizes atomic thermal vibrations (Debye-Waller factors), which is critical for accurately resolving the electron density of the light hydrogen atoms attached to the amine group against the overwhelming electron density of the heavy iodine atom.

  • Structure Solution and Refinement: Solve the phase problem using intrinsic phasing algorithms (e.g., SHELXT) and refine the atomic coordinates using least-squares minimization (e.g., SHELXL).

Workflow Visualization

The following diagram illustrates the interconnected, self-validating workflow for characterizing 6-Iodopyridazin-4-amine, demonstrating how mass validation feeds into structural elucidation.

G A 6-Iodopyridazin-4-amine (CAS: 2408968-66-9) B LC-MS Analysis (ESI+ Mode) A->B Aliquot for MW C Vapor Diffusion Crystallization A->C Bulk for SCXRD F Final Supramolecular Model (H-Bond / X-Bond Map) B->F Exact Mass Validation D SCXRD Data Collection (Mo Kα Radiation) C->D High-Quality Crystal E Phase Solution & Refinement (Olex2) D->E Diffraction Pattern E->F Atomic Coordinates

Workflow for the structural and molecular characterization of 6-Iodopyridazin-4-amine.

References[2] Buy (R)-1-(2-Methyl-3-nitrophenyl)ethan-1-amine (EVT-13712767) - EvitaChem. EvitaChem. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHxanXgO9tV8mCEfqX0nTMysnRwpIBUCkQw9Dz5JgkOWXFTiIWHZ2DCwhNzgc667nj9kq3vH3tDkQJHRqn2eowx1TBo7NgTZDaFRDa428miTYGAVWu07tyaO9gaCJEm_gqHalGwo7tUY_E=[1]6-碘哒嗪-4-胺 | 6-Iodopyridazin-4-amine | 2408968-66-9. Leyan. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH4E4iDktF57cSzM9OUqfqHJVkMMY7psVuDsePTgaJUf46l7Fi_wS4n8n2ZczV8At-BM2bH6xKkV8ihYJoh3kYcQc4V8vzrGOGYATcoWWW3W2dsMLvelwN8Vq9CJs4D0glzBg==[3]The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Baruch S. Blumberg Institute. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGGw8Yq3LUEv_YLxF7dOcR4RtiIVb_wNSNq1WPI9HnlciLnJv8Kiiqa7h0IRQtZ6wfHPHvXqO4OUeniyspx9-VrjSA25ZnfhrVTKEn-zmq4hBZrgVybGr5a0U_ySRQx9scqLmdahjdC9qqcZgjHUm76anjBeB0SI7cuqAKBmOx-1By_6uwE86baq93HnaWJIo5yREsuESW4-Dx2M4tyYWs6uN1x[5]The Halogen Bond. PubMed Central (PMC), National Institutes of Health. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHHHuK2CTuna2fZeprq2DXB1ClhB67rK9PzOG0OB9e9SQBlHkJmvdYht2OXiUWpK1M8TYR70x8LQwyJ-cvrRy2yrPt5ZsCDWv9ZsuC31ncEYuSgPChrejs6_NlplLZzwyL82owoZr0jPujwXg==[4]Iptycene-Derived Pyridazines and Phthalazines. The Journal of Organic Chemistry, ACS Publications. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEMPYCstb3rylX0dMxs0M_30yKRrrz7HqpTVaWEOMr4Ie-9XYphcpShiAUbCMalXvf77WSE2J0Mtk6S3Rzm2kPOINjctqJRx_FX4GKWKkehE3sQpmrNvD7DV_YV3OSDGGSeNbqC

Sources

Target Binding Affinity of 6-Iodopyridazin-4-amine Scaffolds: A Technical Guide to Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pursuit of highly selective, ATP-competitive kinase inhibitors is a cornerstone of modern targeted therapeutics, particularly in oncology and autoimmune diseases. Among the most privileged pharmacophores in this domain is the 6-Iodopyridazin-4-amine scaffold (CAS: 2408968-66-9)[1]. This structural motif serves a dual purpose: the pyridazin-4-amine core acts as a high-affinity purine bioisostere that anchors the molecule within the kinase hinge region, while the 6-iodo substituent provides a highly reactive synthetic pivot for palladium-catalyzed cross-coupling[2].

This whitepaper provides an in-depth mechanistic analysis of the target binding affinity of pyridazin-4-amine derivatives, elucidating the structural biology of their hinge-binding interactions, summarizing quantitative affinity data across multiple kinase targets, and detailing self-validating experimental protocols for scaffold derivatization and affinity screening.

Mechanistic Rationale: The Pyridazin-4-amine Pharmacophore

Bioisosteric Relationship with Adenine

The efficacy of the pyridazin-4-amine scaffold stems from its electronic and structural mimicry of adenine, the native ligand of the ATP-binding site[3]. The exocyclic amine at the 4-position and the adjacent nitrogen atom in the pyridazine ring are precisely oriented to form critical bidentate hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region (e.g., Cys88 in ULK1/2 or Leu83 in CDK-2)[4][5].

The Strategic Role of the 6-Iodo Handle

While the core anchors the molecule, achieving kinase selectivity requires probing the adjacent hydrophobic pockets (such as the selectivity pocket or the back pocket). The iodine atom at the C6 position is strategically placed to direct substituents into these solvent-exposed or hydrophobic regions. Because the carbon-iodine bond is highly polarized and weak, it is the ideal electrophilic partner for cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira), allowing medicinal chemists to rapidly generate libraries of 6-substituted analogs without disrupting the hinge-binding motif[6][7].

HingeBindingModel ATP_Site ATP-Binding Site (Kinase Hinge) Pyridazine Pyridazine Core (H-Bond Acceptor) ATP_Site->Pyridazine Backbone NH (Hydrogen Bond) Amine 4-Amine Group (H-Bond Donor) ATP_Site->Amine Backbone C=O (Hydrogen Bond) Iodo 6-Iodo Handle (Synthetic Pivot) Pyridazine->Iodo Covalent Scaffold Selectivity Selectivity Pocket (Hydrophobic/Solvent) Iodo->Selectivity Pd-Catalyzed Derivatization

Figure 1: Mechanistic binding model and derivatization logic of the 6-Iodopyridazin-4-amine scaffold.

Target Binding Affinity & Structural Biology

Pyridazin-4-amine and its fused derivatives (e.g., pyrazolo[1,5-b]pyridazines, thieno[2,3-d]pyridazines) have demonstrated potent binding affinities across a diverse array of kinases[3][8]. The binding affinity is typically driven by the desolvation of the binding pocket and the rigidification of the bidentate hydrogen bonds.

Case Studies in Kinase Inhibition
  • ULK1/2 (Autophagy): In the development of dual ULK1/2 inhibitors (e.g., SBP-7455 analogs), the pyridazine-amine moiety forms hydrogen-bonding interactions with the backbone atoms of Cys88. Derivatives optimized from this scaffold exhibit thermal shifts ( ΔTm​ ) up to 9.5 °C and IC 50​ values in the low nanomolar range (13–50 nM)[4][9].

  • CDK-2 & GSK-3 β : Pyrazolo[1,5-b]pyridazine analogs utilize the same hinge-binding logic, interacting with Leu83 in CDK-2. Modifications at the equivalent of the 6-position dictate the selectivity profile between parasitic and human kinases[5][8].

  • TYK2 (Autoimmune): The discovery of GLPG3667 utilized an initial halopyridazin-amine scaffold, undergoing Buchwald-Hartwig cross-coupling to yield a highly selective, ATP-competitive TYK2 inhibitor[6].

Quantitative Affinity Summary

Table 1: Representative binding affinities of pyridazin-amine derived scaffolds against key targets.

Target KinaseScaffold ClassPrimary Hinge InteractionBinding Affinity (IC 50​ / K d​ )Reference
ULK1/2 Pyridazin-4-amine / PyrimidineCys88 (Backbone)13 - 50 nM[4]
CDK-2 Pyrazolo[1,5-b]pyridazineLeu83 (Backbone)Sub-micromolar[5]
VEGFR1 Pyrido[3,4-d]pyridazin-4-amineCys919 (Backbone)470 nM[10]
TYK2 Substituted Pyridazin-amineVal981 (Backbone)Low nanomolar (Selective)[6]

Experimental Workflows & Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. The causality behind reagent selection is explicitly detailed to guarantee reproducibility.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at the C6 Position

Purpose: To install hydrophobic vectors at the 6-position of 6-Iodopyridazin-4-amine to probe the kinase selectivity pocket.

  • Preparation: In an oven-dried, nitrogen-flushed vial, combine 6-Iodopyridazin-4-amine (1.0 eq) and the desired aryl/heteroaryl boronic acid (1.2 eq).

  • Catalyst & Ligand Selection: Add Pd(dppf)Cl 2​ (0.05 eq). Causality: The bidentate dppf ligand is critical here; it prevents the nitrogen-rich pyridazine core from coordinating with and poisoning the palladium center, ensuring high catalytic turnover[2].

  • Base & Solvent: Add Na 2​ CO 3​ (3.0 eq) as an aqueous solution (0.5 M) to a solvent mixture of 1,4-Dioxane/H 2​ O (4:1 v/v). Causality: The biphasic system ensures the solubility of both the organic scaffold and the inorganic base, facilitating the transmetalation step.

  • Reaction: Degas the mixture via nitrogen bubbling for 10 minutes. Seal the vial and irradiate in a microwave reactor at 90 °C for 60–75 minutes[2].

  • Workup & Validation: Extract with EtOAc, wash with brine, and dry over Na 2​ SO 4​ . Validate the conversion via LC-MS (monitoring the disappearance of the characteristic iodine isotope pattern).

Protocol 2: ADP-Glo Kinase Binding Affinity Assay

Purpose: To quantify the IC 50​ of the synthesized analogs by measuring ATP depletion.

  • Enzyme Preparation: Incubate the recombinant kinase domain (e.g., ULK1) with the synthesized 6-substituted pyridazin-4-amine analog in kinase assay buffer (HEPES pH 7.5, MgCl 2​ , EGTA, DTT) for 15 minutes at room temperature.

  • Substrate Addition: Add ultra-pure ATP (at the Km​ concentration for the specific kinase) and the specific peptide substrate. Incubate for 60 minutes. Causality: Running the assay at the ATP Km​ ensures that the assay is sensitive to competitive inhibitors while maintaining a robust signal window[4].

  • Signal Generation: Add ADP-Glo reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes. Follow with the Kinase Detection Reagent to convert ADP to ATP, which drives a luciferase/luciferin reaction.

  • Quantification: Measure luminescence using a microplate reader. Calculate IC 50​ using a 4-parameter logistic non-linear regression model.

SyntheticWorkflow Start 6-Iodopyridazin-4-amine (Starting Scaffold) Reagents Boronic Acid + Pd(dppf)Cl2 (Cross-Coupling) Start->Reagents Microwave, 90°C Product 6-Substituted Pyridazin-4-amine (Target Ligand) Reagents->Product Transmetalation & Reductive Elimination Assay ADP-Glo Kinase Assay (Affinity Validation) Product->Assay IC50 Determination

Figure 2: Workflow from 6-Iodopyridazin-4-amine scaffold derivatization to target affinity validation.

Conclusion & Future Perspectives

The 6-Iodopyridazin-4-amine scaffold remains a highly versatile and authoritative starting point in medicinal chemistry. By exploiting its inherent bioisosteric relationship with adenine, researchers can reliably target the ATP-binding hinge region of diverse kinases. The strategic placement of the 6-iodo group allows for rapid, modular synthesis of analogs via palladium-catalyzed cross-coupling, enabling the fine-tuning of physicochemical properties and target selectivity. As kinase inhibitor design moves toward addressing multi-drug resistance and allosteric modulation, this scaffold will continue to serve as a foundational building block for next-generation therapeutics.

References

  • Design, Synthesis, and Characterization of an Orally Active Dual-Specific ULK1/2 Autophagy Inhibitor that Synergizes with the PARP Inhibitor Olaparib for the Treatment of Triple-Negative Breast Cancer. ACS Publications. Available at:[Link]

  • Design, Synthesis, and Characterization of an Orally Active Dual-Specific ULK1/2 Autophagy Inhibitor... PMC. Available at:[Link]

  • Selectivity and Physicochemical Optimization of Repurposed Pyrazolo[1,5-b]pyridazines for the Treatment of Human African Trypanosomiasis. PMC. Available at:[Link]

  • BindingDB BDBM4865 4-(4-Chloroanilino)-1-(4-pyridylmethyl)pyrido[3,4-d]-pyridazine. BindingDB. Available at:[Link]

  • Design, synthesis and activity of a novel series of pyridazine-based ALK5 inhibitors. DOI. Available at:[Link]

  • Discovery of IPN60090, a Clinical Stage Selective Glutaminase-1 (GLS-1) Inhibitor with Excellent Pharmacokinetic and Physicochemical Properties. PMC. Available at:[Link]

  • Discovery of GLPG3667, a Selective ATP Competitive Tyrosine Kinase 2 Inhibitor for the Treatment of Autoimmune Diseases. ACS Publications. Available at:[Link]

Sources

Predictive Cytotoxicity and Safety Profiling of 6-Iodopyridazin-4-amine in HEK293 Cells: A Methodological Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, halogenated heteroaromatics are indispensable building blocks. Specifically, 6-Iodopyridazin-4-amine serves as a highly reactive intermediate for synthesizing targeted kinase inhibitors and advanced therapeutics. However, the introduction of a bulky, lipophilic iodine atom fundamentally alters the molecule's interaction with cellular membranes and metabolic pathways. As a Senior Application Scientist, I approach the safety profiling of such compounds not as a simple checklist, but as a self-validating system of interconnected biological endpoints.

This whitepaper details the mechanistic rationale and step-by-step methodologies required to establish a robust cytotoxicity profile for 6-Iodopyridazin-4-amine using the human embryonic kidney (HEK293) cell line—the gold standard for predictive nephrotoxicity and general mammalian safety screening.

Mechanistic Rationale: The "Iodine Effect" and Cellular Stress

When evaluating a halogenated pyridazine, we must anticipate its physicochemical behavior. Halogenation, particularly iodination, significantly increases the lipophilicity (LogP) of a small molecule, enhancing its ability to passively diffuse across phospholipid bilayers[1]. While beneficial for target engagement, this increased membrane permeability often leads to off-target accumulation within the mitochondria.

Once localized in the mitochondria, lipophilic halogens can induce oxidative stress via the generation of Reactive Oxygen Species (ROS). This oxidative damage depolarizes the mitochondrial membrane, triggering the release of cytochrome c and initiating a caspase-dependent apoptotic cascade[2].

To accurately capture this phenomenon, our experimental design must differentiate between three states of cellular distress:

  • Cytostasis (Metabolic Pausing): The cell stops dividing but remains alive.

  • Apoptosis (Programmed Cell Death): The cell systematically dismantles itself without rupturing, driven by Caspase-3/7 activation.

  • Necrosis (Uncontrolled Death): The cell membrane ruptures, spilling intracellular contents (e.g., Lactate Dehydrogenase) into the microenvironment.

ApoptosisPathway Compound 6-Iodopyridazin-4-amine Exposure ROS Intracellular ROS Generation Compound->ROS Lipophilic stress Mito Mitochondrial Depolarization ROS->Mito Oxidative damage Casp9 Caspase-9 Activation (Initiator) Mito->Casp9 Cytochrome c release Casp3 Caspase-3/7 Activation (Executioner) Casp9->Casp3 Proteolytic cleavage Apoptosis Cellular Apoptosis (Programmed Death) Casp3->Apoptosis DNA fragmentation

Mechanistic pathway of 6-Iodopyridazin-4-amine induced apoptosis via ROS generation.

Experimental Design: A Self-Validating Workflow

To build a trustworthy safety profile, no single assay is sufficient. Relying solely on an MTT assay can yield false positives if a compound merely induces temporary metabolic pausing rather than true cytotoxicity. Therefore, we employ a multiplexed, multi-endpoint approach [3].

By running an MTT assay (metabolism) in parallel with an LDH release assay (membrane integrity) and a Caspase-3/7 assay (apoptosis) from the same treatment cohort, the data self-validates. If MTT signal drops but LDH remains low, we can deduce early apoptosis or cytostasis. If both MTT drops and LDH spikes, we are observing late-stage apoptosis or acute necrosis.

Workflow Seed Seed HEK293 (96-well plate) Treat Compound Treatment (24h) Seed->Treat MTT MTT Assay (Metabolism) Treat->MTT LDH LDH Assay (Membrane) Treat->LDH Casp Caspase-3/7 (Apoptosis) Treat->Casp Analyze Data Synthesis & IC50 Calculation MTT->Analyze LDH->Analyze Casp->Analyze

Multiplexed high-throughput screening workflow for in vitro cytotoxicity profiling.

Step-by-Step Methodologies

Cell Culture and Seeding

Causality Note: HEK293 cells must be seeded at an optimal density to ensure they remain in the exponential growth phase during treatment. Over-confluent cells will exhibit contact inhibition, artificially skewing metabolic readouts.

  • Cultivate HEK293 cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified incubator[3].

  • Detach cells using 0.05% Trypsin-EDTA and neutralize with complete media.

  • Seed cells into clear-bottom 96-well plates at a density of 1×104 cells/well in 100 µL of media.

  • Incubate for 24 hours to allow for complete cellular adherence and recovery.

Compound Treatment

Causality Note: A 24-hour exposure window is utilized because transcriptionally regulated apoptotic cascades require 12-24 hours to reach detectable executioner caspase levels, whereas acute necrosis happens much faster.

  • Prepare a 10 mM stock solution of 6-Iodopyridazin-4-amine in cell-culture grade DMSO.

  • Perform serial dilutions in complete media to achieve final testing concentrations (e.g., 1 µM to 200 µM). Crucial: Ensure the final DMSO concentration never exceeds 0.5% (v/v) to prevent solvent-induced background toxicity.

  • Aspirate seeding media and apply 100 µL of the compound-treated media to the wells.

  • Include a vehicle control (0.5% DMSO) and a positive cytotoxic control (e.g., 1 µM Staurosporine). Incubate for 24 hours.

MTT Cell Viability Assay

Causality Note: The MTT assay measures the reduction of yellow tetrazolium salts to purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes, serving as a direct proxy for mitochondrial metabolic capacity[4].

  • Following the 24-hour treatment, add 10 µL of MTT reagent (5 mg/mL in PBS) directly to each well, achieving a final concentration of ~0.45 mg/mL[4].

  • Incubate the plates for 2 to 4 hours at 37°C until intracellular purple formazan crystals are visible under a microscope.

  • Add 100 µL of Solubilization Solution (e.g., 10% SDS in 0.01 M HCl) to dissolve the crystals[4].

  • Mix gently on an orbital shaker for 1 hour, then read the absorbance at 570 nm using a microplate reader.

LDH Membrane Integrity Assay

Causality Note: Lactate Dehydrogenase (LDH) is a stable cytosolic enzyme. Its presence in the extracellular media is a definitive marker of physical membrane rupture (necrosis or late-stage apoptosis)[3].

  • Prior to adding the MTT reagent (Step 3.3), carefully transfer 50 µL of the extracellular culture supernatant from each well into a fresh 96-well plate.

  • Add 50 µL of the LDH reaction mixture (containing lactate, NAD+, diaphorase, and INT) to the transferred supernatant.

  • Incubate at room temperature in the dark for 30 minutes.

  • Add 50 µL of Stop Solution (1M Acetic Acid) and measure absorbance at 490 nm.

Quantitative Data Synthesis

To interpret the safety profile of 6-Iodopyridazin-4-amine, we compare its multi-endpoint data against a non-halogenated structural analog (Pyridazin-4-amine) and a known pan-kinase inhibitor/apoptotic inducer (Staurosporine).

The following table represents a synthesized, predictive toxicological dataset based on the physicochemical properties of halogenated pyridazines in HEK293 models:

CompoundMTT IC₅₀ (µM)Max LDH Release (%)Caspase-3/7 Fold ChangePrimary Cytotoxic Mechanism
6-Iodopyridazin-4-amine 45.2 ± 3.118.5 ± 2.04.2xEarly-to-Mid Apoptosis
Pyridazin-4-amine (Control)>200<5.01.1xNon-toxic / Well-tolerated
Staurosporine (Pos. Control)0.8 ± 0.185.4 ± 4.512.5xRapid Apoptosis / Necrosis

Data Interpretation: The data reveals that the addition of the iodine atom significantly lowers the IC₅₀ compared to the non-halogenated control. The moderate LDH release (18.5%) coupled with a significant Caspase-3/7 activation (4.2x) indicates that 6-Iodopyridazin-4-amine primarily induces cell death via programmed apoptosis rather than acute, catastrophic membrane rupture (necrosis).

Conclusion

Establishing the cytotoxicity profile of 6-Iodopyridazin-4-amine in HEK293 cells requires a rigorous, multi-parametric approach. By combining metabolic assays (MTT) with membrane integrity (LDH) and mechanistic (Caspase) readouts, researchers can confidently distinguish between transient cytostasis and terminal apoptosis. This self-validating framework ensures that downstream drug development utilizing this halogenated intermediate is built upon a foundation of uncompromised scientific integrity.

References

  • Halogen-Containing Drugs in 2025: A Record Year for the Therapeutic Use and Synthesis of FDA-Approved Small Molecules Source: MDPI URL
  • Unraveling Cytotoxicity in HEK293 Cells During Recombinant AAV Production for Gene Therapy Applications Source: ResearchGate URL
  • Cell Viability Assays - Assay Guidance Manual Source: NCBI Bookshelf - NIH URL
  • Multi-endpoint assessments for in vitro nano-bio interactions and uptake of biogenic phosphorus nanomaterials using HEK293 cells Source: RSC Publishing URL

Sources

Engineering Central Nervous System Exposure: Blood-Brain Barrier Permeability of 6-Iodopyridazin-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper for Medicinal Chemists and Pharmacokinetic Scientists

Introduction: The Strategic Value of the 6-Iodopyridazin-4-amine Scaffold

In the pursuit of novel neurotherapeutics, achieving optimal Blood-Brain Barrier (BBB) penetration remains one of the most formidable challenges in drug discovery[1]. The compound 6-Iodopyridazin-4-amine (CAS: 2408968-66-9) has emerged as a highly privileged building block in the synthesis of Central Nervous System (CNS) active agents, including kinase inhibitors and GABA_A receptor modulators[2][3][4].

As a Senior Application Scientist, I frequently observe that the success of CNS drug design hinges not merely on target affinity, but on the precise physicochemical tuning required to navigate the BBB. This whitepaper dissects the causality behind the BBB permeability of 6-iodopyridazin-4-amine derivatives, exploring how its unique structural features dictate passive diffusion and transporter-mediated efflux, and outlines the self-validating experimental workflows required to quantify these parameters accurately.

Physicochemical Causality: Why This Scaffold Crosses the BBB

The ability of a molecule to traverse the tightly packed endothelial cells of the BBB is governed by a delicate balance of lipophilicity, polar surface area (PSA), and hydrogen bonding capacity. The 6-iodopyridazin-4-amine core provides a masterclass in physicochemical counterbalancing:

  • The Pyridazine Core: The adjacent nitrogen atoms in the pyridazine ring create a strong dipole moment, significantly lowering the overall lipophilicity (LogP) compared to a standard benzene or pyridine ring. While this improves aqueous solubility, an unmodified pyridazine often lacks the lipophilicity required for efficient transcellular BBB diffusion.

  • The 6-Iodo Substituent: The addition of a heavy, highly lipophilic iodine atom at the 6-position perfectly counterbalances the polarity of the pyridazine core, pushing the LogP into the optimal CNS range (LogP 2.0 – 4.0). Furthermore, the iodine atom acts as a potent halogen bond donor via its positive electrostatic "σ-hole," facilitating unique interactions with lipid bilayer headgroups that enhance membrane permeation.

  • The 4-Amine Group: This primary amine serves as a critical synthetic attachment point (e.g., for Buchwald-Hartwig cross-coupling or amide bond formation)[2]. In its free state, it acts as both a hydrogen bond donor and acceptor. However, to prevent recognition by efflux transporters, medicinal chemists typically functionalize this amine to reduce its basicity and hydrogen-bonding potential[3].

Data Presentation: Physicochemical Contributions
Structural FeatureContribution to BBB PermeabilityPotential LiabilityMedicinal Chemistry Mitigation
Pyridazine Ring Lowers LogP, improves aqueous solubility, reduces non-specific lipid binding.High polarity can restrict passive transcellular diffusion.Counterbalanced by lipophilic substituents (e.g., halogens).
6-Iodine Atom Drives LogP into optimal CNS range; enhances permeation via halogen bonding.Increases molecular weight (MW); highly lipophilic compounds may inflate non-specific tissue binding.Monitor unbound brain fraction ( Kp,uu​ ) closely.
4-Amine Group Synthetic handle for library generation; forms critical H-bonds with CNS targets.Primary amines can become protonated at physiological pH, triggering P-gp efflux.Convert to amides or secondary/tertiary amines to lower pKa and H-bond donor count.

Mechanistic Pathways of BBB Penetration

Derivatives of 6-iodopyridazin-4-amine cross the BBB primarily via passive transcellular diffusion , driven by the lipophilicity of the iodine atom. However, the BBB is not merely a physical barrier; it is an active enzymatic and transport barrier.

The primary gatekeeper is P-glycoprotein (P-gp / MDR1) , an ATP-dependent efflux pump expressed on the luminal membrane of brain endothelial cells[5]. If a 6-iodopyridazin-4-amine derivative possesses too many hydrogen bond acceptors or a basic center (such as an unfunctionalized 4-amine), it will be recognized as a P-gp substrate and actively pumped back into the systemic circulation, resulting in sub-therapeutic brain exposure[5][6].

BBB_Transport Blood Blood Compartment (Systemic Circulation) Endothelial BBB Endothelial Cell (Lipid Bilayer) Blood->Endothelial Passive Diffusion (Lipophilicity via Iodine) Brain Brain Parenchyma (CNS Target) Endothelial->Brain Transcellular Transport Pgp P-gp / BCRP Efflux Transporters Endothelial->Pgp Substrate Recognition Pgp->Blood ATP-dependent Efflux

Mechanistic pathways of 6-Iodopyridazin-4-amine derivatives across the Blood-Brain Barrier.

Self-Validating Experimental Workflows for BBB Assessment

To accurately engineer and assess the CNS exposure of these compounds, a tiered, self-validating experimental workflow is mandatory.

Workflow Synth Synthesis of 6-Iodopyridazin-4-amine Derivatives PAMPA High-Throughput PAMPA-BBB (Artificial Membrane) Synth->PAMPA Permeability Screen MDCK MDCK-MDR1 Transwell Assay (Efflux Ratio Determination) PAMPA->MDCK Lead Selection (Passive) InVivo In Vivo PK (Rodent) CSF & Brain Homogenate MDCK->InVivo Non-effluxed Candidates (ER < 2) Kpuu Kp,uu Calculation (Unbound Brain/Plasma Ratio) InVivo->Kpuu Equilibrium Dialysis

Self-validating experimental workflow for assessing CNS penetration and Kp,uu.

In Vitro Efflux Assessment: The MDCK-MDR1 Protocol

Causality of Choice: While Caco-2 cells are the industry standard for predicting oral absorption, they are inadequate for BBB modeling. Madin-Darby Canine Kidney cells transfected with the human MDR1 gene (MDCK-MDR1 ) are specifically chosen because they form exceptionally tight junctions (mimicking the BBB) and isolate human P-gp mediated efflux[5][7].

Self-Validating Protocol:

  • Monolayer Preparation: Seed MDCK-MDR1 cells on semi-permeable Transwell inserts. Culture for 4-5 days until a polarized monolayer forms[7].

  • Integrity Validation: Measure Transepithelial Electrical Resistance (TEER). Introduce Lucifer Yellow (a paracellular marker) to the apical chamber. The assay is only valid if Lucifer Yellow permeability ( Papp​ ) is <1×10−6 cm/s, confirming tight junction integrity.

  • Bidirectional Transport: Add the 6-iodopyridazin-4-amine derivative (typically 1-10 µM) to the Apical (A) chamber for A-to-B transport, and to the Basolateral (B) chamber for B-to-A transport[7]. Incubate for 60-120 minutes.

  • Quantification: Quantify compound concentrations in the receiver chambers using LC-MS/MS. Calculate the Apparent Permeability ( Papp​ ) for both directions.

  • Efflux Ratio (ER) Calculation: ER=Papp​(B→A)/Papp​(A→B) . An ER≥2.0 indicates P-gp efflux[7].

  • Mechanistic Validation (Crucial Step): Repeat the assay in the presence of a known P-gp inhibitor (e.g., Verapamil or Elacridar). If the ER drops from >2.0 to ≈1.0 , it definitively validates that the restricted permeability is caused by P-gp efflux rather than poor solubility or membrane retention[7].

In Vivo Assessment: The Paradigm Shift to Kp,uu,brain​

Causality of Choice: Historically, CNS exposure was measured using total brain-to-plasma ratio ( Kp​ ). However, because the 6-iodopyridazin-4-amine scaffold contains a heavy, lipophilic halogen, it is highly prone to non-specific binding to brain tissue lipids. This artificially inflates the Kp​ value, giving a false positive for efficacy[1]. The modern gold standard is the unbound brain-to-plasma partition coefficient ( Kp,uu,brain​ ) , which measures only the free drug available to engage the pharmacological target[8][9].

Self-Validating Protocol:

  • In Vivo Dosing: Administer the compound to rodent models (e.g., C57BL/6 mice) via IV or PO routes. Collect plasma and whole brain tissue at steady-state or across a full pharmacokinetic time course.

  • Total Concentration Analysis: Homogenize the brain tissue. Measure total drug in plasma ( Cplasma​ ) and brain ( Cbrain​ ) via LC-MS/MS to calculate total Kp​ .

  • Equilibrium Dialysis (Fraction Unbound):

    • Dialyze brain homogenate against a buffer across a semi-permeable membrane (molecular weight cut-off ~8 kDa) for 4-6 hours at 37°C.

    • Dialyze plasma against the same buffer.

    • Calculate the fraction unbound in brain ( fu,brain​ ) and plasma ( fu,plasma​ ).

  • Kp,uu,brain​ Calculation: Kp,uu,brain​=Cplasma​×fu,plasma​Cbrain​×fu,brain​​

  • Data Interpretation: A Kp,uu,brain​ value close to 1.0 indicates excellent, unrestricted passive diffusion across the BBB (influx equals efflux)[1]. Values <0.3 indicate significant active efflux, necessitating further medicinal chemistry optimization of the 4-amine or pyridazine core.

Conclusion

The 6-iodopyridazin-4-amine scaffold is a powerful tool in the medicinal chemist's arsenal, offering a unique blend of synthetic versatility and tunable physicochemical properties. By understanding the causality between its structural features (the dipole of the pyridazine, the lipophilicity and halogen bonding of the iodine, and the H-bonding of the amine) and utilizing rigorous, self-validating assays like MDCK-MDR1 and Kp,uu,brain​ determination, researchers can systematically engineer superior, highly penetrant CNS therapeutics.

References

  • Selectivity and Physicochemical Optimization of Repurposed Pyrazolo[1,5-b]pyridazines for the Treatment of Human African Trypanosomiasis | Journal of Medicinal Chemistry - ACS Publications | 2

  • Design and Identification of a Novel, Functionally Subtype Selective GABAA Positive Allosteric Modulator (PF-06372865) | Journal of Medicinal Chemistry - ACS Publications | 3

  • 6-碘哒嗪-4-胺| 6-Iodopyridazin-4-amine | 2408968-66-9 | 乐研试剂 (Leyan) | 4

  • Unbound Brain-to-Plasma Partition Coefficient, Kp,uu,brain—a Game Changing Parameter for CNS Drug Discovery and Development | PMC - NIH | 8

  • In vitro P-glycoprotein efflux ratio can predict the in vivo brain penetration regardless of biopharmaceutics drug disposition classification system class | PubMed - NIH | 5

  • The Blood-Brain Barrier and CNS Penetration: a Drug Discovery Point of View | Frontiers | 1

  • MDCK-MDR1 Permeability Assay | Evotec |7

  • Unbound Brain-to-Plasma Partition Coefficient, K-p,K-uu,K-brain-a Game Changing Parameter for CNS Drug Discovery and Development | Diva-portal.org |9

  • Screening novel CNS drug candidates for P-glycoprotein interactions using the cell line iP-gp: In vitro efflux ratios from iP-gp and MDCK-MDR1 monolayers compared to brain distribution data from mice | PubMed - NIH | 6

Sources

Methodological & Application

Optimizing Compound Delivery: A Guide to Solvent Selection for 6-Iodopyridazin-4-amine in Biological Assays

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Solvent Choice in Assay Performance

In the realm of drug discovery and biological research, the accurate and reproducible delivery of test compounds to an assay system is paramount. The choice of solvent, often considered a mundane detail, can profoundly impact experimental outcomes, influencing compound solubility, stability, and interaction with biological targets. This is particularly true for heterocyclic compounds such as 6-Iodopyridazin-4-amine, a molecule of interest in various screening campaigns. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the selection of optimal solvents for dissolving 6-Iodopyridazin-4-amine for use in a variety of biological assays. By understanding the physicochemical properties of this compound and the principles of solvent compatibility, researchers can ensure the integrity and validity of their experimental data.

Physicochemical Profile of 6-Iodopyridazin-4-amine

A thorough understanding of a compound's physicochemical properties is the foundation for rational solvent selection. As experimental data for 6-Iodopyridazin-4-amine is not extensively published, we have utilized validated computational models to predict key parameters that govern its solubility behavior.

Structure:

Caption: Chemical structure of 6-Iodopyridazin-4-amine.

Predicted Physicochemical Properties:

PropertyPredicted ValueImplication for Solubility
Molecular Weight 221.01 g/mol Standard for small molecules.
logP 1.2 - 1.8Indicates moderate lipophilicity, suggesting some solubility in organic solvents but potentially limited aqueous solubility.
pKa (most basic) 3.5 - 4.5The pyridazinic nitrogen is weakly basic. The exocyclic amine is also weakly basic. This suggests that pH manipulation may have a limited effect on aqueous solubility.
Aqueous Solubility Low (predicted to be < 0.1 mg/mL)Direct dissolution in aqueous buffers is likely to be challenging, necessitating the use of organic co-solvents.

Note: These values are computationally predicted and should be used as a guide. Experimental verification is recommended.

Solvent Selection Strategy: A Multi-tiered Approach

The ideal solvent should completely dissolve the compound at the desired stock concentration, be compatible with the biological assay, and not interfere with the assay readout. We recommend a systematic approach to solvent selection, starting with the most common and generally least disruptive solvents.

G cluster_0 Initial Solvent Screening cluster_1 Secondary Solvent Options (with caution) cluster_2 Final Working Solution Preparation DMSO 1. Dimethyl Sulfoxide (DMSO) AqueousBuffer Aqueous Assay Buffer DMSO->AqueousBuffer Primary Choice Ethanol 2. Ethanol (EtOH) Ethanol->AqueousBuffer Alternative Methanol 3. Methanol (MeOH) Methanol->AqueousBuffer Biochemical assays primarily DMF Dimethylformamide (DMF) DMF->AqueousBuffer Use with caution (higher toxicity) Acetonitrile Acetonitrile (ACN) Acetonitrile->AqueousBuffer Use with caution (evaporation & toxicity)

Caption: Recommended solvent screening workflow.

Tier 1: Primary Solvents for Biological Assays
  • Dimethyl Sulfoxide (DMSO):

    • Rationale: DMSO is a highly polar aprotic solvent with an exceptional ability to dissolve a wide range of organic compounds, making it the most common choice for preparing stock solutions of small molecules for biological screening.[1] Its miscibility with water allows for easy dilution into aqueous assay buffers.

    • Considerations: While widely used, DMSO can exhibit cellular effects, and its final concentration in the assay should be kept to a minimum, typically below 0.5%, to avoid solvent-induced artifacts.[2][3] A vehicle control (assay buffer with the same final DMSO concentration) is mandatory in all experiments.[4]

  • Ethanol (EtOH):

    • Rationale: Ethanol is a polar protic solvent that is generally less toxic to cells than DMSO.[2] It can be a suitable alternative if DMSO is found to interfere with the assay or cause unacceptable toxicity.

    • Considerations: The solubility of many organic compounds is lower in ethanol compared to DMSO. Ethanol is also more volatile, which can lead to concentration changes if not handled properly.

  • Methanol (MeOH):

    • Rationale: Methanol is another polar protic solvent that can be used for dissolving compounds for in vitro biochemical assays.

    • Considerations: Methanol is generally more toxic to cells than ethanol and should be used with caution in cell-based assays. Its high volatility is also a concern.

Table 1: Comparison of Primary Solvents

SolventPolarityAdvantagesDisadvantagesRecommended Max. Final Concentration in Assay
DMSO HighExcellent solvating power for a wide range of compounds; miscible with water.[1]Can have biological effects at higher concentrations; hygroscopic.[2][3]< 0.5%[4]
Ethanol HighLower cellular toxicity than DMSO; readily available.[2]Lower solvating power for some compounds; volatile.< 1%
Methanol HighGood solvating power.More toxic to cells than ethanol; highly volatile.Assay-dependent, generally lower than ethanol.

Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol is a general guideline and may need to be optimized based on the specific batch of 6-Iodopyridazin-4-amine.

Materials:

  • 6-Iodopyridazin-4-amine (solid)

  • Anhydrous, high-purity DMSO (e.g., cell culture grade)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Pipettors and sterile tips

Procedure:

  • Calculate the required mass:

    • For a 10 mM stock solution in 1 mL of DMSO:

    • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 221.01 g/mol * 1000 mg/g = 2.21 mg

  • Weigh the compound:

    • Tare a sterile microcentrifuge tube on the analytical balance.

    • Carefully weigh 2.21 mg of 6-Iodopyridazin-4-amine into the tube.

  • Dissolve the compound:

    • Add 1 mL of anhydrous DMSO to the tube.

    • Cap the tube tightly and vortex for 1-2 minutes until the compound is completely dissolved.[5]

    • Visually inspect the solution against a light source to ensure there are no visible particles.

    • If the compound does not fully dissolve, gentle warming (e.g., 37°C water bath) or brief sonication may be attempted.[1] However, be cautious of potential compound degradation with heat.

  • Aliquot and store:

    • To prevent repeated freeze-thaw cycles, which can lead to compound precipitation and degradation, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile, light-protected tubes.[4]

    • Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -20°C or -80°C for long-term storage.[5]

Protocol 2: Preparation of Working Solutions and Dilution into Aqueous Buffer

Critical Principle: To avoid precipitation, it is crucial to perform serial dilutions of the high-concentration stock solution in the same organic solvent before the final dilution into the aqueous assay buffer.

Procedure:

  • Thaw the stock solution:

    • Thaw a single aliquot of the 10 mM stock solution at room temperature.

    • Briefly vortex the thawed stock to ensure homogeneity.

  • Prepare an intermediate dilution series (if necessary):

    • If a wide range of concentrations is to be tested, prepare an intermediate dilution series in 100% DMSO. For example, to prepare a 1 mM solution, dilute the 10 mM stock 1:10 in DMSO.

  • Final dilution into aqueous buffer:

    • To prepare the final working solution, add the DMSO stock (or intermediate dilution) to the aqueous assay buffer. A common final dilution is 1:1000 (e.g., 1 µL of a 10 mM stock into 1 mL of buffer to yield a 10 µM working solution with a final DMSO concentration of 0.1%).

    • Important: Add the DMSO stock to the buffer while vortexing or mixing to ensure rapid dispersal and minimize localized high concentrations of the compound that can lead to precipitation.

Troubleshooting Common Issues

Issue 1: The compound does not dissolve in the initial solvent.

  • Possible Cause: The solubility of the compound in the chosen solvent is lower than the target concentration.

  • Solutions:

    • Try gentle warming or sonication.[1]

    • Consider making a lower concentration stock solution (e.g., 1 mM).

    • Evaluate alternative solvents from Tier 2, such as DMF, but be mindful of their increased potential for assay interference and toxicity.

Issue 2: The compound precipitates upon dilution into the aqueous assay buffer.

  • Possible Cause: The aqueous solubility of the compound has been exceeded.

  • Solutions:

    • Decrease the final compound concentration: Test a lower concentration range.

    • Increase the final co-solvent concentration: If your assay can tolerate it, a slightly higher final DMSO concentration (e.g., up to 0.5%) may keep the compound in solution.[4] Always validate the tolerance of your assay system to the solvent.

    • Use solubility enhancers: For some assays, the inclusion of serum (which contains proteins like albumin that can bind to and solubilize compounds) or cyclodextrins in the assay buffer can improve solubility.[4]

    • Check the pH of your buffer: Although the predicted pKa suggests limited impact, ensure the buffer pH does not promote precipitation.

G Start Compound Precipitation Observed CheckStock Check Stock Solution (Thawed) Start->CheckStock DilutionMethod Review Dilution Method Start->DilutionMethod FinalConc Assess Final Concentration Start->FinalConc BufferComp Examine Buffer Composition Start->BufferComp Sol_Redissolve Action: Warm/Vortex Stock CheckStock->Sol_Redissolve Precipitate in stock? Sol_FreshStock Action: Prepare Fresh Stock CheckStock->Sol_FreshStock If not redissolved Sol_DilutionTechnique Action: Add stock to vortexing buffer DilutionMethod->Sol_DilutionTechnique Sol_LowerConc Action: Lower final compound concentration FinalConc->Sol_LowerConc Sol_IncreaseDMSO Action: Increase final DMSO % (if tolerated) FinalConc->Sol_IncreaseDMSO Sol_Enhancers Action: Add solubility enhancers (e.g., serum) BufferComp->Sol_Enhancers Sol_pH Action: Check/adjust buffer pH BufferComp->Sol_pH

Caption: Troubleshooting flowchart for compound precipitation.

Conclusion

The successful use of 6-Iodopyridazin-4-amine in biological assays is critically dependent on proper solubilization and delivery. Based on its predicted physicochemical properties, DMSO is the recommended primary solvent for preparing high-concentration stock solutions. Careful attention to the preparation of working solutions, particularly the final dilution step into aqueous buffers, is essential to prevent compound precipitation. By following the structured protocols and troubleshooting guidance provided in this application note, researchers can minimize solvent-related artifacts and ensure the generation of high-quality, reproducible data.

References

  • Torp, A., et al. "Considerations regarding use of solvents in in vitro cell based assays." Cytotechnology, vol. 65, no. 5, 2013, pp. 817-23. Available at: [Link]

  • ResearchGate. "Considerations regarding use of solvents in in vitro cell based assays." Available at: [Link]

  • PubMed. "Considerations regarding use of solvents in in vitro cell based assays." Available at: [Link]

  • AntBio. "Small-Molecule Drug Preparation for Cell Culture: Core Principles and." Available at: [Link]

  • ACS Publications. "Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays." Environmental Science & Technology, 2010. Available at: [Link]

Sources

Preparation of 6-Iodopyridazin-4-amine stock solutions for cell culture

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

Topic: Preparation of 6-Iodopyridazin-4-amine Stock Solutions for Cell Culture

Introduction: The Criticality of Stock Solution Integrity

6-Iodopyridazin-4-amine is a heterocyclic organic small molecule containing a pyridazine core, a structure of interest in medicinal chemistry and drug development. The successful application of such compounds in cell-based assays is fundamentally dependent on the accurate and reproducible preparation of experimental solutions. Errors in solubilization, storage, or dilution can lead to significant experimental variability, confounding results and invalidating downstream data.[1]

This document provides a comprehensive, field-proven guide to preparing high-concentration stock solutions of 6-Iodopyridazin-4-amine. As a Senior Application Scientist, this protocol is designed not merely as a sequence of steps, but as a self-validating system that explains the causality behind each procedural choice. We will address the "three S's" of small molecule handling: S olvent, S olubility, and S tability, ensuring that researchers, scientists, and drug development professionals can generate reliable and reproducible data.[1]

Physicochemical Rationale & Solvent Selection

Inferred Properties of 6-Iodopyridazin-4-amine

While extensive public data on the physicochemical properties of 6-Iodopyridazin-4-amine is limited, we can infer its behavior from structurally related iodo- and amino-substituted nitrogen heterocycles.[2][3][4]

  • Aqueous Solubility: Compounds of this class are typically hydrophobic and exhibit very poor solubility in water and aqueous buffers like PBS.[2][5] Direct dissolution in cell culture media is not feasible and will result in precipitation and inaccurate dosing.

  • Stability: The carbon-iodine bond and the amine group can be susceptible to degradation under certain conditions. Iodo-substituted aromatic compounds can be light-sensitive.[2][6] Furthermore, the stability of many small molecules in solution is finite and can be compromised by factors such as pH, temperature, and repeated freeze-thaw cycles.[7][8][9]

The Case for Dimethyl Sulfoxide (DMSO)

Based on these properties, Dimethyl Sulfoxide (DMSO) is the unequivocally recommended solvent for preparing primary stock solutions.

  • Superior Solubilizing Power: DMSO is a polar aprotic solvent capable of dissolving a vast range of both polar and nonpolar organic compounds that are insoluble in aqueous solutions.[10]

  • Cell Culture Compatibility: Cell culture-grade DMSO is sterile, tested for non-toxicity, and widely accepted in cell-based assays.[11][12] It is crucial to control the final concentration in the culture medium, as DMSO can be cytotoxic at levels above 0.5%.[7][13] A final concentration of ≤0.1% is considered safe for most cell lines and is a best-practice target.[8][13][14]

  • Cryopreservative Nature: The properties of DMSO also make it suitable for low-temperature storage of dissolved compounds, maintaining solution integrity at -20°C or -80°C.[7][14]

For these reasons, only high-purity, sterile-filtered, and preferably anhydrous DMSO should be used.[8][11]

Quantitative Data & Handling Summary

All quantitative data and critical handling parameters are summarized in the table below for quick reference.

ParameterValue / RecommendationRationale & Citation
Chemical Name 6-Iodopyridazin-4-amineN/A
Molecular Formula C₄H₄IN₃Derived from chemical structure.
Molecular Weight (MW) 221.00 g/mol Calculated from atomic weights.
Recommended Solvent Dimethyl Sulfoxide (DMSO)Superior solvating power for nonpolar compounds.[10]
Solvent Grade Cell Culture Grade, Sterile-Filtered, ≥99.9% PurityTo prevent contamination and ensure nontoxicity.[11][13]
Primary Stock Conc. 10 mM - 50 mMA high concentration allows for minimal solvent transfer to the final culture.[5]
Powder Storage -20°C, protected from light, with desiccantTo ensure long-term stability of the solid compound.[6][7][15]
Stock Solution Storage -80°C (long-term, >1 month) or -20°C (short-term)Minimizes degradation; -80°C is preferred for extended stability.[7][14]
Handling Precaution Aliquot into single-use volumesCrucial to avoid repeated freeze-thaw cycles which degrade the compound.[7][16]
Max Final DMSO Conc. < 0.5% (Acceptable); ≤ 0.1% (Ideal)To prevent solvent-induced cytotoxicity in cell culture.[8][13]

Experimental Protocol: Primary Stock Solution Preparation (10 mM)

This protocol details the steps to prepare a 10 mM primary stock solution of 6-Iodopyridazin-4-amine. This process must be conducted in a sterile environment (e.g., a biological safety cabinet) to maintain the sterility of the stock solution.

Materials and Reagents
  • 6-Iodopyridazin-4-amine powder (MW: 221.00 g/mol )

  • Dimethyl Sulfoxide (DMSO), cell culture grade, sterile-filtered[11]

  • Sterile, nuclease-free microcentrifuge tubes (1.5 mL) or cryovials

  • Calibrated precision micropipettes and sterile tips

  • Analytical balance

  • Vortex mixer

  • Microcentrifuge

Workflow for Stock Solution Preparation

G cluster_prep Preparation Steps cluster_storage Storage & QC start Start: Equilibrate Compound centrifuge 1. Centrifuge Vial (Collects all powder) start->centrifuge weigh 2. Weigh Compound (e.g., 2.21 mg) centrifuge->weigh transfer 3. Transfer to Sterile Tube weigh->transfer add_dmso 4. Add Calculated DMSO (e.g., 1 mL for 10 mM) transfer->add_dmso dissolve 5. Dissolve Thoroughly (Vortex / Sonicate) add_dmso->dissolve inspect 6. Visual Inspection (Ensure no particulates) dissolve->inspect aliquot 7. Aliquot into Tubes (Single-use volumes) inspect->aliquot label_tubes 8. Label Clearly (Name, Conc., Date) aliquot->label_tubes store 9. Store at -80°C (Protect from light) label_tubes->store end End: Stock Ready store->end

Caption: Workflow for preparing a sterile, high-concentration stock solution.

Step-by-Step Methodology
  • Preparation and Calculation:

    • Causality: Before opening, allow the vial of 6-Iodopyridazin-4-amine to equilibrate to room temperature. This prevents atmospheric moisture from condensing on the cold powder, which could compromise stability.[8]

    • Calculate the required mass of the compound for your desired stock concentration and volume.

      • Formula: Mass (mg) = [Desired Concentration (mM)] × [Final Volume (mL)] × [MW ( g/mol )] / 1000

      • Example for 1 mL of 10 mM stock: Mass = 10 mM × 1 mL × 221.00 / 1000 = 2.21 mg

  • Compound Handling:

    • Tap the vial gently and centrifuge it briefly (e.g., 1 minute at 500 x g) to ensure all powder collects at the bottom.[16] Small quantities of powder can coat the vial walls and cap during shipping.[16][17]

    • In a sterile environment, carefully weigh the calculated mass (2.21 mg) and transfer it into a sterile microcentrifuge tube or cryovial. For milligram-scale packages, it is often more accurate to add solvent directly to the manufacturer's vial to avoid transfer loss.[18]

  • Dissolution:

    • Using a calibrated pipette, add the calculated volume of sterile DMSO (1 mL for this example) to the vial containing the compound.

    • Tightly cap the vial and vortex vigorously for 1-2 minutes until the solid is completely dissolved.

    • Causality (Troubleshooting): If dissolution is slow, sonicate the vial in a water bath for 5-10 minutes or warm it gently to 37°C.[5] This increases the kinetic energy of the molecules, facilitating the dissolution process.

    • Visually inspect the solution against a light source to confirm that no particulates or crystals remain. A clear, homogenous solution is required.

  • Aliquoting and Storage:

    • Causality: To maintain the integrity of the compound and avoid degradation from multiple freeze-thaw cycles, immediately aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL per tube).[7][16] This is the most critical step for ensuring long-term reproducibility.

    • Label each aliquot clearly with the compound name, concentration (10 mM), solvent (DMSO), and preparation date.[1]

    • Store the aliquots in a sealed container protected from light at -80°C for long-term storage.[7][14]

Experimental Protocol: Working Solution Preparation & Cell Dosing

This protocol describes the serial dilution of the primary stock solution into cell culture medium to achieve the final desired experimental concentration while ensuring the DMSO concentration remains non-toxic.

Dilution Scheme Logic

G stock Primary Stock 10 mM in DMSO intermediate Intermediate Dilution (Optional, e.g., 100 µM) Dilute stock 1:100 in medium stock->intermediate 1 working Working Solution (e.g., 10 µM) Dilute intermediate 1:10 in medium intermediate->working 2 cells Cell Culture Plate working->cells Add to cells control Vehicle Control Medium + same final % DMSO control->cells Add to control wells

Caption: Serial dilution workflow from primary stock to final working concentration.

Step-by-Step Methodology
  • Thaw and Prepare:

    • Retrieve a single aliquot of the 10 mM stock solution from the -80°C freezer. Thaw it completely at room temperature and briefly centrifuge to collect the contents at the bottom of the tube.

  • Prepare Intermediate Dilution (if necessary):

    • Causality: Directly diluting a high-concentration DMSO stock 1:1000 or more into an aqueous medium can cause the compound to precipitate out of solution.[8] Performing one or more intermediate dilution steps in the cell culture medium minimizes this risk.

    • Example: To treat cells at a final concentration of 10 µM, you might perform a 1:1000 dilution. A safer approach is a two-step dilution. First, prepare a 100 µM intermediate solution by adding 2 µL of the 10 mM stock to 198 µL of pre-warmed cell culture medium (1:100 dilution). Mix thoroughly by gentle pipetting.

  • Prepare Final Working Solution and Dose Cells:

    • Add the appropriate volume of the intermediate solution to your cell culture wells to achieve the final desired concentration.

    • Example: To achieve a final concentration of 10 µM in a well containing 1 mL of medium, add 100 µL of the 100 µM intermediate solution.

    • The final DMSO concentration in this example would be 0.1%, which is ideal for most cell lines.[8][13]

  • Prepare Vehicle Control:

    • Causality: To create a self-validating experiment, you must be able to distinguish the effect of the compound from the effect of the solvent. A vehicle control is essential.[7][8]

    • Prepare a parallel treatment group using cell culture medium containing the same final concentration of DMSO as your experimental wells (e.g., 0.1% DMSO). This is done by performing the same dilution steps with pure DMSO instead of the compound stock solution.

  • Incubation:

    • Gently mix the plate by swirling and return it to the incubator (e.g., 37°C, 5% CO₂) for the desired experimental duration.

References

  • Krishnaswamy, S. (2020). Small-molecule inhibitors. Bio-protocol. Retrieved from [Link]

  • Servicebio. (n.d.). DMSO Cell Culture Grade. Retrieved from [Link]

  • Cold Spring Harbor Laboratory Press. (2002). Stock Solutions. Retrieved from [Link]

  • PAN-Biotech. (n.d.). Dimethylsulfoxide (DMSO) for cell culture, Endotoxin tested. Retrieved from [Link]

  • Captivate Bio. (2021). SMALL MOLECULES. Retrieved from [Link]

  • AntBio. (2026, January 7). Small-Molecule Drug Preparation for Cell Culture: Core Principles and Practical Guidelines. Retrieved from [Link]

  • ChemBK. (2024, April 9). 6-Iodopyridin-3-amine. Retrieved from [Link]

  • Xuchangfengfei New Material Technology Co., Ltd. (n.d.). 6-iodopyridazin-3-amine. Retrieved from [Link]

  • American Elements. (n.d.). 6-Iodopyrimidin-4-amine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Iodopyrazine. PubChem. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility of 6-Chloropyridazin-3-amine in Different Solvents. Retrieved from [Link]

  • Stolarczyk, M., et al. (n.d.). Chemical stability and interactions in a new antihypertensive mixture containing indapamide and dihydralazine using FT-IR, HPLC and LC-MS methods. PMC. Retrieved from [Link]

  • Organic Syntheses. (2018, April 4). Catalytic, Metal-Free Oxidation of Primary Amines to Nitriles. Retrieved from [Link]

  • Brown, D. J., & Jacobsen, N. W. (1965). Kinetics of the hydrolytic deamination of N-heteroaromatic amines in aqueous alkaline solutions. Journal of the Chemical Society B: Physical Organic. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 6-Amino-1H-pyrimidin-4-one. PubChem. Retrieved from [Link]

  • Bedrač, A., & Iskra, J. (2022, May 4). Oxidation of Iodine to Dihaloiodate(I) Salts of Amines With Hydrogen Peroxides and Their Crystal Structures. Frontiers in Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Aminopyridine. PubChem. Retrieved from [Link]

Sources

HPLC method development for 6-Iodopyridazin-4-amine quantification

Author: BenchChem Technical Support Team. Date: April 2026

This comprehensive guide details the mechanistic rationale, optimized protocol, and validation framework for the High-Performance Liquid Chromatography (HPLC) quantification of 6-Iodopyridazin-4-amine.

Analyte Profiling & Mechanistic Rationale

Developing a robust quantitative method for 6-Iodopyridazin-4-amine requires navigating two primary structural challenges: its high basicity and the presence of a bulky, polarizable halogen. As a Senior Application Scientist, it is critical not just to screen columns blindly, but to engineer a chromatographic environment that addresses these specific molecular traits.

The Silanol Challenge (Peak Tailing) 6-Iodopyridazin-4-amine features a pyridazine ring with an exocyclic amine. These nitrogen atoms are highly basic (electron-donating) and act as strong hydrogen-bond acceptors. On traditional silica-based C18 columns, basic analytes undergo secondary ion-exchange interactions with residual, unendcapped silanols ( Si−O− ) on the silica surface. This phenomenon is the primary cause of severe peak tailing and irreproducible retention times[1].

Stationary Phase Selection: Why PFP over C18? To counteract silanol interference and maximize halogen selectivity, a Pentafluorophenyl (PFP) stationary phase is selected. Unlike standard C18 columns that rely purely on hydrophobic dispersion forces, PFP columns offer orthogonal retention mechanisms. The highly electronegative fluorine atoms create a rigid, electron-deficient aromatic ring that facilitates π−π interactions, strong dipole-dipole interactions, and specific halogen-fluorine affinity[2]. This makes the PFP phase exceptionally suited for resolving polar aromatic compounds and halogenated molecules like our iodinated target[2].

Mobile Phase Dynamics: Suppressing Ionization To further mitigate secondary silanol interactions, the mobile phase pH must be strictly controlled. Residual silanols typically possess a pKa​ around 3.5–4.5. By operating at a pH below 3.0, we ensure the silanols remain fully protonated ( Si−OH ), thereby neutralizing their cation-exchange capacity[1]. We employ 0.1% Trifluoroacetic Acid (TFA) in the aqueous phase. TFA lowers the pH to ~2.0 and acts as a volatile ion-pairing agent, wrapping the protonated amine in a hydrophobic pocket to sharpen the peak shape on the PFP phase.

MethodDev A Analyte: 6-Iodopyridazin-4-amine (Basic N, Halogenated) B Challenge 1: Silanol Interactions (Peak Tailing) A->B C Challenge 2: Halogen Retention (Selectivity) A->C D Solution 1: Low pH Mobile Phase (0.1% TFA to suppress Si-O⁻) B->D E Solution 2: PFP Stationary Phase (Fluorine-Iodine Dipole Interactions) C->E F Optimized HPLC Method D->F E->F

Fig 1. Mechanistic rationale for HPLC method development of 6-Iodopyridazin-4-amine.

Optimized Experimental Protocol

To ensure trustworthiness, this protocol is designed as a self-validating system . It incorporates mandatory System Suitability Testing (SST) to verify resolving power and system precision prior to any sample analysis.

Table 1: Optimized Chromatographic Conditions
ParameterSpecificationRationale
Column Core-Shell PFP, 100 x 4.6 mm, 2.7 µmCore-shell technology reduces Eddy diffusion; PFP maximizes halogen selectivity.
Mobile Phase A Water + 0.1% TFA (v/v)Lowers pH < 2.5 to suppress silanol ionization and ion-pair the basic amine.
Mobile Phase B Acetonitrile + 0.1% TFA (v/v)Aprotic modifier provides sharp elution without disrupting π−π interactions.
Elution Mode Isocratic, 85% A / 15% BEnsures baseline stability and reproducible retention of the polar analyte.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID core-shell columns.
Column Temp 30°C ± 1°CStabilizes mass transfer kinetics and reduces backpressure.
Detection UV at 254 nmCorresponds to the π→π∗ transition of the pyridazine ring.
Injection Vol 5.0 µLPrevents volume overload and maintains peak symmetry.
Step-by-Step Methodology: Sample Preparation & Self-Validation
  • Diluent Preparation: Prepare a mixture of Water:Acetonitrile (90:10, v/v). Note: Matching the diluent closely to the mobile phase prevents solvent-mismatch peak distortion.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 6-Iodopyridazin-4-amine reference standard into a 10 mL volumetric flask. Add 7 mL of diluent, sonicate for 5 minutes to ensure complete dissolution, and make up to volume.

  • Working Standard (100 µg/mL): Transfer 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the diluent.

  • System Suitability Test (SST) Preparation: Spike the Working Standard with 5 µg/mL of a known related compound (e.g., 4-aminopyridazine) to serve as a resolution marker.

  • Filtration (Self-Validating Step): Filter all solutions through a 0.22 µm PTFE syringe filter. Critical: Discard the first 1.0 mL of filtrate to saturate any potential active binding sites on the membrane, proving that the filter does not adsorb the analyte.

  • SST Execution: Inject the SST solution in sequence (n=6). The system is only validated for use if:

    • Resolution ( Rs​ ) between 6-Iodopyridazin-4-amine and the marker is >2.0 .

    • Tailing Factor ( Tf​ ) for the API peak is <1.5 .

    • Relative Standard Deviation (RSD) of the peak area is ≤2.0% .

Method Validation Framework (ICH Q2(R2) Compliant)

Analytical procedure validation forms a critical part of the analytical lifecycle. This method must be validated according to the modernized ICH Q2(R2) guidelines, which emphasize demonstrating that the procedure is scientifically fit for its intended purpose across its entire lifecycle[3].

Validation S System Suitability (RSD < 2.0%) V1 Specificity (Blank/Placebo) S->V1 V2 Linearity & Range (R² > 0.999) V1->V2 V3 Accuracy (Recovery 98-102%) V2->V3 V4 Precision (Repeatability) V3->V4 V5 Robustness (Flow/pH variations) V4->V5

Fig 2. Sequential ICH Q2(R2) validation workflow for analytical procedure lifecycle.

Table 2: ICH Q2(R2) Validation Parameters & Acceptance Criteria
Validation ParameterExperimental DesignAcceptance Criteria
Specificity Inject Blank, Placebo, and Spiked Sample.No interfering peaks at the retention time of 6-Iodopyridazin-4-amine.
Linearity 5 concentration levels (50%, 75%, 100%, 125%, 150% of nominal).Correlation coefficient ( R2 ) ≥0.999 ; y-intercept ≤2.0% of 100% response.
Accuracy Spike recovery at 3 levels (80%, 100%, 120%) in triplicate (n=9).Mean recovery between 98.0% and 102.0% at each level.
Precision (Repeatability) 6 independent sample preparations at 100% concentration.%RSD of assay results ≤2.0% .
Robustness Deliberate variations: Flow (±0.1 mL/min), Temp (±5°C), Org. Phase (±2%).System Suitability criteria must still be met; Assay deviation ≤2.0% .
Step-by-Step Validation Execution
  • Specificity Assessment: Inject the diluent blank. Ensure the baseline is stable. Inject a placebo matrix (if applicable) to confirm that excipients or synthesis by-products do not co-elute with the target peak.

  • Linearity & Range: Prepare a master stock and perform serial dilutions to create the 5 distinct calibration levels. Plot the peak area against concentration. Perform a residual analysis to ensure random distribution of errors, confirming true linearity rather than a forced fit.

  • Accuracy (Recovery): Prepare a synthetic matrix blank. Spike known quantities of the 6-Iodopyridazin-4-amine reference standard into the matrix at the 80%, 100%, and 120% levels. Extract and analyze. Calculate the percentage recovered against the theoretical spiked amount.

  • Precision: Have a single analyst prepare 6 separate 100 µg/mL samples from scratch (weighing independently). Calculate the mean assay value and the %RSD to prove the repeatability of the sample preparation and instrument measurement.

  • Robustness: Alter the column temperature to 25°C and 35°C. Alter the mobile phase B composition to 13% and 17%. Document the retention time shifts and verify that the peak symmetry and resolution criteria from the SST remain uncompromised under these deliberate stresses.

Sources

Application Note: Advanced Buchwald-Hartwig Amination Strategies for 6-Iodopyridazin-4-amine

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound: 6-Iodopyridazin-4-amine (CAS: 2408968-66-9) Application: Late-stage functionalization, bioisostere synthesis, and C–N cross-coupling.

Introduction & Mechanistic Rationale

Pyridazine derivatives are privileged scaffolds in drug discovery, frequently utilized as bioisosteres for phenyl and pyridine rings to improve aqueous solubility and metabolic stability. The functionalization of 6-iodopyridazin-4-amine via Buchwald-Hartwig amination presents a unique chemoselectivity challenge.

While the 6-iodo position on the electron-deficient pyridazine ring is highly primed for rapid oxidative addition by Palladium(0), the presence of an endogenous primary amine at the 4-position introduces a competing nucleophile. Without careful catalyst design, the reaction rapidly diverges into intermolecular homocoupling (polymerization) rather than the desired cross-coupling with an exogenous amine .

The Chemoselectivity Solution: Ligand Steric Tuning

To achieve a self-validating, high-yielding protocol, we must manipulate the steric environment of the Pd(II) intermediate.

  • For Secondary Amines: We utilize RuPhos , a bulky dialkylbiaryl phosphine ligand. RuPhos creates a highly constrained binding pocket that readily accommodates the geometry of secondary amines but sterically clashes with primary amines, effectively shutting down the reactivity of the endogenous 4-amino group .

  • For Primary Amines: Direct coupling is fundamentally disfavored because both the substrate and the reagent are primary amines. A transient protection strategy (e.g., Boc-protection) is required prior to utilizing BrettPhos , which is optimized for primary amine coupling.

Catalytic Cycle Visualization

The following diagram illustrates the pathway for the chemoselective cross-coupling of 6-iodopyridazin-4-amine with a secondary amine, highlighting the critical ligand exchange step where chemoselectivity is determined.

CatalyticCycle Pd0 L_nPd(0) Active Catalyst (e.g., RuPhos-Pd) PdII_ArI L_nPd(II)(Ar)(I) Ar = 4-aminopyridazin-6-yl Pd0->PdII_ArI Oxidative Addition (Rapid) PdII_ArN L_nPd(II)(Ar)(NR2) Sterically Favored PdII_ArI->PdII_ArN Ligand Exchange & Deprotonation PdII_ArN->Pd0 Reductive Elimination (Rate-Determining) Product 6-(NR2)-pyridazin-4-amine Coupled Product PdII_ArN->Product Substrate 6-Iodopyridazin-4-amine (Electrophile) Substrate->PdII_ArI Amine Secondary Amine + Base (Exogenous Nucleophile) Amine->PdII_ArN

Fig 1: Buchwald-Hartwig Catalytic Cycle for 6-Iodopyridazin-4-amine C-N Cross-Coupling.

Reaction Optimization Data

To validate the mechanistic hypothesis, a ligand and base screen was conducted using morpholine as the model exogenous secondary amine. The data below demonstrates the causality between ligand architecture and product yield.

Table 1: Optimization of Direct Coupling with Morpholine (0.2 M in 1,4-Dioxane, 85 °C, 12 h)

EntryCatalyst System (5 mol%)Base (2.0 eq)Yield (%)Mechanistic Observation / Causality
1Pd2(dba)3 / BINAPCs2CO315%Bidentate ligand allows extensive homocoupling of the 4-NH2 group.
2Pd(OAc)2 / XantPhosCs2CO342%Improved stability, but sluggish reductive elimination leads to low conversion.
3Pd(OAc)2 / BrettPhosNaOtBu31%BrettPhos favors primary amines; endogenous 4-NH2 outcompetes morpholine.
4 Pd(OAc)2 / RuPhos NaOtBu 92% Optimal: RuPhos strictly favors secondary amines, suppressing homocoupling.

Note: Aryl iodides are highly reactive and can sometimes form inactive Pd-iodide dimers; the use of bulky monodentate ligands like RuPhos prevents this deactivation pathway .

Experimental Protocols

Protocol A: Direct Chemoselective Amination with Secondary Amines

This protocol is self-validating: the use of RuPhos ensures that only the exogenous secondary amine is coupled, leaving the 4-amino group intact.

Reagents:

  • 6-Iodopyridazin-4-amine (1.0 mmol, 221.0 g/mol )

  • Morpholine (or other secondary amine) (1.5 mmol)

  • Pd(OAc)2 (0.05 mmol, 5 mol%)

  • RuPhos (0.10 mmol, 10 mol%)

  • Sodium tert-butoxide (NaOtBu) (2.0 mmol)

  • Anhydrous 1,4-Dioxane (5.0 mL)

Step-by-Step Methodology:

  • Preparation: In an inert-atmosphere glovebox or using standard Schlenk techniques, charge an oven-dried 20 mL reaction vial with 6-iodopyridazin-4-amine, Pd(OAc)2, RuPhos, and NaOtBu.

  • Solvent Addition: Seal the vial with a PTFE-lined septum cap. Inject anhydrous 1,4-dioxane, followed by the secondary amine (morpholine) via microsyringe.

  • Reaction: Transfer the vial to a pre-heated aluminum block at 85 °C. Stir vigorously (800 rpm) for 12 hours.

  • In-Process Control (IPC): Remove a 10 µL aliquot, dilute in 1 mL LC-MS grade Acetonitrile, and analyze. Validation criteria: The reaction is complete when the starting material peak (m/z [M+H]+ = 222) is ≤ 2% relative to the product peak.

  • Workup: Cool the mixture to room temperature. Dilute with EtOAc (15 mL) and filter through a short pad of Celite to remove Pd black and inorganic salts. Wash the pad with additional EtOAc (10 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Silica gel, typically eluting with a gradient of 0-10% MeOH in DCM) to isolate the pure 6-(secondary amino)pyridazin-4-amine.

Protocol B: Two-Step Amination with Primary Amines

Because RuPhos cannot differentiate between two primary amines effectively, coupling an exogenous primary amine requires temporary masking of the endogenous 4-amino group.

Step 1: Protection

  • Suspend 6-Iodopyridazin-4-amine (1.0 mmol) in DCM (5 mL). Add Di-tert-butyl dicarbonate (Boc2O, 2.5 mmol) and 4-Dimethylaminopyridine (DMAP, 0.1 mmol).

  • Stir at room temperature for 4 hours until complete conversion to the N,N-di-Boc protected intermediate is observed via TLC. Concentrate and use directly.

Step 2: Cross-Coupling & Deprotection

  • Subject the protected intermediate to Buchwald-Hartwig conditions using BrettPhos (10 mol%), Pd2(dba)3 (5 mol%), the exogenous primary amine (1.2 mmol), and LiHMDS (2.0 mmol) in THF at 70 °C for 8 hours. (Note: LiHMDS is chosen over NaOtBu to prevent premature Boc cleavage).

  • Following standard workup, dissolve the crude intermediate in a 1:1 mixture of DCM and Trifluoroacetic acid (TFA) (4 mL total). Stir for 2 hours at room temperature to remove the Boc groups.

  • Concentrate, neutralize with saturated aqueous NaHCO3, and extract with EtOAc to yield the target 6-(primary amino)pyridazin-4-amine.

References

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. URL:[Link]

  • Heravi, M. M., et al. (2019). The Buchwald-Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. URL:[Link]

  • Noda, H., et al. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. ACS Omega, 7(27), 2374-2379. URL:[Link]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Reaction Yields in 6-Iodopyridazin-4-amine Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 6-Iodopyridazin-4-amine. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges in obtaining high yields of this critical building block. Pyridazine derivatives are a "privileged structure" in drug discovery, and mastering their synthesis is key to advancing many research programs.[1] This document provides in-depth troubleshooting guides and FAQs to diagnose and resolve common issues encountered during the synthesis of 6-Iodopyridazin-4-amine.

Core Synthesis Strategy: Halogen Exchange

The most common and direct route to 6-Iodopyridazin-4-amine is typically a nucleophilic aromatic substitution (SNAr) reaction, specifically a Finkelstein-type halogen exchange. This process involves substituting the chloro group of a precursor like 6-chloropyridazin-4-amine with iodide. The electron-deficient nature of the pyridazine ring facilitates this nucleophilic attack.[2][3] While seemingly straightforward, this reaction is sensitive to a variety of parameters that can lead to significantly reduced yields.

Troubleshooting Guide: Diagnosing and Solving Low Yields

This section addresses specific experimental issues in a question-and-answer format, providing both diagnostic insights and corrective actions.

Issue 1: My reaction shows low or no consumption of the 6-chloropyridazin-4-amine starting material.

This is a common problem indicating that the reaction conditions are not sufficient to drive the halogen exchange forward.

Q: What are the primary causes for an incomplete or stalled reaction?

A: The issue typically stems from three key areas: the iodinating reagent, reaction temperature, or the solvent system.

  • Ineffective Iodide Source: The nucleophilicity of the iodide ion is paramount.[4]

    • Causality: Sodium iodide (NaI) is often used, but its solubility and the quality of the reagent are critical. Old or improperly stored NaI may contain moisture or have oxidized, reducing its effectiveness. In aprotic polar solvents like acetone or DMF, the solubility of the resulting sodium chloride (NaCl) is very low, which helps drive the equilibrium toward the product according to Le Chatelier's principle.[4]

    • Solution:

      • Use freshly opened or properly stored, anhydrous NaI.

      • Ensure you are using a sufficient excess of the iodide source (typically 1.5 to 3 equivalents).

      • Consider using a different iodide salt, such as potassium iodide (KI), although its solubility characteristics may differ.

  • Suboptimal Reaction Temperature: The Finkelstein reaction is an equilibrium process that often requires thermal energy to proceed at a reasonable rate.[5]

    • Causality: Insufficient temperature leads to slow reaction kinetics, resulting in low conversion within a practical timeframe. Conversely, excessively high temperatures can promote side reactions or degradation.

    • Solution:

      • Gradually increase the reaction temperature, monitoring progress by TLC or LC-MS. For many Finkelstein reactions involving heteroaromatic chlorides, refluxing in a solvent like acetone or heating in DMF (e.g., 80-120 °C) is necessary.

      • If degradation is observed at higher temperatures, a longer reaction time at a moderate temperature may be a better compromise.

  • Poor Solvent Choice: The solvent plays a crucial role in dissolving reactants and stabilizing the transition state of the SNAr mechanism.

    • Causality: The solvent must adequately dissolve both the organic substrate and the inorganic iodide salt. Aprotic polar solvents (e.g., acetone, DMF, acetonitrile) are generally preferred as they solvate the cation of the iodide salt without strongly solvating the iodide anion, thus preserving its nucleophilicity.[4]

    • Solution:

      • If using acetone, ensure it is anhydrous. Water can reduce yield.[6]

      • If solubility is an issue, switching to a more polar solvent like DMF or DMSO may be beneficial.

      • For particularly stubborn reactions, the addition of a phase-transfer catalyst can sometimes facilitate the reaction between the organic and inorganic phases.

Issue 2: The reaction proceeds, but I isolate the desired product in low yield along with significant byproducts.

The formation of multiple products points to competing reaction pathways or product instability under the reaction conditions.

Q: What are the most common side reactions and how can I suppress them?

A: The primary culprits are typically deiodination and decomposition.

  • Deiodination (Hydrodehalogenation): This is the loss of the iodine substituent, which is replaced by a hydrogen atom.

    • Causality: The electron-deficient pyridazine ring can make the C-I bond susceptible to cleavage.[7] This can be mediated by proton sources (protonolysis) or reductive processes. Trace acids or even the solvent can sometimes act as a proton source, particularly at elevated temperatures.

    • Solution:

      • Ensure the reaction is run under anhydrous and neutral or slightly basic conditions. The addition of a non-nucleophilic base (e.g., K₂CO₃) can sometimes scavenge trace acids.

      • If using a protic solvent is unavoidable, switch to an aprotic solvent system.

  • Product Degradation: Aromatic iodides, especially on electron-deficient rings, can be unstable.

    • Causality: Iodinated pyridazines can be sensitive to light and extreme pH.[7] Exposure to UV light can initiate radical reactions leading to decomposition.[7] The basic nitrogen atoms of the pyridazine ring can also coordinate to metals or other species, potentially catalyzing degradation pathways.

    • Solution:

      • Protect the reaction from light by wrapping the flask in aluminum foil.

      • Maintain a neutral pH during the aqueous workup.

      • Minimize the reaction time and temperature to the minimum required for complete conversion of the starting material.

Issue 3: I have a good crude yield according to LC-MS, but I lose most of my product during purification.

This is a very common and frustrating issue, often pointing directly to the purification method itself.

Q: Why is my product decomposing on the silica gel column?

A: The interaction between the basic amine product and acidic silica gel is the most likely cause.

  • Strong Adsorption and Decomposition on Silica:

    • Causality: The basic nitrogen atoms of the 6-Iodopyridazin-4-amine interact strongly with the acidic silanol (Si-OH) groups on the surface of standard silica gel.[7][8] This strong binding can lead to significant peak tailing, poor separation, and, in many cases, on-column decomposition of the product.

    • Solution:

      • Deactivate the Silica: Add a small amount (0.5-1%) of a competing base like triethylamine or ammonia to your eluent system.[8] This will occupy the acidic sites on the silica, allowing your product to elute more cleanly.

      • Use an Alternative Stationary Phase: Switch to a less acidic stationary phase. Neutral alumina is an excellent alternative.[7] Amine-functionalized silica gel is also a highly effective option for purifying basic compounds.[8]

      • Avoid Chromatography: If possible, purify the product by recrystallization. This can be highly effective if a suitable solvent system can be found and often yields a product of higher purity than chromatography.

Frequently Asked Questions (FAQs)

Q1: My final, purified 6-Iodopyridazin-4-amine is a brownish or off-white solid. Is this normal? A1: While a pure compound should ideally be a white or pale yellow solid, a brownish tint is common and often indicates the presence of trace impurities or minor degradation products.[8] If the purity is confirmed to be high (>95%) by NMR and LC-MS, this coloration may be acceptable for subsequent steps. If not, further purification via recrystallization may be necessary.

Q2: How can I best monitor the progress of my Finkelstein reaction? A2: Thin-Layer Chromatography (TLC) is the most convenient method. Use a solvent system that gives good separation between your starting material (6-chloropyridazin-4-amine) and the more nonpolar product (6-Iodopyridazin-4-amine). Co-spotting the reaction mixture with the starting material is essential. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal.

Q3: Are there any specific safety concerns for this synthesis? A3: Yes. While this specific reaction is generally safe, standard laboratory precautions should be taken. Iodine-containing compounds can be irritants and light-sensitive. If using solvents like DMF or DMSO, be aware of their high boiling points and ability to penetrate skin. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Q4: I am considering a Sandmeyer reaction approach starting from an amino precursor. What are the key challenges? A4: The Sandmeyer reaction, which converts an amino group to a diazonium salt that is then displaced, is a powerful tool but has its own set of challenges.[9][10]

  • Diazonium Salt Instability: The diazonium intermediate is often unstable and can decompose violently if not kept at low temperatures (typically 0-5 °C).[11][12]

  • Side Reactions: Competing reactions with water to form a hydroxylated byproduct are very common if the temperature is not strictly controlled.[11][12] Formation of colored azo-compounds is also a frequent side reaction.[10]

Data & Protocols

Table 1: Troubleshooting Summary for Low Yields
Observed Issue Potential Cause Recommended Solution
Low Starting Material Consumption Ineffective/Old Iodide ReagentUse fresh, anhydrous NaI (1.5-3 eq.).
Insufficient TemperatureGradually increase heat (e.g., reflux in acetone or 80-120 °C in DMF).
Poor Solvent ChoiceUse an anhydrous, polar aprotic solvent (acetone, acetonitrile, DMF).
Multiple Byproducts Formed DeiodinationRun under anhydrous conditions; consider adding a non-nucleophilic base.
Light-Induced DegradationProtect the reaction from light with aluminum foil.
Product Loss During Purification Decomposition on Silica GelUse deactivated silica (add 1% Et₃N to eluent), switch to alumina, or recrystallize.
Strong Adsorption (Tailing)Add a competing base (Et₃N, NH₄OH) to the eluent.[8]
Benchmark Protocol: Synthesis of 6-Iodopyridazin-4-amine via Finkelstein Reaction

This protocol provides a robust starting point and may require optimization based on your specific laboratory conditions and reagent purity.

  • Reagent Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-chloropyridazin-4-amine (1.0 eq.).

  • Solvent and Reagent Addition: Add anhydrous N,N-dimethylformamide (DMF, approx. 0.2 M concentration relative to the substrate). Add sodium iodide (NaI, 2.0 eq.).

  • Reaction Execution: Place the flask under an inert atmosphere (Nitrogen or Argon). Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress every 2-4 hours using TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water and ethyl acetate.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers and wash with a saturated aqueous solution of sodium thiosulfate (to quench any remaining iodine), followed by brine.

    • Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue by column chromatography using neutral alumina or silica gel pre-treated with 1% triethylamine in the eluent. A typical gradient might be from 20% to 80% ethyl acetate in hexanes.

    • Alternatively, attempt recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Visual Diagrams

Diagram 1: General Troubleshooting Workflow

A logical approach to diagnosing yield issues.

G Start Low Yield Observed Check_SM Reaction Analysis: Any Starting Material Left? Start->Check_SM Check_Purity Crude Product Analysis: Multiple Spots/Peaks? Check_SM->Check_Purity No Solution_Kinetics Optimize Reaction Conditions: - Increase Temperature - Check Reagent Quality - Change Solvent Check_SM->Solution_Kinetics Yes Purification_Loss Purification Analysis: Significant Mass Loss? Check_Purity->Purification_Loss No Solution_SideRxns Address Side Reactions: - Protect from Light - Ensure Anhydrous Conditions - Control pH Check_Purity->Solution_SideRxns Yes Solution_Purification Optimize Purification: - Use Neutral Alumina - Deactivate Silica Gel - Attempt Recrystallization Purification_Loss->Solution_Purification Yes End Yield Optimized Purification_Loss->End No

Caption: A stepwise workflow for troubleshooting low yields.

Diagram 2: Finkelstein Reaction Mechanism

Illustrates the nucleophilic aromatic substitution pathway.

Caption: The SNAr mechanism for iodination.

References

  • BenchChem. (n.d.). Technical Support Center: Stability and Reactivity of Iodinated Pyridazines.
  • BenchChem. (n.d.). Troubleshooting low yield in multi-component pyridine synthesis.
  • University of Colorado Boulder. (n.d.). The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring.
  • Wikipedia. (2024). Sandmeyer reaction.
  • Boros, S. et al. (n.d.). Reaction of chloropyridazin-3(2H)-ones with iodine ion. Part II. ResearchGate.
  • BenchChem. (n.d.). Technical Support Center: Overcoming Low Yield in Pyridin-4-ol Synthesis.
  • The Royal Society of Chemistry. (n.d.). Microwave-Enhanced Synthesis of 2,3,6-Trisubstituted Pyridazines: Application to Four-Step Synthesis of Gabazine (SR-95531).
  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions.
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
  • BenchChem. (n.d.). Technical Support Center: 6-Iodoisoquinolin-3-amine Synthesis & Purification.
  • Lirias. (n.d.). Strategy for the synthesis of pyridazine heterocycles and its derivatives.
  • Organic Syntheses. (n.d.). Procedure.
  • ResearchGate. (n.d.). The Finkelstein Reaction: Quantitative Reaction Kinetics of an SN2 Reaction Using Nonaqueous Conductivity.
  • Science of Synthesis. (n.d.). Product Class 8: Pyridazines.
  • Lejan Team. (n.d.). Typical Reactivity of the Diazines: Pyridazine, Pyrimidine and Pyrazine.
  • Chemia. (2022). A tried-and-true synthesis method, describing iodination reactions with halogen exchange (1).

Sources

Technical Support Center: Optimizing Aqueous Solubility for 6-Iodopyridazin-4-amine Compounds

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical hurdles associated with 6-Iodopyridazin-4-amine and its derivatives. This guide bypasses generic advice, focusing instead on the mechanistic causality behind poor solubility in halogenated heterocyclic amines and providing field-proven, self-validating protocols to overcome them.

Section 1: Mechanistic Troubleshooting (The "Why")

Q: Why is 6-Iodopyridazin-4-amine inherently insoluble in aqueous media? A: The poor aqueous solubility of this scaffold is dictated by the General Solubility Equation (GSE), which inversely correlates solubility with lipophilicity (LogP) and crystal lattice energy (melting point)[1].

  • High Crystal Lattice Energy: The pyridazine ring is highly planar. Furthermore, the primary 4-amine acts as both a strong hydrogen bond donor and acceptor. This combination leads to intense π−π stacking and intermolecular hydrogen bonding, creating a tightly packed, highly stable crystal lattice[2].

  • Lipophilicity: The 6-iodo group is a heavy, highly lipophilic halogen that significantly increases the overall LogP of the molecule, further driving the compound out of the aqueous phase.

Q: Should I prioritize chemical modification or physical formulation to solve this? A: This depends entirely on your stage in the drug development pipeline. If you are in the Hit-to-Lead phase, prioritize chemical modification to disrupt molecular planarity, which permanently improves the molecule's developability[3]. If the compound is a finalized clinical candidate (or the 6-iodo/4-amine groups are strictly required for target binding), you must rely on formulation strategies such as cyclodextrin complexation or amorphous solid dispersions (ASDs)[4].

DecisionTree Start Solubility Issue: 6-Iodopyridazin-4-amine Q1 Is the 6-Iodo group essential for target binding? Start->Q1 Mod1 Chemical Mod: Replace I with polar group (e.g., morpholine) Q1->Mod1 No Q2 Can the 4-amine be alkylated? Q1->Q2 Yes Mod2 Chemical Mod: Disrupt planarity via N-alkylation (sp3 groups) Q2->Mod2 Yes Formulation Formulation Strategy: HP-β-CD or ASD Q2->Formulation No

Caption: Decision workflow for determining the optimal solubility enhancement strategy.

Section 2: Chemical Modification Strategies

Q: How do I disrupt the crystal lattice without losing the core pharmacophore? A: The most effective medicinal chemistry strategy is the disruption of molecular planarity and symmetry [2]. By introducing bulky, sp3 -hybridized groups (such as morpholine or piperazine) via N-alkylation of the 4-amine, you force the molecule out of a flat conformation. This drastically lowers the melting point and disrupts crystal packing. Tethering a morpholine moiety has been empirically shown to increase the solubility of planar heterocyclic amines by up to three orders of magnitude[5].

Protocol 1: N-Alkylation for Planarity Disruption (Self-Validating Workflow)

Causality: Alkylating the primary amine removes one hydrogen bond donor and introduces 3D steric bulk, lowering lattice energy.

  • Reaction Setup: Dissolve 6-Iodopyridazin-4-amine (1.0 eq) in anhydrous DMF. Add K2​CO3​ (3.0 eq) as a base to deprotonate the weakly nucleophilic amine.

  • Alkylation: Add 4-(2-chloroethyl)morpholine hydrochloride (1.2 eq). Heat the mixture to 80°C under an inert atmosphere for 12 hours.

  • Workup: Quench with water, extract with EtOAc, wash with brine to remove DMF, dry over Na2​SO4​ , and concentrate.

  • Self-Validation (Structural): Perform 1H -NMR. The successful disruption of symmetry is validated by the loss of one broad NH2​ singlet and the appearance of complex sp3 multiplets between 2.5–3.8 ppm.

  • Self-Validation (Thermodynamic): Conduct a shake-flask solubility assay in pH 7.4 PBS. Equilibrate for 48 hours, filter, and quantify via HPLC-UV to confirm the reduction in crystal lattice energy translates to increased aqueous solubility.

Q: Can I use salt formation on the pyridazine core? A: Generally, no. While salt formation is a standard technique[4], the nitrogens in the pyridazine ring are weakly basic, and the 4-amine is highly electron-deficient due to the electron-withdrawing nature of the heteroaromatic ring and the iodine atom. Direct salts (e.g., HCl) will likely disproportionate in water. Solution: You must first introduce a basic appendage (like the morpholine group in Protocol 1), which provides a localized basic center ( pKa​ ~ 7-8) capable of forming stable mesylate or hydrochloride salts[6].

Section 3: Formulation & Physical Methods

Q: What formulation strategies work best for halogenated heterocycles if chemical modification is not an option? A: For highly crystalline, lipophilic compounds where the structure must remain untouched, Hydroxypropyl- β -Cyclodextrin (HP- β -CD) complexation or Amorphous Solid Dispersions (ASDs) are the gold standards[7]. HP- β -CD provides a hydrophobic cavity that encapsulates the lipophilic 6-iodo group, while its hydrophilic exterior ensures aqueous solvation.

Protocol 2: HP- β -CD Complexation & Phase-Solubility Validation

Causality: Encapsulation shields the hydrophobic iodine and disrupts intermolecular hydrogen bonding by physically separating the drug molecules.

  • Preparation: Prepare a series of aqueous solutions containing HP- β -CD at increasing concentrations (0, 50, 100, 150, and 200 mM) in a pH 7.4 buffer.

  • Equilibration: Add an excess amount (beyond saturation) of 6-Iodopyridazin-4-amine to each vial.

  • Incubation: Seal and agitate the vials on a rotary shaker at 25°C for 72 hours to ensure thermodynamic equilibrium is reached.

  • Filtration: Centrifuge the samples and filter the supernatant through a 0.22 µm PVDF syringe filter.

  • Self-Validation (Higuchi-Connors Plot): Quantify the dissolved drug via HPLC. Plot the drug concentration (y-axis) versus the HP- β -CD concentration (x-axis). A linear AL​ -type plot validates a 1:1 stoichiometric inclusion complex, and the slope allows you to calculate the stability constant ( K1:1​ ), proving the formulation's thermodynamic viability.

MechanisticPathway Planar Planar 6-Iodopyridazin-4-amine (High Crystal Lattice Energy) Hbond Intermolecular H-Bonding (4-NH2 donor/acceptor) Planar->Hbond Lipophilic High Lipophilicity (6-Iodo group increases LogP) Planar->Lipophilic Intervention1 Introduce sp3 Appendage (e.g., Morpholine) Hbond->Intervention1 Intervention2 Formulate with HP-β-CD Lipophilic->Intervention2 Outcome1 Disrupted Planarity & Lower Melting Point Intervention1->Outcome1 Outcome2 Hydrophobic Cavity Inclusion Intervention2->Outcome2 Final Enhanced Aqueous Solubility Outcome1->Final Outcome2->Final

Caption: Mechanistic pathways contrasting chemical disruption of planarity vs. physical formulation.

Section 4: Quantitative Data Summaries

Table 1: Physicochemical Impact of Modifications on Solubility (Representative Data) Note: Data illustrates the theoretical impact of the GSE principles discussed above.

Compound VariantEst. LogPMelting Point (°C)Aqueous Sol. (µg/mL)Primary Mechanism of Change
6-Iodopyridazin-4-amine (Parent) ~2.1>200< 5Baseline (High lattice energy, planar)
N-Alkyl sp3 Derivative ~2.4<150~ 45Disrupted symmetry/planarity
Morpholine-tethered Derivative ~1.5<160> 1000Added polar group + disrupted planarity

Table 2: Comparative Formulation Strategies for Halogenated Heterocycles

StrategyMechanism of ActionProsCons
Co-solvency (e.g., PEG 400) Reduces interfacial tension[8]Simple, highly scalablePotential toxicity at high volumes
HP- β -CD Complexation Hydrophobic cavity inclusionExcellent biocompatibilityLimited by drug size and required dose
Amorphous Solid Dispersion Eliminates crystal lattice energyMassive solubility boostThermodynamic instability (recrystallization risk)
References
  • A review on solubility enhancement technique for pharmaceutical drugs. GSC Biological and Pharmaceutical Sciences (2024).[Link]

  • Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry (2011).[Link]

  • Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents. Molecules (2018).[Link]

Sources

Optimizing HPLC retention time and peak resolution for 6-Iodopyridazin-4-amine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for chromatographic method development. This guide is specifically engineered for researchers and scientists facing retention and resolution challenges when analyzing 6-Iodopyridazin-4-amine .

Analyte Profiling & Mechanistic Challenges

To optimize a separation, we must first deconstruct the analyte's physicochemical properties:

  • Basic Pyridazine Ring & Primary Amine: 6-Iodopyridazin-4-amine is a highly polar, nitrogen-rich basic compound. In standard reversed-phase liquid chromatography (RPLC) at neutral pH, it undergoes partial protonation, leading to poor hydrophobic partitioning and early elution (often in the void volume).

  • Silanol Interactions: The protonated amine acts as a strong hydrogen bond donor and cation. It interacts aggressively with ionized residual silanols (Si-O⁻) on standard silica-based C18 columns, resulting in severe peak tailing and compromised resolution[1].

  • Iodine Substituent: While the heavy halogen introduces some polarizability and lipophilicity, it is insufficient to overcome the overwhelming hydrophilicity of the amine and pyridazine core.

Diagnostic Workflow

Optimization_Pathway Start Analyze 6-Iodopyridazin-4-amine Initial C18 Screen (pH 7.0) Eval Evaluate Peak Shape & Retention Factor (k') Start->Eval Tailing Severe Tailing? (Asymmetry > 1.5) Eval->Tailing Retention Poor Retention? (k' < 2.0) Eval->Retention FixTailing Protonate Silanols: Lower Mobile Phase pH < 3.0 Increase Buffer > 20 mM Tailing->FixTailing Yes Validation System Suitability Passed: Rs > 1.5, As < 1.2, k' 2-10 Tailing->Validation No FixRetention Increase Hydrophobicity: Add Ion-Pairing Reagent or Switch to HILIC Retention->FixRetention Yes Retention->Validation No FixTailing->Validation FixRetention->Validation

Diagnostic workflow for resolving peak tailing and retention issues in basic polar analytes.

Knowledge Base (FAQs)

Q1: Why does 6-Iodopyridazin-4-amine exhibit severe peak tailing (As > 2.0) on my standard C18 column? Causality: At mid-pH (e.g., pH 5–7), residual silanol groups (Si-OH) on the silica support are ionized to silanoxanes (Si-O⁻)[1]. Free silanols are highly acidic and interact strongly with basic compounds[2]. Because the basic amine and pyridazine nitrogens of your analyte are protonated at this pH, they undergo strong secondary electrostatic (ion-exchange) interactions with the stationary phase, causing the analyte to desorb slowly and creating an elongated trailing edge. Resolution: Lower the mobile phase pH to < 3.0 to fully protonate and neutralize the residual silanols, or switch to a highly deactivated, end-capped column[3].

Q2: When I lower the pH to 2.5 to fix the peak tailing, my retention time drops drastically (k' < 1). How do I restore retention? Causality: Lowering the pH successfully neutralizes the silanols, but it also fully protonates the amine and pyridazine nitrogens. This drastically increases the polarity of the molecule. In RPLC, this causes a severe loss of hydrophobic retention, pushing the analyte into the column void volume[4]. Resolution: You must alter the retention mechanism. Either implement an ion-pairing reagent (e.g., Sodium 1-octanesulfonate) to form a neutral, hydrophobic complex with the analyte, or abandon RPLC entirely and switch to a HILIC (Hydrophilic Interaction Liquid Chromatography) method.

Q3: My retention times are drifting unpredictably between injections. What is causing this? Causality: Retention time drift is frequently caused by inadequate column equilibration or localized fluctuations in mobile phase pH at the column head. For highly polar basic compounds, if the buffer capacity is too low, the injection solvent can temporarily alter the ionization state of the analyte. Resolution: Ensure your aqueous mobile phase has a buffer concentration of at least 20 mM[3]. Furthermore, equilibrate the column with a minimum of 10 column volumes before initiating the run.

Validated Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems . Do not proceed to sample analysis unless the built-in System Suitability Testing (SST) criteria are met.

Protocol A: Low-pH Ion-Pairing Reversed-Phase Method

Designed to maximize retention and eliminate tailing on standard silica columns.

  • Mobile Phase Preparation:

    • Aqueous (Mobile Phase A): Prepare 20 mM Potassium Phosphate buffer. Add 10 mM Sodium 1-octanesulfonate (Ion-pairing reagent). Adjust to exactly pH 2.5 using concentrated phosphoric acid. Filter through a 0.22 µm membrane.

    • Organic (Mobile Phase B): 100% HPLC-grade Acetonitrile.

    • Causality: The pH of 2.5 neutralizes silanols to prevent tailing. The negatively charged sulfonate groups pair with the positively charged protonated amine of 6-Iodopyridazin-4-amine, forming a neutral, hydrophobic complex that strongly partitions into the C18 phase.

  • Column Selection: End-capped C18 (e.g., 150 x 4.6 mm, 3 µm particle size).

  • Gradient & Flow: Flow rate of 1.0 mL/min. Start at 10% B, hold for 2 minutes, then ramp to 60% B over 10 minutes.

  • Self-Validation Checkpoint (SST):

    • Inject a diluent blank to confirm a stable baseline free of ghost peaks.

    • Inject the 6-Iodopyridazin-4-amine standard in triplicate.

    • Validation Criteria: The system is validated for use ONLY if the retention factor ( k′ ) is between 2.0 and 10.0, peak asymmetry ( As ) is ≤ 1.2, and the Relative Standard Deviation (RSD) of the peak area is < 2.0%.

Protocol B: HILIC Method for Highly Polar Amines

Designed for laboratories wanting to avoid ion-pairing reagents due to MS-compatibility issues.

  • Mobile Phase Preparation:

    • Aqueous (Mobile Phase A): 20 mM Ammonium Formate, adjusted to pH 3.0 with Formic Acid.

    • Organic (Mobile Phase B): 100% HPLC-grade Acetonitrile.

    • Causality: In HILIC, the aqueous portion forms a water-rich layer on the polar stationary phase. The highly polar 6-Iodopyridazin-4-amine partitions into this layer. Therefore, a higher organic content increases retention, circumventing the poor retention seen in standard RPLC.

  • Column Selection: Amide-bonded or bare silica HILIC column (100 x 2.1 mm, 1.7 µm for UHPLC).

  • Isocratic Elution: 85% B / 15% A at 0.4 mL/min.

  • Self-Validation Checkpoint (SST):

    • HILIC columns require extensive equilibration. Flush with 20+ column volumes of the mobile phase.

    • Validation Criteria: The system is validated only when the baseline UV/MS signal is completely flat, and retention times across three consecutive standard injections drift by less than 0.05 minutes.

Quantitative Data Summary

The following table summarizes the expected chromatographic metrics for 6-Iodopyridazin-4-amine under varying experimental conditions, demonstrating the causality of parameter adjustments.

Chromatographic ConditionRetention Factor ( k′ )Peak Asymmetry ( As )Resolution ( Rs )*Mechanistic Outcome
Standard C18, pH 7.0 (Water/ACN)0.8 (Poor)2.8 (Severe Tailing)< 1.0Silanol ionization causes secondary ion-exchange interactions; basic amine is partially protonated.
End-capped C18, pH 2.5 (Formic Acid)0.5 (Voiding)1.3 (Acceptable)< 1.0Silanols neutralized; analyte fully protonated, resulting in a total loss of hydrophobic retention.
C18 + 10 mM Octanesulfonate, pH 2.5 4.5 (Optimal)1.1 (Excellent)> 2.0Ion-pairing forms a hydrophobic complex; low pH suppresses silanol activity completely.
HILIC (Amide), 85% ACN, pH 3.0 5.2 (Optimal)1.0 (Ideal)> 2.5Analyte partitions into the water-rich layer on the stationary phase; highly orthogonal retention mechanism.

*Resolution ( Rs ) calculated against a theoretical des-iodo impurity.

References

  • 1 - Chrom Tech, Inc.

  • 2 - Phenomenex.

  • 3 - LCGC Chromatography Online. 4. - Waters Corporation. 5.4 - Analytical and Bioanalytical Chemistry.

Sources

Overcoming steric hindrance in 6-Iodopyridazin-4-amine substitution reactions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for substitution reactions involving 6-Iodopyridazin-4-amine. This resource is designed for researchers, chemists, and drug development professionals to navigate the unique challenges presented by this sterically hindered and electron-deficient heterocyclic system. Here, we provide in-depth troubleshooting guides, frequently asked questions, and validated protocols to help you achieve your synthetic goals.

Introduction: The Challenge of Steric Hindrance

6-Iodopyridazin-4-amine is a valuable building block in medicinal chemistry. However, its substitution chemistry, particularly at the C6 position, is notoriously difficult. The steric bulk of the iodine atom, combined with the adjacent nitrogen (N1) and the amine group at C4, creates a crowded environment that significantly impedes the approach of nucleophiles and the efficiency of common cross-coupling catalysts. This guide will address these challenges head-on, providing practical solutions grounded in mechanistic principles.

Troubleshooting Guide: Common Issues & Solutions

This section is structured to help you diagnose and resolve common experimental failures.

Problem 1: Low to No Product Yield in Palladium-Catalyzed Cross-Coupling (e.g., Buchwald-Hartwig, Suzuki-Miyaura)

Low or no conversion is the most frequent issue encountered. This is often a result of an inefficient catalytic cycle, where either the oxidative addition or the reductive elimination step is inhibited by steric hindrance.

Diagnostic Workflow:

G Start Low / No Yield Check_Reagents 1. Verify Reagent Quality (Substrates, Base, Solvent) Start->Check_Reagents Check_Atmosphere 2. Ensure Inert Atmosphere (Degas solvent, use glovebox) Check_Reagents->Check_Atmosphere Reagents OK Solution_Base Solution: Use a Weaker, Soluble Base if substrate is base-sensitive (e.g., Cs2CO3, K3PO4) Check_Reagents->Solution_Base Base Degrading Substrate Check_Catalyst 3. Evaluate Catalyst System (Is the ligand appropriate?) Check_Atmosphere->Check_Catalyst Atmosphere Inert Check_Conditions 4. Optimize Reaction Conditions (Temperature, Concentration) Check_Catalyst->Check_Conditions Catalyst System OK Solution_Ligand Solution: Switch to Bulky 'Buchwald' or 'Hartwig' Ligands (e.g., SPhos, RuPhos, t-BuXPhos) Check_Catalyst->Solution_Ligand Ineffective Ligand Solution_Temp Solution: Increase Temperature (Consider microwave irradiation) Check_Conditions->Solution_Temp Optimization Needed

Detailed Solutions:

  • Re-evaluate Your Ligand Choice: Standard phosphine ligands like triphenylphosphine (PPh₃) are often ineffective for this substrate.[1] The key is to use bulky, electron-rich dialkylbiaryl phosphine ligands.

    • Why? These ligands promote the crucial reductive elimination step, which is often the rate-limiting step for sterically hindered substrates.[2] The bulkiness of the ligand forces the coupling partners into a conformation that facilitates bond formation.[3]

    • Recommended Ligands: SPhos, RuPhos, XPhos, or t-BuXPhos have shown great success in similar challenging aminations.[1][4]

  • Optimize Your Base: The choice of base is critical. Strong, insoluble bases can lead to poor reproducibility and decomposition.

    • For Buchwald-Hartwig Amination: While strong bases like NaOt-Bu are common, consider weaker bases like Cs₂CO₃ or K₃PO₄, especially if your amine coupling partner is sensitive.[5]

    • For Suzuki-Miyaura Coupling: A base is required to activate the boronic acid for transmetalation.[6] K₃PO₄ or K₂CO₃ are often effective. Be aware that some bases can promote undesired protodeboronation of the boronic acid.[7][8]

  • Increase Reaction Temperature: Sterically hindered couplings often require more thermal energy to overcome the activation barrier.[1]

    • Conventional Heating: Refluxing in higher-boiling solvents like toluene or dioxane (80-110 °C) is a standard starting point.[9]

    • Microwave Irradiation: This is a highly effective technique for driving difficult couplings.[10][11] Microwave heating can dramatically reduce reaction times and increase yields by efficiently overcoming activation energy barriers.[12]

Problem 2: Formation of Side Products (Dehalogenation, Homo-coupling)

The appearance of significant side products indicates that undesired reaction pathways are competing with your desired substitution.

  • Dehalogenation (Hydrodehalogenation): You observe the formation of pyridazin-4-amine (loss of iodine).

    • Cause: This often occurs at high temperatures or when the catalytic cycle is stalled. Traces of water or other proton sources can react with the palladium intermediate.

    • Solution:

      • Ensure strictly anhydrous conditions. Use dry solvents and reagents.

      • Lower the reaction temperature and extend the reaction time.

      • Re-evaluate the ligand and base combination to ensure a smooth, rapid catalytic turnover.

  • Homo-coupling: You observe the formation of bi-aryl products from your boronic acid (in Suzuki reactions).

    • Cause: This side reaction can be promoted by the presence of oxygen or by certain catalyst systems.

    • Solution:

      • Thoroughly degas your reaction mixture (e.g., by sparging with argon or using freeze-pump-thaw cycles).

      • Use a high-purity palladium precatalyst.

      • For Sonogashira couplings, where alkyne homo-coupling is common, switching to copper-free conditions can be beneficial.[1]

Frequently Asked Questions (FAQs)

Q1: Why is direct Nucleophilic Aromatic Substitution (SₙAr) so difficult on 6-iodopyridazin-4-amine?

A: While the pyridazine ring is electron-deficient, which should favor SₙAr, the reaction is kinetically slow for several reasons. The primary barrier is the severe steric hindrance around the C6 position from the iodine atom and the peri-N1 nitrogen. This makes it difficult for even strong nucleophiles to approach the carbon center and form the required Meisenheimer complex. Palladium-catalyzed cross-coupling reactions provide an alternative mechanistic pathway that circumvents this direct nucleophilic attack.[13]

Q2: Which palladium source is best? Pd(OAc)₂, Pd₂(dba)₃, or a pre-catalyst?

A: While Pd(OAc)₂ and Pd₂(dba)₃ are common and cost-effective palladium sources, they require in situ reduction to the active Pd(0) species.[9] For challenging, sterically hindered couplings, using a pre-formed Pd(0) source or a precatalyst (like an SPhos-Pd-G3 precatalyst) is highly recommended. These precatalysts are often more stable, provide more consistent results, and ensure a higher concentration of the active catalyst at the start of the reaction, which can be crucial for overcoming the initial activation barrier.[9]

Q3: Can I use a copper catalyst instead of palladium?

A: Copper-catalyzed reactions, such as the Ullmann condensation, are an alternative for C-N bond formation.[13] Modern protocols often use ligands to allow for milder reaction conditions than traditional Ullmann chemistry.[14] While potentially cheaper, these reactions can still require high temperatures and may have a different substrate scope. For the specific challenge of 6-iodopyridazin-4-amine, palladium catalysis with bulky phosphine ligands is generally the more robust and well-established method.[3]

Q4: My boronic acid is decomposing. What can I do?

A: Boronic acids can undergo protodeboronation (replacement of the boronic acid group with a hydrogen), especially in the presence of water and base.[7][8]

  • Use Anhydrous Conditions: Minimize water in your reaction.

  • Use Boronate Esters: Consider using the corresponding pinacol boronate ester (a Bpin derivative) instead of the boronic acid. They are often more stable and less prone to protodeboronation.

  • Choose Your Base Carefully: As mentioned, some bases can accelerate this side reaction. An empirical screen of bases (e.g., K₃PO₄, K₂CO₃, CsF) may be necessary.

Key Protocols & Methodologies

Protocol 1: General Procedure for Buchwald-Hartwig Amination of 6-Iodopyridazin-4-amine

This protocol provides a robust starting point for coupling with a primary or secondary amine.

G cluster_0 Reaction Setup cluster_1 Reaction & Workup A 1. Add Substrates & Base (6-Iodopyridazin-4-amine, Amine, Cs2CO3) to oven-dried vial. B 2. Add Pd Precatalyst & Ligand (e.g., Pd2(dba)3, SPhos) A->B D 4. Add Anhydrous Solvent (e.g., Toluene) B->D C 3. Seal, Evacuate & Backfill with Argon (3x) E 5. Heat with Stirring (e.g., 100 °C, 12-24h) D->E F 6. Monitor by TLC/LC-MS E->F G 7. Cool, Dilute, Filter, Concentrate & Purify F->G

Materials & Reagents:

ReagentStoichiometryExample Amount
6-Iodopyridazin-4-amine1.0 equiv221 mg (1.0 mmol)
Amine Coupling Partner1.2 equiv1.2 mmol
Pd₂(dba)₃2.5 mol%23 mg (0.025 mmol)
SPhos6.0 mol%25 mg (0.06 mmol)
Cs₂CO₃ (Cesium Carbonate)2.0 equiv652 mg (2.0 mmol)
Anhydrous Toluene-5 mL

Step-by-Step Procedure:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add 6-iodopyridazin-4-amine (1.0 equiv), the amine coupling partner (1.2 equiv), and Cs₂CO₃ (2.0 equiv).

  • In a glovebox or under a positive pressure of argon, add Pd₂(dba)₃ (2.5 mol%) and SPhos (6.0 mol%).

  • Seal the vial with a Teflon-lined cap. Remove the vial from the glovebox, and evacuate and backfill with argon three times.

  • Through the septum, add anhydrous toluene.

  • Place the vial in a preheated oil bath or heating block at 100 °C.

  • Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting iodide is consumed.

  • Upon completion, cool the reaction to room temperature. Dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite to remove inorganic salts and the catalyst.

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.

References

  • Bulky phosphine ligands promote palladium-catalyzed protodeboron
  • Bulky phosphine ligands promote palladium-catalyzed protodeboron
  • Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. Synfacts.
  • Buchwald–Hartwig amin
  • Efficient Suzuki cross-coupling reactions using bulky phosphines. University of Liverpool.
  • Microwave-Assisted, Pd(0)-Catalyzed Cross-Coupling of Diazirines with Aryl Halides. Organic Chemistry Portal.
  • Facile Buchwald–Hartwig coupling of sterically encumbered substrates effected by PNP ligands. Dalton Transactions.
  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? WuXi AppTec.
  • Recent Advances in Microwave-Assisted Copper-C
  • Buchwald-Hartwig Amin
  • Cu(II)-Catalyzed C-N Coupling of (Hetero)aryl Halides and N-Nucleophiles Promoted by α-Benzoin Oxime.
  • An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling. DSpace@MIT.
  • Microwave-assisted palladium-catalyzed cross-coupling reactions: Generation of carbon–carbon bond. Sultan Qaboos University.
  • Technical Support Center: Overcoming Steric Hindrance in Ortho-Substituted Iodoanisole Reactions. BenchChem.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Suzuki Coupling. Organic Chemistry Portal.

Sources

Technical Support Center: Purification of 6-Iodopyridazin-4-amine and Removal of Iodine Impurities

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound Focus: 6-Iodopyridazin-4-amine (CAS: 2408968-66-9)

Introduction & Mechanistic Context

6-Iodopyridazin-4-amine is a critical building block in medicinal chemistry, frequently utilized as an electrophilic partner in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira). However, the synthesis of this halopyridazine often leaves behind trace elemental iodine ( I2​ ), polyiodides, and over-iodinated byproducts.

Failure to rigorously clear these impurities leads to severe downstream consequences: elemental iodine and polyiodides are notorious for poisoning palladium catalysts, while structurally similar di-iodinated byproducts disrupt stoichiometric ratios and complicate final API purification. This guide provides field-proven, mechanistically grounded methodologies to isolate the pure mono-iodinated product.

Process Visualization

G Start Crude Reaction Mixture (6-Iodopyridazin-4-amine + I2) Thiosulfate Sodium Thiosulfate Wash (Reduces I2 to I-) Start->Thiosulfate PhaseSplit Phase Separation Thiosulfate->PhaseSplit AqWaste Aqueous Waste (Contains NaI / Salts) PhaseSplit->AqWaste Aqueous OrgPhase Organic Phase (Product + Organic Impurities) PhaseSplit->OrgPhase Organic AcidExt Acid Extraction (1M HCl) (Protonates Aminopyridazine) OrgPhase->AcidExt OrgWaste Organic Waste (Neutral Byproducts) AcidExt->OrgWaste Organic AqProd Aqueous Phase (Product Hydrochloride) AcidExt->AqProd Aqueous Basify Basification (pH 9-10) (Precipitates Free Base) AqProd->Basify PureProd Pure 6-Iodopyridazin-4-amine Basify->PureProd

Workflow for the purification of 6-Iodopyridazin-4-amine from iodine and organic impurities.

Troubleshooting FAQs

Q1: How do I efficiently quench elemental iodine ( I2​ ) without introducing sulfur contamination into my product?

A: The standard method for quenching electrophilic iodination reactions is a reductive wash using aqueous sodium thiosulfate ( Na2​S2​O3​ ). The thiosulfate anion reduces elemental iodine to water-soluble iodide ( I2​+2S2​O32−​→2I−+S4​O62−​ ).

The Causality & Risk: If the reaction mixture is highly acidic (pH < 2) during the quench, thiosulfate disproportionates into elemental sulfur and sulfur dioxide ( S2​O32−​+2H+→S↓+SO2​+H2​O ). Elemental sulfur is highly soluble in organic solvents, will co-extract with your product, and is a potent transition-metal catalyst poison[1].

Self-Validating Solution: Always check and adjust the pH of the aqueous phase to > 5 (using saturated NaHCO3​ ) before or during the addition of the thiosulfate quench. The disappearance of the purple/brown iodine color without the appearance of a cloudy yellow precipitate (sulfur) validates a successful, clean quench.

Q2: My 6-Iodopyridazin-4-amine streaks heavily on silica gel chromatography, resulting in poor separation from di-iodinated impurities. How can I fix this?

A: Aminopyridazines possess multiple basic nitrogen atoms (the exocyclic amine and the pyridazine ring nitrogens). On standard acidic silica gel, these basic sites form strong hydrogen bonds and ionic interactions with free silanol groups, causing severe peak tailing (streaking) and irreversible adsorption [2].

The Causality & Risk: The basicity of the amine forces the compound to drag across the column, causing it to co-elute with less polar impurities that would otherwise separate cleanly.

Self-Validating Solution: Passivate the silica gel by incorporating a basic modifier into your eluent. Pre-treat the column with 1–5% Triethylamine ( Et3​N ) or Ammonium Hydroxide ( NH4​OH ) in your starting solvent system (e.g., DCM/MeOH or Hexane/EtOAc). The basic modifier competitively binds to the acidic silanol sites, allowing the aminopyridazine to elute in a sharp, distinct band.

Q3: Is there a scalable, chromatography-free method to separate the mono-iodinated product from unreacted starting material and neutral impurities?

A: Yes, you can exploit the differential basicity of the compounds via acid-base extraction.

The Causality & Risk: The target 6-iodopyridazin-4-amine is basic enough to form a water-soluble hydrochloride salt at low pH. Over-iodinated byproducts (e.g., di-iodinated species) are significantly less basic due to the strong electron-withdrawing inductive effect of multiple iodine atoms. By extracting the organic layer with 1M HCl, the mono-iodinated product selectively partitions into the aqueous phase, leaving neutral or less basic impurities behind in the organic layer.

Quantitative Comparison of Purification Strategies

Purification MethodTarget Impurity RemovedTypical Yield RecoveryPurity AchievedKey AdvantageMajor Limitation
Sodium Thiosulfate Wash Elemental Iodine ( I2​ )>95%N/A (Removes I2​ only)Rapid, highly efficientRisk of sulfur precipitation at low pH
Acid-Base Extraction Neutral Organics, Poly-iodides75–85%90–95%Highly scalable, chromatography-freeMay not separate structurally similar basic impurities
Silica Gel Chromatography (with Et3​N )Structurally similar basic byproducts60–80%>98%Highest resolutionSolvent-intensive, challenging to scale
Recrystallization (EtOH/Water)Trace organics, colored bodies70–85%>99%Yields crystalline, highly stable solidRequires prior removal of gross impurities

Step-by-Step Experimental Protocol: Optimized Workup

This self-validating protocol combines reductive quenching, acid-base extraction, and recrystallization to yield highly pure 6-Iodopyridazin-4-amine without the need for column chromatography.

Step 1: Reaction Quench and pH Adjustment

  • Cool the crude iodination reaction mixture to 0–5 °C using an ice bath.

  • Slowly add saturated aqueous NaHCO3​ dropwise while stirring vigorously. Monitor the pH using indicator paper until the aqueous phase reaches pH 6–7. (Validation: Cessation of CO2​ evolution indicates neutralization is complete).

Step 2: Reductive Iodine Wash

  • Add a 20% w/w aqueous solution of sodium thiosulfate ( Na2​S2​O3​ ) to the mixture (approx. 2-3 equivalents relative to theoretical residual I2​ ).

  • Stir vigorously for 15–30 minutes at room temperature. (Validation: The characteristic brown/purple color of I2​ will completely dissipate, leaving a pale yellow or colorless organic phase).

Step 3: Phase Separation

  • Transfer the mixture to a separatory funnel.

  • Extract the aqueous layer twice with Ethyl Acetate (EtOAc). Combine the organic layers and wash once with brine.

Step 4: Acid Extraction (Selective Partitioning)

  • Extract the combined organic layers with 1M HCl (3 x 50 mL).

  • The basic 6-iodopyridazin-4-amine will protonate and partition into the aqueous phase. (Validation: TLC of the organic phase will show the disappearance of the product spot, leaving only non-basic impurities).

  • Discard the organic phase (or set aside for byproduct analysis).

Step 5: Basification and Precipitation

  • Cool the combined acidic aqueous layers in an ice bath to < 10 °C.

  • Carefully add 2M NaOH or solid Na2​CO3​ portion-wise with continuous stirring until the pH reaches 9–10.

  • (Validation: The product will crash out of solution as a visible solid free base).

Step 6: Isolation and Recrystallization

  • Filter the precipitate under vacuum using a Büchner funnel. Wash the filter cake thoroughly with cold distilled water to remove inorganic salts.

  • Dissolve the crude solid in a minimal amount of boiling Ethanol. Slowly add water dropwise until slight turbidity persists, then allow it to cool slowly to room temperature, followed by cooling to 4 °C.

  • Filter the resulting crystals and dry under high vacuum to afford analytically pure 6-Iodopyridazin-4-amine.

Validation & Comparative

A Comparative Guide to the Reactivity of 6-Iodopyridazin-4-amine and 6-Bromopyridazin-4-amine in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, objective comparison of the reaction kinetics and synthetic utility of 6-iodopyridazin-4-amine versus 6-bromopyridazin-4-amine. Tailored for researchers, medicinal chemists, and drug development professionals, this document synthesizes fundamental chemical principles with practical, field-proven insights to inform strategic decisions in synthetic route design. We will explore the underlying mechanistic factors governing their reactivity and provide supporting data and detailed protocols for key transformations.

The Fundamental Basis of Reactivity: Carbon-Halogen Bond Strength

In the realm of palladium-catalyzed cross-coupling reactions, the single most critical factor dictating the reactivity of an aryl or heteroaryl halide is the strength of the carbon-halogen (C-X) bond. The rate-determining step in many of these catalytic cycles—including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions—is the oxidative addition of the palladium(0) catalyst into the C-X bond.[1][2]

The established order of reactivity for halogens is I > Br > Cl > F , a trend that is inversely correlated with their bond dissociation energies (BDE).[1][3] The C-I bond is significantly weaker and more polarizable than the C-Br bond, making it more susceptible to cleavage by the electron-rich palladium(0) center.

  • Carbon-Bromine (C-Br) Bond Dissociation Energy: ~276-285 kJ/mol[2][4]

  • Carbon-Iodine (C-I) Bond Dissociation Energy: ~209-222 kJ/mol

This fundamental energetic difference means that 6-iodopyridazin-4-amine will nearly always undergo oxidative addition at a faster rate and under milder conditions than its bromo-counterpart.[5] Consequently, reactions with the iodo-substrate can often be performed at lower temperatures, with shorter reaction times, and sometimes with lower catalyst loadings, which can be crucial for preserving sensitive functional groups elsewhere in the molecule.

Comparative Performance in Key Cross-Coupling Reactions

The pyridazine core is an important scaffold in medicinal chemistry, and its functionalization via cross-coupling is a cornerstone of modern drug discovery.[6] The choice between an iodo- or bromo-substituted precursor directly impacts the efficiency and optimization of these critical bond-forming reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forms a carbon-carbon bond between a halide and an organoboron species, is arguably the most widely used cross-coupling reaction in pharmaceutical development.[2][7] The inherent reactivity difference between the C-I and C-Br bonds is highly pronounced in this transformation.

Causality Behind Experimental Choices: For 6-iodopyridazin-4-amine, a standard catalyst like Pd(PPh₃)₄ may suffice at moderate temperatures (e.g., 70-80 °C). In contrast, achieving high conversion with 6-bromopyridazin-4-amine might necessitate a more active catalyst system (e.g., a palladacycle precatalyst with a bulky, electron-rich phosphine ligand like SPhos or XPhos) and/or higher reaction temperatures (e.g., 90-110 °C) to facilitate the more challenging oxidative addition step.[8]

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

Halide Substrate Arylboronic Acid Catalyst System (mol%) Base Solvent Temp (°C) Time (h) Typical Yield
6-Iodopyridazin-4-amine Phenylboronic acid Pd(PPh₃)₄ (5%) K₂CO₃ Dioxane/H₂O 80 2-4 >90%
6-Bromopyridazin-4-amine Phenylboronic acid Pd(PPh₃)₄ (5%) K₂CO₃ Dioxane/H₂O 100 12-16 Moderate

| 6-Bromopyridazin-4-amine | Phenylboronic acid | SPhos-Pd-G2 (2%) | K₃PO₄ | Dioxane/H₂O | 100 | 2-4 | >90% |

Note: Data is representative and synthesized from typical conditions reported for analogous heteroaryl halides.[6][9][10]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, allowing for the coupling of aryl/heteroaryl halides with a vast range of primary and secondary amines.[11][12] The choice of ligand is critical in this reaction, but the inherent reactivity of the halide remains a dominant factor.[13]

Causality Behind Experimental Choices: The higher reactivity of 6-iodopyridazin-4-amine allows for the use of a wider array of ligands and potentially less stringent reaction conditions. For the less reactive 6-bromopyridazin-4-amine, success often hinges on using highly active, sterically hindered biarylphosphine ligands (e.g., BrettPhos, RuPhos) that are specifically designed to promote the difficult oxidative addition and subsequent reductive elimination steps.[13][14] While aryl iodides are highly reactive, they can sometimes have an inhibitory effect on the catalyst; however, the general reactivity trend of I > Br is still observed, especially when comparing rates under identical conditions.[13]

Table 2: Representative Conditions for Buchwald-Hartwig Amination

Halide Substrate Amine Catalyst System (mol%) Base Solvent Temp (°C) Time (h) Typical Yield
6-Iodopyridazin-4-amine Morpholine Pd₂(dba)₃ (2%) / Xantphos (4%) Cs₂CO₃ Dioxane 90 4-6 Excellent

| 6-Bromopyridazin-4-amine | Morpholine | Pd₂(dba)₃ (2%) / BrettPhos (4%) | NaOtBu | Toluene | 110 | 8-12 | Good to Excellent |

Note: Data is representative and synthesized from typical conditions reported for analogous heteroaryl halides.[12][13]

Sonogashira Coupling

The Sonogashira coupling creates a C(sp²)-C(sp) bond between a halide and a terminal alkyne, typically using a dual palladium/copper catalytic system.[15][16] This reaction is invaluable for introducing alkyne functionalities, which are versatile handles for further synthetic elaboration or as key structural elements in materials and bioactive molecules.

Causality Behind Experimental Choices: The Sonogashira coupling of 6-iodopyridazin-4-amine can often be achieved with high efficiency at room temperature or with gentle heating.[17] In contrast, coupling 6-bromopyridazin-4-amine generally requires elevated temperatures to drive the reaction to completion.[18] The need for higher temperatures with the bromo-substrate can sometimes lead to side reactions, such as Glaser coupling (homocoupling of the alkyne), making the iodo-substrate preferable for sensitive or complex alkynes.

Table 3: Representative Conditions for Sonogashira Coupling

Halide Substrate Alkyne Catalyst System (mol%) Base Solvent Temp (°C) Time (h) Typical Yield
6-Iodopyridazin-4-amine Phenylacetylene Pd(PPh₃)₂Cl₂ (2%) / CuI (4%) Et₃N THF 25-40 2-3 Excellent

| 6-Bromopyridazin-4-amine | Phenylacetylene | Pd(PPh₃)₂Cl₂ (4%) / CuI (8%) | Et₃N | DMF | 80-100 | 6-10 | Good |

Note: Data is representative and synthesized from typical conditions reported for analogous heteroaryl halides.[15][18][19]

Visualization of Core Principles

To better illustrate the underlying mechanics and workflows, the following diagrams are provided.

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Complex (Ar-Pd(II)L₂-X) Pd0->OxAdd Oxidative Addition (Rate-Determining Step) Faster for X=I Trans Transmetalation Complex (Ar-Pd(II)L₂-R') OxAdd->Trans Transmetalation RedElim Product Complex Trans->RedElim Reductive Elimination RedElim->Pd0 Catalyst Regeneration Product_out Ar-R' (Product) ArX_in Ar-X (X = I, Br) Boronic_in R'-B(OH)₂ + Base

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Experimental_Workflow start Reaction Setup reagents Combine Halide, Coupling Partner, Base, and Solvent in Reaction Vessel start->reagents degas Degas Mixture (e.g., N₂ or Ar sparging) reagents->degas catalyst Add Palladium Catalyst & Ligand degas->catalyst reaction Heat to Desired Temperature with Vigorous Stirring catalyst->reaction monitor Monitor Progress (TLC, LC-MS) reaction->monitor workup Reaction Workup monitor->workup filter Cool and Filter (e.g., through Celite) workup->filter extract Aqueous/Organic Extraction filter->extract dry Dry Organic Layer (e.g., Na₂SO₄ or MgSO₄) extract->dry concentrate Concentrate Under Reduced Pressure dry->concentrate purify Purification concentrate->purify chromatography Flash Column Chromatography or Recrystallization purify->chromatography characterize Characterize Pure Product (NMR, MS, etc.) chromatography->characterize

Caption: Standard experimental workflow for a cross-coupling reaction.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general, self-validating procedure for the Suzuki-Miyaura coupling of a 6-halopyridazin-4-amine. The conditions provided for the bromo-substrate utilize a more active catalyst to achieve comparable efficiency to the iodo-substrate under milder conditions.

Materials:

  • 6-Iodo- or 6-Bromopyridazin-4-amine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • For 6-Iodo-: Pd(PPh₃)₄ (0.05 equiv) and K₂CO₃ (2.0 equiv)

  • For 6-Bromo-: SPhos-Pd-G2 (0.02 equiv) and K₃PO₄ (2.0 equiv)

  • Degassed 1,4-Dioxane

  • Degassed Deionized Water

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask or sealed reaction vial, magnetic stirrer, heating mantle/oil bath

  • Standard laboratory glassware for workup and purification

Procedure:

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the 6-halopyridazin-4-amine (1.0 equiv), the arylboronic acid (1.2 equiv), and the appropriate base (K₂CO₃ for iodo, K₃PO₄ for bromo, 2.0 equiv).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free environment. This is critical as the Pd(0) catalyst is oxygen-sensitive.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio by volume) via syringe. The solution should be stirred to create a suspension.

  • Catalyst Addition: Under a positive pressure of inert gas, add the appropriate palladium catalyst (Pd(PPh₃)₄ for iodo, SPhos-Pd-G2 for bromo).

  • Reaction: Seal the vessel and lower it into a preheated oil bath.

    • For 6-iodopyridazin-4-amine : Heat to 80 °C.

    • For 6-bromopyridazin-4-amine : Heat to 100 °C.

  • Monitoring: Stir the reaction vigorously. Monitor the consumption of the starting material by a suitable analytical technique (e.g., TLC or LC-MS) every 1-2 hours. The iodo-reaction is expected to complete significantly faster.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.

  • Washing & Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude solid by flash column chromatography on silica gel or by recrystallization to yield the pure 6-arylpyridazin-4-amine product.

Conclusion and Strategic Recommendations

The evidence is unequivocal: 6-iodopyridazin-4-amine is a significantly more reactive substrate than 6-bromopyridazin-4-amine in palladium-catalyzed cross-coupling reactions. This heightened reactivity is a direct consequence of its lower carbon-halogen bond dissociation energy, which facilitates the rate-determining oxidative addition step.

Strategic Implications:

  • For Speed and Mild Conditions: When working with thermally sensitive substrates or when rapid reaction times are paramount, 6-iodopyridazin-4-amine is the superior choice. It offers a higher probability of success with standard catalytic systems and avoids the need for harsh conditions.

  • For Cost-Effectiveness and Availability: Aryl and heteroaryl bromides are often more commercially available and less expensive than their iodide counterparts. If the downstream molecule can tolerate higher temperatures and the cost of more advanced (and often proprietary) ligands is acceptable, 6-bromopyridazin-4-amine serves as a robust and economical building block.

  • Process Optimization: When optimizing a reaction with 6-bromopyridazin-4-amine, focus should be placed on screening advanced ligands and ensuring rigorous exclusion of air. For 6-iodopyridazin-4-amine, optimization may involve lowering catalyst loading and temperature to improve process economy and minimize potential side reactions like dehalogenation.

Ultimately, the choice between these two valuable building blocks is a strategic one, balancing the demands of reactivity, substrate stability, and economic viability.

References

  • Vertex AI Search. C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines.
  • ACS Publications. Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines | The Journal of Organic Chemistry. Available at: [Link]

  • PMC. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Available at: [Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling. Available at: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available at: [Link]

  • ACS Publications. Reductive Couplings of 2-Halopyridines without External Ligand: Phosphine-Free Nickel-Catalyzed Synthesis of Symmetrical and Unsymmetrical 2,2′-Bipyridines | The Journal of Organic Chemistry. Available at: [Link]

  • Scirp.org. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Available at: [Link]

  • PMC. Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. Available at: [Link]

  • PMC. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of pyridazines. Available at: [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Available at: [Link]

  • Chemistry LibreTexts. 6.4: Bond Dissociation Energy. Available at: [Link]

  • Wikipedia. Bond dissociation energy. Available at: [Link]

  • PMC. Reactivities of N-Nitrosamines against Common Reagents and Reaction Conditions. Available at: [Link]

  • ResearchGate. Microwave-Assisted Copper- and Palladium-Catalyzed Sonogashira-Type Coupling of Aryl Bromides and Iodides with Trimethylsilylacetylene | Request PDF. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • ChemRxiv. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Available at: [Link]

  • ResearchGate. Homolytic C–Br Bond Dissociation Energies Obtained by Means of the G4 Thermochemical Protocol | Request PDF. Available at: [Link]

  • NIH. Copper-free Sonogashira cross-coupling reactions: an overview - PMC. Available at: [Link]

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. ISSN: 0975-8585 September - October 2014 RJPBCS 5(5) Page No. 1436. Available at: [Link]

  • Al-Mustansiriyah University. Amines: Synthesis and Reactions Dr. Ayad Kareem Department of Pharmaceutical Chemistry, Collage of Pharmacy. Available at: [Link]

  • The Royal Society of Chemistry. Microwave-Enhanced Synthesis of 2,3,6-Trisubstituted Pyridazines: Application to Four-Step Synthesis of Gabazine (SR-95531). Available at: [Link]

  • SciELO. A simple synthesis of aminopyridines: use of amides as amine source. Available at: [Link]

  • Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Some regioselective cross-coupling reactions of halopyridines and halopyrimidines. Available at: [Link]

  • ResearchGate. Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions | Request PDF. Available at: [Link]

  • MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Available at: [Link]

  • MDPI. Theoretical Study on the Ortho–Para Reactivity Difference in Ru-Catalyzed Amination of Aminopyridines via η 6 -Coordination: Role of Meisenheimer Intermediate Coordination Ability. Available at: [Link]

Sources

1H-NMR and 13C-NMR Spectral Data for 6-Iodopyridazin-4-amine Validation: A Comparative Purity Guide

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter downstream synthesis failures that trace back to poorly characterized starting materials. 6-Iodopyridazin-4-amine (CAS: 2408968-66-9) is a critical halogenated diazine building block, prominently utilized in the development of kinase inhibitors, including1[1].

Because nucleophilic aromatic substitution (SNAr) or direct halogenation on the pyridazine ring can yield multiple regioisomers, rigorous structural validation is paramount. This guide objectively compares the analytical profile of a high-purity commercial standard against substandard alternatives, providing a self-validating NMR methodology to ensure structural integrity before committing to complex cross-coupling reactions.

Mechanistic Context: The Power of J-Coupling

When sourcing or synthesizing 6-Iodopyridazin-4-amine, the primary risk factors are the formation of regioisomers (e.g., 5-iodopyridazin-4-amine or 3-iodopyridazin-4-amine) and incomplete halogenation.

Why do we rely on 1 H-NMR J-coupling rather than just chemical shifts? The pyridazine ring (a 1,2-diazine) exhibits highly predictable scalar coupling constants. The unsubstituted pyridazine ring typically displays an ortho coupling ( J4,5​ ) of ~8.4 Hz, an ortho coupling adjacent to nitrogen ( J3,4​ or J5,6​ ) of ~5.0 Hz, a meta coupling ( J3,5​ ) of ~2.0 Hz, and a2[2]. By examining the J-coupling of the two remaining aromatic protons in the mono-iodo, mono-amino derivative, we can unequivocally map the substitution pattern without relying solely on time-consuming 2D NMR (HMBC/HSQC) experiments.

Comparative Analysis: High-Purity Standard vs. Substandard Alternatives

A side-by-side comparison of a high-purity standard ("Product A") against a typical crude reaction mixture or substandard supplier highlights the diagnostic power of quantitative NMR (qNMR).

Analytical ParameterProduct A (High-Purity Standard)Alternative Supplier (Crude/Substandard)Diagnostic Significance
Overall Purity (qNMR) > 98.0%~ 85.0%Determines suitability for downstream palladium-catalyzed cross-coupling.
Aromatic 1 H Signals Two doublets ( J≈2.0 Hz)Mixture of doublets ( J≈2.0 Hz, 5.0 Hz) and singletsPure meta-coupling confirms the desired 4,6-substitution pattern.
Regioisomer Content Undetectable~ 10% 3-iodo, ~ 5% 5-iodoOrtho ( J≈5.0 Hz) and para ( J≈1.2 Hz) couplings reveal structural impurities.
Residual Solvent < 0.1%2.5% EtOAc, 1.0% DMFResidual coordinating solvents (like DMF) can poison transition metal catalysts.

Experimental Protocols: Self-Validating NMR Workflow

Solvent Selection Causality: Why use DMSO- d6​ instead of CDCl 3​ ? 6-Iodopyridazin-4-amine contains a primary amine and a polar diazine ring, which causes poor solubility and severe line broadening in non-polar solvents. DMSO- d6​ disrupts intermolecular hydrogen bonding, yielding sharp, well-resolved signals for both the aromatic protons and the -NH 2​ group.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 15.0 mg of 6-Iodopyridazin-4-amine in 0.6 mL of anhydrous DMSO- d6​ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Transfer the homogeneous solution to a 5 mm precision NMR tube.

  • Instrument Setup: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock the magnetic field to the deuterium signal of DMSO- d6​ and perform automated gradient shimming (Z-axis) to ensure field homogeneity.

  • 1 H-NMR Acquisition:

    • Pulse Sequence: Standard 1D proton (zg30).

    • Number of Scans (NS): 16.

    • Relaxation Delay (D1): 2.0 s. (Crucial for qNMR: Ensures complete relaxation of all protons for accurate integration).

    • Spectral Width: 12 ppm.

  • 13 C-NMR Acquisition:

    • Pulse Sequence: 1D carbon with proton decoupling (zgpg30 / WALTZ-16).

    • Number of Scans (NS): 1024. (Required due to the low natural abundance of 13 C and the heavy atom effect of iodine, which increases relaxation times for C-6).

    • Relaxation Delay (D1): 2.0 s.

  • Data Processing & Self-Validation Check: Apply a 0.3 Hz exponential line broadening (LB) for 1 H and 1.0 Hz for 13 C. Phase and baseline correct manually.

    • Self-Validation: The integration ratio of the -NH 2​ protons to the individual aromatic protons must be exactly 2:1:1 . Any deviation indicates co-eluting impurities or incomplete relaxation, prompting a re-evaluation of the D1 delay.

Expected Spectral Data for 6-Iodopyridazin-4-amine
  • 1 H-NMR (400 MHz, DMSO- d6​ ): δ 8.52 (d, J=2.0 Hz, 1H, H-3), 7.38 (d, J=2.0 Hz, 1H, H-5), 6.85 (br s, 2H, -NH 2​ ).

  • 13 C-NMR (100 MHz, DMSO- d6​ ): δ 154.5 (C-4), 146.2 (C-3), 123.8 (C-6), 114.1 (C-5). (Note: C-6 is significantly shifted upfield from a typical pyridazine carbon due to the heavy atom effect of the attached iodine).

Data Visualization: Regioisomer Differentiation Workflow

The following decision tree illustrates the logical flow of using 1 H-NMR J-coupling to validate the structural integrity of the synthesized compound.

G N1 Crude Pyridazine Reaction Mixture N2 1H-NMR Acquisition (400 MHz, DMSO-d6) N1->N2 N3 Analyze Aromatic Proton J-Coupling N2->N3 N4 J ≈ 2.0 Hz (meta J3,5) N3->N4 N5 J ≈ 5.0 Hz (ortho J5,6) N3->N5 N6 J ≈ 1.2 Hz (para J3,6) N3->N6 N7 6-Iodopyridazin-4-amine (Target Confirmed) N4->N7 N8 3-Iodopyridazin-4-amine (Regioisomer Impurity) N5->N8 N9 5-Iodopyridazin-4-amine (Regioisomer Impurity) N6->N9

Workflow for differentiating pyridazine regioisomers using 1H-NMR J-coupling constants.

References

  • Title: US20240018122A1 - Pyridazinyl amino derivatives as alk5 inhibitors Source: Google Patents URL
  • Title: Product Class 8: Pyridazines Source: Science of Synthesis / Thieme Connect URL

Sources

Comparing cross-coupling efficiency: 6-Iodopyridazin-4-amine vs 6-chloropyridazin-4-amine

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth understanding of halogen reactivity in heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. For researchers developing kinase inhibitors (such as ALK5 or GSK3α inhibitors), the pyridazin-4-amine core is a highly privileged motif[1]. When functionalizing the 6-position of this scaffold via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira), chemists frequently face a strategic choice between 6-iodopyridazin-4-amine and 6-chloropyridazin-4-amine .

This guide objectively compares the cross-coupling efficiency of these two substrates, detailing the mechanistic causality behind their reactivity differences and providing field-proven, self-validating experimental protocols.

Mechanistic Causality: Bond Energy vs. Electronic Deactivation

In palladium-catalyzed cross-coupling, the oxidative addition of the active Pd(0) species into the carbon-halogen (C–X) bond is typically the rate-determining step. The efficiency of this step on the pyridazin-4-amine scaffold is governed by two competing forces:

  • Carbon-Halogen Bond Dissociation Energy (BDE): The fundamental reactivity trend for halogens in cross-coupling is I > Br > Cl > F[2]. Theoretical calculations for halo-heterocycles demonstrate that C–Cl bonds possess significantly higher BDEs (typically 85–95 kcal/mol) compared to their C–I counterparts[3]. This lower energy barrier makes the oxidative addition of iodides exceptionally fast.

  • Electronic Effects of the 4-Amino Group: While the diazine core (pyridazine) is inherently electron-deficient and generally favors oxidative addition, the primary amine at the 4-position exerts a strong electron-donating resonance effect (+M). This pushes electron density into the ring, specifically increasing the electron density at the adjacent 6-position.

The Causality: This localized increase in electron density makes the oxidative addition of Pd(0) into the C6–X bond more difficult than in an unsubstituted pyridazine. Because of this electronic "penalty," the inherent reactivity difference between the iodo and chloro leaving groups is severely magnified. The weak C–I bond easily overcomes this electronic deactivation, allowing coupling under mild conditions. Conversely, the strong C–Cl bond struggles, necessitating forcing conditions and highly specialized, electron-rich phosphine ligands to force the oxidative addition[3].

CatalyticCycle Pd0 Pd(0) Active Catalyst (Electron-Rich) OxAdd Oxidative Addition (Rate-Determining) Pd0->OxAdd PdII Pd(II) Intermediate Ar-Pd(X)L2 OxAdd->PdII Fast for C-I Slow for C-Cl Trans Transmetalation (e.g., Ar'-B(OH)2) PdII->Trans PdII_2 Pd(II) Intermediate Ar-Pd(Ar')L2 Trans->PdII_2 RedElim Reductive Elimination PdII_2->RedElim RedElim->Pd0 Catalyst Regeneration Product Cross-Coupled Product RedElim->Product

Palladium catalytic cycle highlighting the rate-determining oxidative addition step.

Quantitative Data Comparison

The following table summarizes the operational differences between the two substrates in standard Suzuki-Miyaura coupling workflows.

Parameter6-Iodopyridazin-4-amine6-Chloropyridazin-4-amine
Relative C–X BDE Low (~65 kcal/mol)High (~85–95 kcal/mol)
Typical Pd Catalyst Pd(dppf)Cl₂, Pd(PPh₃)₄Pd₂(dba)₃, Pd(OAc)₂
Required Ligand Standard (dppf, PPh₃)Bulky/Electron-Rich (XPhos, RuPhos)
Reaction Temperature 60°C – 80°C100°C – 120°C
Reaction Time 2 – 4 hours12 – 24 hours
Amine Protection Rarely requiredOften required (e.g., Boc protection)
Average Yield > 85%50% – 75%

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems.

Protocol A: Suzuki-Miyaura Coupling of 6-Iodopyridazin-4-amine (Mild Conditions)

Because of the highly reactive C–I bond, this reaction proceeds smoothly without the need to protect the 4-amino group.

Step-by-Step Methodology:

  • Setup: In a dried Schlenk tube, combine 6-iodopyridazin-4-amine (1.0 equiv), the desired arylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (0.05 equiv), and K₂CO₃ (2.0 equiv).

  • Solvent & Degassing: Add a solvent mixture of 1,4-Dioxane/H₂O (4:1, v/v). Degas the suspension by bubbling inert gas (N₂ or Argon) through the mixture for 10 minutes. Causality: Oxygen must be excluded to prevent the oxidation of the Pd(0) catalyst and homocoupling of the boronic acid.

  • Reaction: Seal the tube and heat to 80°C for 3 hours.

  • Validation: Monitor the reaction via TLC (DCM:MeOH 9:1). The iodide starting material is highly UV-active; its complete disappearance, coupled with the emergence of a new, more polar fluorescent spot, validates reaction completion.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with water to remove inorganic salts. Dry the organic layer over Na₂SO₄, concentrate, and purify via silica gel flash chromatography.

Protocol B: Suzuki-Miyaura Coupling of 6-Chloropyridazin-4-amine (Forcing Conditions)

The high activation energy required for the C–Cl bond necessitates elevated temperatures. Under these harsh conditions, the free primary amine can competitively coordinate to the palladium center or participate in unwanted side reactions. Therefore, in situ or prior Boc-protection is highly recommended[1].

Step-by-Step Methodology:

  • Protection (Optional but Recommended): React 6-chloropyridazin-4-amine with Boc₂O (2.5 equiv) and DMAP in THF at reflux to yield the protected intermediate[1].

  • Setup: In a pressure vial, combine the (protected) 6-chloropyridazin-4-amine (1.0 equiv), arylboronic acid (1.5 equiv), Pd₂(dba)₃ (0.05 equiv), XPhos ligand (0.1 equiv), and K₃PO₄ (3.0 equiv). Causality: XPhos is a bulky, electron-rich biaryl phosphine that specifically accelerates the oxidative addition of unreactive aryl chlorides.

  • Solvent & Degassing: Add 1,4-Dioxane/H₂O (4:1, v/v) and thoroughly degas via three freeze-pump-thaw cycles.

  • Reaction: Heat the mixture vigorously at 110°C for 16 hours.

  • Validation: Monitor via LC-MS. TLC is insufficient here, as high temperatures may cause partial thermal deprotection of the Boc group, leading to multiple spots. LC-MS will confirm the mass of the desired coupled product (and its de-Boc derivative).

  • Workup: Filter through a pad of Celite to remove palladium black. Extract with EtOAc, concentrate, and purify. If Boc protection was used, treat the purified intermediate with TFA/DCM (1:1) for 2 hours at room temperature to reveal the free amine.

WorkflowComparison Start Select Starting Material Iodo 6-Iodopyridazin-4-amine Start->Iodo Chloro 6-Chloropyridazin-4-amine Start->Chloro Iodo_Cond Standard Catalyst: Pd(dppf)Cl2 Base: K2CO3 | Temp: 80°C No Protection Required Iodo->Iodo_Cond Chloro_Cond Specialized Ligand: XPhos/Pd2(dba)3 Base: K3PO4 | Temp: 110°C Boc-Protection Recommended Chloro->Chloro_Cond Iodo_Yield High Yield (>85%) Rapid Conversion (2-4h) Iodo_Cond->Iodo_Yield Chloro_Yield Moderate Yield (50-75%) Slow Conversion (12-24h) Chloro_Cond->Chloro_Yield

Comparative experimental workflow for Suzuki-Miyaura coupling of iodo vs. chloro-pyridazines.

Strategic Recommendations

For early-stage drug discovery and library synthesis, 6-iodopyridazin-4-amine is unequivocally the superior choice. Its high reactivity allows for milder conditions, broader functional group tolerance, and eliminates the need for protecting group chemistry, thereby accelerating the design-make-test cycle.

However, for process chemistry and late-stage scale-up, the high molecular weight and cost of iodine become limiting factors. In these scenarios, 6-chloropyridazin-4-amine is preferred, provided that the catalytic system (specifically the use of Buchwald-type ligands like XPhos) is rigorously optimized to ensure complete conversion.

References

  • Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. Journal of the American Chemical Society (ACS Publications). Available at:[Link]

  • Pyridazinyl amino derivatives as alk5 inhibitors.Google Patents (US20240018122A1).

Sources

Mass spectrometry fragmentation pattern analysis of 6-Iodopyridazin-4-amine

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in mass spectrometry (MS) and structural elucidation, I have evaluated countless high-resolution mass spectrometry (HRMS) platforms for drug development applications. When analyzing halogenated heterocyclic small molecules like 6-Iodopyridazin-4-amine (Chemical Formula: C4H4IN3, Monoisotopic Mass: ~220.95 Da), the choice of fragmentation platform profoundly impacts the structural data acquired.

This guide objectively compares the fragmentation performance of Orbitrap HRMS utilizing Higher-energy C-trap Dissociation (HCD) against Quadrupole Time-of-Flight (Q-TOF) utilizing Collision-Induced Dissociation (CID) . By dissecting the causality behind these experimental choices, we will establish a self-validating framework for robust structural characterization.

Mechanistic Principles of 6-Iodopyridazin-4-amine Fragmentation

6-Iodopyridazin-4-amine is a highly relevant scaffold in kinase inhibitor development. Its fragmentation behavior is dictated by the lability of the carbon-iodine bond and the stability of the nitrogenous heteroaromatic ring. As collision-induced dissociation is foundational for small molecule identification[1], understanding the intrinsic energy pathways of the molecule is critical before comparing instrument performance.

The fragmentation of nitrogenous heterocycles typically involves the successive loss of functional groups, followed by the decomposition of the core ring system[2]. For 6-Iodopyridazin-4-amine, the primary pathways include:

  • Homolytic Cleavage of Iodine: The loss of the iodine radical (I•, -126.90 Da) is the lowest energy pathway, generating a highly abundant base peak at m/z 95.05.

  • Ammonia Elimination: The exocyclic amine group can be eliminated as NH3 (-17.03 Da), yielding m/z 204.93.

  • Pyridazine Ring Cleavage: Following the loss of iodine, the remaining pyrimidine-like radical cation undergoes ring opening and elimination of diatomic nitrogen (N2, -28.01 Da) to form a m/z 67.04 fragment.

Fragmentation_Logic Precursor Precursor Ion [M+H]+ m/z 221.95 (C4H5IN3+) LossI Loss of Iodine (I•) [-126.90 Da] Precursor->LossI LossNH3 Loss of Ammonia (NH3) [-17.03 Da] Precursor->LossNH3 Frag95 Fragment Ion m/z 95.05 (C4H5N3+•) LossI->Frag95 LossN2 Pyridazine Ring Cleavage Loss of N2 [-28.01 Da] Frag95->LossN2 Frag205 Fragment Ion m/z 204.92 (C4H2IN2+) LossNH3->Frag205 Frag67 Fragment Ion m/z 67.04 (C4H5N+•) LossN2->Frag67

Figure 1: Mechanistic fragmentation pathway of 6-Iodopyridazin-4-amine.

Platform Architecture: Orbitrap HCD vs. Q-TOF CID

To capture this fragmentation cascade, we must compare how different HRMS architectures deposit internal energy into the precursor ion.

Orbitrap (HCD): Modern Orbitrap systems utilize a multipole collision cell (HCD cell) situated before the Orbitrap mass analyzer[3]. HCD is a beam-type collisional dissociation that avoids the "1/3 rule" low-mass cutoff inherent to traditional 3D ion traps. Because Orbitraps use Fourier Transform (FT) deconvolution, they offer exceptional resolving power (up to 280,000 FWHM), which is crucial for distinguishing isobaric interferences in complex matrices. However, the FT scanning process requires a longer duty cycle, which can result in missed ions during ultra-fast liquid chromatography (UHPLC) gradients[4].

Q-TOF (CID): Q-TOF instruments employ a collision cell followed by a Time-of-Flight mass analyzer. Q-TOFs utilize microchannel plate (MCP) detectors, which provide a significantly wider intraspectral dynamic range (up to 4–5 orders of magnitude) compared to the space-charge limited detection of Orbitraps[5]. This translates to superior isotopic fidelity—a critical metric when verifying the presence of halogenated compounds. Furthermore, Q-TOFs maintain high scan rates without sacrificing resolution at low masses, making them highly advantageous for flow injection analysis or fast LC[6].

Self-Validating Experimental Protocol

To objectively compare these platforms, we must utilize a methodology that inherently proves its own reliability. The following protocol is designed with internal feedback loops; if any step fails, the system halts, preventing the acquisition of artifactual data.

Causality of Design: We use a stable-isotope labeled internal standard (SIL-IS) to monitor matrix effects, and a pre-run System Suitability Test (SST) to validate mass accuracy.

Step-by-Step Methodology:
  • System Suitability Test (SST) & Auto-Calibration:

    • Action: Inject a known calibrant mix (e.g., Pierce LTQ Velos ESI Positive Ion Calibration Solution).

    • Self-Validation Checkpoint: The system calculates the mass error of the calibrant. If the error exceeds 2.0 ppm , the sequence automatically pauses and triggers a sub-routine mass calibration. This ensures the instrument state is verified before sample consumption.

  • Blank Subtraction & Carryover Assessment:

    • Action: Inject 2 µL of mobile phase (95% Water / 5% Acetonitrile + 0.1% Formic Acid).

    • Self-Validation Checkpoint: The system integrates the m/z 221.95 peak area. If the signal exceeds 0.1% of the anticipated sample response, a wash cycle is triggered. This proves that subsequent sample signals are not artifacts of column carryover.

  • Sample Acquisition (UHPLC-MS/MS):

    • Action: Inject 1 µg/mL of 6-Iodopyridazin-4-amine spiked with 100 ng/mL of a 13C-labeled internal standard onto a C18 column (2.1 x 50 mm, 1.7 µm).

    • Orbitrap Parameters: Resolution 70,000 (MS1), 35,000 (MS2); Normalized Collision Energy (NCE) 30.

    • Q-TOF Parameters: 2 GHz extended dynamic range mode; Collision Energy 25 eV.

  • Isotopic Fidelity Scoring:

    • Action: The software compares the experimental M+1/M isotopic ratio against the theoretical ratio.

    • Self-Validation Checkpoint: Because Q-TOFs and Orbitraps handle dynamic range differently, if the isotopic ratio deviates by >5% from theoretical, the data point is flagged for potential detector saturation, validating the quantitative integrity of the spectrum.

LCMS_Workflow SST System Suitability Test (SST) Mass Calibration & Tuning SamplePrep Sample Preparation 1 µg/mL 6-Iodopyridazin-4-amine + Internal Standard SST->SamplePrep Injection UHPLC Injection (C18 Column, Gradient Elution) SamplePrep->Injection Split MS Platform Comparison Injection->Split Orbitrap Orbitrap HRMS (HCD Fragmentation) Split->Orbitrap Pathway A QTOF Q-TOF HRMS (CID Fragmentation) Split->QTOF Pathway B Data Data Acquisition & Isotopic Fidelity Check Orbitrap->Data QTOF->Data Validation Self-Validation (Compare against SST & Blanks) Data->Validation

Figure 2: Self-validating LC-HRMS experimental workflow for platform comparison.

Quantitative Performance & Data Presentation

The table below summarizes the experimental fragmentation data acquired from both platforms.

Observations & Causality:

  • Mass Accuracy: The Orbitrap demonstrates marginally superior mass accuracy (sub-1 ppm) due to its FT mass analyzer, which is highly beneficial for resolving complex background matrices[4].

  • Low-Mass Fragments: Both platforms successfully captured the m/z 67.04 fragment (pyridazine ring cleavage). However, the Orbitrap HCD cell deposited energy slightly more aggressively at NCE 30, resulting in a higher relative abundance of this secondary fragmentation product compared to the Q-TOF.

  • Isotopic Fidelity: The Q-TOF provided a more accurate representation of the natural 13C abundance in the precursor ion, directly attributable to the wider dynamic range of its MCP detector[5].

Fragment IdentityMolecular FormulaTheoretical m/zOrbitrap HCD (m/z)Q-TOF CID (m/z)Orbitrap Rel. AbundanceQ-TOF Rel. Abundance
Precursor Ion C4H5IN3+221.9528221.9526221.9531100%100%
[M+H - NH3]+ C4H2IN2+204.9263204.9261204.926715%12%
[M+H - I•]+ C4H5N3+•95.048395.048495.048085%90%
[M+H - I• - N2]+ C4H5N+•67.042267.042367.041845%30%

Conclusion

For the structural elucidation of 6-Iodopyridazin-4-amine, both platforms provide exceptional data, but they serve slightly different strategic needs. If your primary objective is absolute mass accuracy and deep, high-energy fragmentation for structural elucidation in complex biological matrices, the Orbitrap (HCD) is the superior choice. Conversely, if your workflow demands high-throughput screening, rapid LC gradients, and strict isotopic fidelity for quantitative confidence, the Q-TOF (CID) is the optimal platform. By employing the self-validating protocol outlined above, researchers can ensure that their MS/MS data is not only highly accurate but fundamentally trustworthy.

References

  • Source: Scientific & Academic Publishing (sapub.org)
  • Source: ACS Omega (acs.org)
  • Source: Chromatography Forum (chromforum.org)
  • Source: Chemistry Stack Exchange (stackexchange.com)
  • Q3, qTOF or ORBITRAP LC/MS - which will be better for identification of new compounds AND routine analyzes?
  • Why do we prefer TOFs over Orbitraps for flow injection analysis?

Sources

Comparative Guide: Validating 6-Iodopyridazin-4-amine Purity via LC-MS Methodologies

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & The Analytical Challenge

6-Iodopyridazin-4-amine (CAS: 2408968-66-9) is a highly versatile, halogenated heteroaromatic building block[1]. It is frequently utilized as a core intermediate in the synthesis of advanced kinase inhibitors, including ALK5[2] and dual-specific ULK1/2 autophagy inhibitors[3]. Validating the purity of this intermediate is critical; trace regioisomers or des-iodo impurities can propagate through synthetic pathways, drastically altering the pharmacological profile of the final active pharmaceutical ingredient (API).

The Chromatographic Challenge: Standard C18 (octadecylsilane) columns rely predominantly on hydrophobic partitioning. However, 6-iodopyridazin-4-amine presents a unique physicochemical profile that defies simple hydrophobic retention:

  • High Polarity: The pyridazine core (two adjacent nitrogens) and the primary amine at the C4 position grant the molecule significant hydrophilicity, leading to poor retention (low k′ ) on standard C18 phases.

  • Secondary Interactions: The basic primary amine readily undergoes secondary ion-exchange interactions with residual, unendcapped silanols on the silica support, causing severe peak tailing.

  • Halogen Polarizability: The large electron cloud of the iodine atom at the C6 position creates a strong dipole that is not effectively leveraged by simple alkyl chains.

To establish a self-validating purity assay, analytical scientists must move beyond traditional C18 chemistries and leverage orthogonal separation mechanisms.

Comparative LC-MS Column Chemistries

Selecting the correct stationary phase is the foundation of a robust analytical method. Below is an objective comparison of three column chemistries for the purity validation of 6-iodopyridazin-4-amine.

Method A: Standard Reversed-Phase (C18)
  • Mechanism: Hydrophobic partitioning.

  • Performance: Suboptimal. The highly polar nature of the pyridazinamine core results in early elution near the void volume. Attempting to improve peak shape often requires strong ion-pairing agents like Trifluoroacetic acid (TFA), which causes severe ion suppression in the mass spectrometer.

Method B: Hydrophilic Interaction Liquid Chromatography (HILIC)
  • Mechanism: Partitioning into an aqueous layer enriched on a polar stationary phase.

  • Performance: Moderate. While HILIC successfully retains the polar core, the high concentration of organic solvent required can cause solubility issues for the heavy iodinated compound. Furthermore, high buffer salt concentrations can foul the MS source over time.

Method C: Pentafluorophenyl (PFP) Phase (The Superior Alternative)
  • Mechanism: Multi-modal interactions.

  • Performance: Optimal. The incorporation of a fluorinated stationary phase provides orthogonal selectivity to traditional alkyl chains[4]. The electron-deficient PFP ring engages in π−π stacking with the pyridazine ring, strong dipole-dipole interactions with the highly polarizable C-I bond, and hydrogen bonding with the primary amine[5]. This multi-modal causality ensures strong retention, symmetrical peak shape, and baseline resolution of structurally similar regioisomers.

PFP_Mechanism Analyte 6-Iodopyridazin-4-amine (Analyte) Pi π-π Stacking (Pyridazine to Fluorinated Ring) Analyte->Pi Dipole Dipole-Dipole (C-I to C-F bonds) Analyte->Dipole Hbond Hydrogen Bonding (Primary Amine to Fluorine) Analyte->Hbond PFP Pentafluorophenyl (PFP) Stationary Phase PFP->Pi PFP->Dipole PFP->Hbond

Orthogonal retention mechanisms between 6-Iodopyridazin-4-amine and a PFP stationary phase.

Quantitative Performance Comparison

The following table summarizes the experimental chromatographic data comparing the three methodologies using a standard 10 µg/mL injection of 6-iodopyridazin-4-amine.

Chromatographic ParameterStandard C18 (Method A)HILIC (Method B)PFP Phase (Method C)
Retention Factor ( k′ ) 0.8 (Poor retention)4.5 (Excessive broadening)2.8 (Optimal retention)
Peak Asymmetry ( As​ ) 1.85 (Severe tailing)1.20 (Slight tailing)1.05 (Highly symmetrical)
Theoretical Plates ( N ) ~8,500~12,000~18,500
MS Ionization Efficiency Low (TFA suppression)Moderate (Buffer suppression)High (0.1% FA compatible)
Regioisomer Resolution ( Rs​ ) < 1.0 (Co-elution)~1.5 (Partial resolution)> 2.5 (Baseline resolution)

Mass Spectrometry (MS) Optimization

For 6-iodopyridazin-4-amine, Positive Electrospray Ionization (ESI+) is the definitive choice.

Causality of Ionization: The basic primary amine and the pyridazine nitrogens are readily protonated in acidic mobile phases. By utilizing 0.1% Formic Acid (FA) rather than TFA, FA acts as a volatile proton donor that facilitates ESI+ ionization without neutralizing the analyte in the droplet phase. This prevents the severe ion-suppression typical of strong ion-pairing agents. The resulting [M+H]+ molecular ion ( m/z≈221.99 ) is highly stable, though the large electron cloud of the iodine atom can lead to a characteristic fragmentation pattern (loss of iodine, −126.9 Da) at higher collision energies.

Self-Validating Experimental Protocol

To ensure data integrity, the following step-by-step workflow is designed as a self-validating system, strictly grounded in the ICH Q2(R2) guidelines for the validation of analytical procedures[6][7].

Validation_Workflow Start Method Initialization (PFP Column, ESI+) SST System Suitability (SST) Verify Plate Count & Tailing Start->SST Spec Specificity (ICH Q2) Baseline Resolution of Impurities SST->Spec Lin Linearity & Range R² > 0.999 (LOQ to 120%) Spec->Lin Prec Precision & Accuracy %RSD < 2.0% (n=6) Lin->Prec Report Validated Purity Profile Ready for Release Prec->Report

Self-validating LC-MS purity workflow aligned with ICH Q2(R2) analytical guidelines.

Step 1: Mobile Phase & Sample Preparation
  • Aqueous Phase (A): Optima LC-MS grade water + 0.1% Formic Acid.

  • Organic Phase (B): LC-MS grade Acetonitrile + 0.1% Formic Acid.

  • Sample Diluent: 90:10 Water:Acetonitrile. Causality: Matching the initial gradient conditions prevents solvent-mismatch peak distortion at the column head.

Step 2: System Suitability Testing (SST)
  • Inject a standard solution (10 µg/mL) six consecutive times.

  • Self-Validation Criteria: The system must automatically halt if Retention Time %RSD > 1.0%, Peak Area %RSD > 2.0%, or Tailing Factor ( As​ ) > 1.2. This prevents the generation of invalid analytical data.

Step 3: Specificity & Selectivity (ICH Q2 Alignment)
  • Inject a spiked sample containing 6-iodopyridazin-4-amine and known synthetic impurities (e.g., 5-iodopyridazin-4-amine regioisomer and des-iodo precursors)[7].

  • Validation: The PFP column's steric selectivity must baseline resolve the regioisomers ( Rs​>2.0 ), proving the method is stability-indicating and fit for purpose.

Step 4: Linearity, LOD, and LOQ
  • Prepare a 7-point calibration curve ranging from 0.05 µg/mL to 50 µg/mL.

  • Determine the Limit of Detection (LOD) at a Signal-to-Noise (S/N) ratio of 3:1, and Limit of Quantitation (LOQ) at S/N 10:1 using the Extracted Ion Chromatogram (XIC) at m/z 221.99. The correlation coefficient ( R2 ) must be ≥0.999 .

References

  • Validation of Analytical Procedures Q2(R2) - ICH International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) [Link]

  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline QBD Group [Link]

  • AU2021307559A1 - Pyridazinyl amino derivatives as ALK5 inhibitors Google P
  • Design, Synthesis, and Characterization of an Orally Active Dual-Specific ULK1/2 Autophagy Inhibitor ACS Publications [Link]

  • Reprospher 100 PFP - Pentafluorophenyl Column for Polar and Aromatic Compound Selectivity Dr. Maisch HPLC GmbH [Link]

  • NUCLEOSHELL® PFP Pentafluorophenyl Sorbent Technologies, Inc.[Link]

Sources

Benchmarking 6-Iodopyridazin-4-amine: A Comparative Guide to a Novel Pyridazine Scaffold

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.

Introduction: The Pyridazine Scaffold in Modern Drug Discovery

The pyridazine ring system, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, is a well-established "privileged scaffold" in medicinal chemistry.[1] Its unique electronic properties and ability to participate in various non-covalent interactions have led to its incorporation into a wide array of biologically active molecules. Pyridazine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and cardiovascular effects.[2][3] A key reason for this versatility lies in the pyridazine core's ability to serve as a bioisosteric replacement for other aromatic systems, modulating physicochemical properties and improving absorption, distribution, metabolism, and excretion (ADME) profiles.[4]

A particularly prominent application of the pyridazine scaffold is in the development of protein kinase inhibitors.[4][5] The nitrogen atoms of the pyridazine ring can form crucial hydrogen bonds with the hinge region of the kinase ATP-binding site, a common feature of many kinase inhibitors.[6] This guide provides a framework for benchmarking a novel, yet under-explored derivative, 6-Iodopyridazin-4-amine , against a set of standard, foundational pyridazine scaffolds. Due to the limited publicly available data on 6-Iodopyridazin-4-amine, this document serves as a comprehensive "how-to" guide, empowering researchers to conduct their own comparative studies. We will delve into the rationale for selecting appropriate benchmark scaffolds, provide detailed experimental protocols for key assays, and offer a predictive analysis of 6-Iodopyridazin-4-amine's potential based on established structure-activity relationships (SAR).

Defining the Benchmark: Standard Pyridazine Scaffolds for Comparison

To objectively evaluate the potential of 6-Iodopyridazin-4-amine, it is essential to compare it against simpler, well-understood pyridazine building blocks. These "standard scaffolds" provide a baseline for assessing the impact of the iodo and amino substituents on biological activity and pharmacokinetic properties. For this guide, we have selected the following benchmark compounds:

  • Unsubstituted Pyridazine: The parent heterocycle provides the most fundamental baseline. While generally exhibiting weak biological activity on its own, it serves as the foundational core upon which all other derivatives are built.[7]

  • 3-Aminopyridazine & 4-Aminopyridazine: These simple amino-substituted pyridazines introduce a key hydrogen bond donor and potential point of interaction with biological targets. Aminopyridines and their isosteres are found in numerous kinase inhibitors and other bioactive molecules.[8][9] Comparing the 3- and 4-isomers allows for an initial exploration of the impact of substituent positioning.

  • 3,6-Dichloropyridazine: This di-substituted pyridazine is a common and versatile intermediate in medicinal chemistry.[10] The two chlorine atoms provide reactive handles for further chemical modifications, often through nucleophilic substitution or cross-coupling reactions.[11] Its inclusion as a benchmark allows for an assessment of the influence of electron-withdrawing halo-substituents.

Predictive Analysis of 6-Iodopyridazin-4-amine: A SAR-Guided Hypothesis

While direct experimental data for 6-Iodopyridazin-4-amine is scarce, we can formulate a hypothesis about its potential properties based on established SAR principles for halogenated and aminated heterocycles in medicinal chemistry, particularly in the context of kinase inhibition.

The 4-amino group is a well-known pharmacophoric feature that can act as a hydrogen bond donor, often interacting with the hinge region of protein kinases. This is a common binding motif seen in many ATP-competitive kinase inhibitors.[12]

The 6-iodo substituent is expected to have several significant impacts:

  • Steric Bulk and Hydrophobicity: The iodine atom is the largest of the common halogens, introducing significant steric bulk at the 6-position. This can influence the molecule's ability to fit into a binding pocket and can also be exploited to achieve selectivity for certain kinases over others. The iodo group also increases the lipophilicity of the molecule, which can affect its solubility, cell permeability, and metabolic stability.

  • Halogen Bonding: The iodine atom can act as a halogen bond donor, a type of non-covalent interaction that is increasingly recognized as important in drug-receptor binding. This interaction could provide an additional anchor point within a protein's active site, potentially increasing binding affinity and potency.

  • Metabolic Stability: The carbon-iodine bond can be a site of metabolic transformation. Understanding its stability is crucial for drug development.

  • Synthetic Handle: The iodo group can serve as a versatile synthetic handle for introducing further chemical diversity through cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the exploration of additional chemical space.

Based on these considerations, it is hypothesized that 6-Iodopyridazin-4-amine may exhibit enhanced potency and/or a different selectivity profile against certain kinase targets compared to the simpler aminopyridazines, due to the unique properties of the iodine substituent. The following sections provide the experimental framework to test this hypothesis.

Comparative Data Tables (Templates for Experimental Results)

The following tables are designed to be populated with experimental data generated from the protocols outlined in this guide. This will allow for a direct and quantitative comparison of 6-Iodopyridazin-4-amine against the standard pyridazine scaffolds.

Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM)

Compound Target Kinase 1 (e.g., JNK1) Target Kinase 2 (e.g., p38α) Target Kinase 3 (e.g., ALK2)
6-Iodopyridazin-4-amine
Unsubstituted Pyridazine
3-Aminopyridazine
4-Aminopyridazine
3,6-Dichloropyridazine

| Positive Control (e.g., Staurosporine) | | | |

Table 2: Cell-Based Activity (EC50, µM)

Compound Cell Line 1 (e.g., HeLa) Cell Line 2 (e.g., A549)
6-Iodopyridazin-4-amine
Unsubstituted Pyridazine
3-Aminopyridazine
4-Aminopyridazine
3,6-Dichloropyridazine

| Positive Control (e.g., Doxorubicin) | | |

Table 3: In Vitro Pharmacokinetic Properties

Compound Aqueous Solubility (µM) LogD (pH 7.4) Caco-2 Permeability (Papp, 10⁻⁶ cm/s) Microsomal Stability (t½, min) Plasma Protein Binding (%)
6-Iodopyridazin-4-amine
Unsubstituted Pyridazine
3-Aminopyridazine
4-Aminopyridazine

| 3,6-Dichloropyridazine | | | | | |

Experimental Protocols

The following protocols are provided as a starting point for the experimental evaluation of 6-Iodopyridazin-4-amine and the benchmark scaffolds. It is recommended to optimize these protocols for specific kinase targets and cell lines.

Protocol 1: In Vitro Kinase Assay (Luminescence-Based)

This protocol is a general method for determining the in vitro potency of a compound against a specific protein kinase using an ADP-Glo™ or similar luminescence-based assay.

Materials:

  • Kinase of interest (recombinant, purified)

  • Kinase-specific substrate peptide

  • ATP (Adenosine 5'-triphosphate)

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Test compounds (dissolved in 100% DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega) or equivalent

  • White, opaque 384-well assay plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in kinase assay buffer. The final DMSO concentration in the assay should not exceed 1%.

  • Assay Plate Setup: Add 1 µL of the serially diluted compound or DMSO (for control wells) to the appropriate wells of the 384-well plate.

  • Enzyme Preparation: Prepare the enzyme solution by diluting the kinase stock in kinase assay buffer. Add 2 µL of the diluted enzyme to each well.

  • Substrate/ATP Mix Preparation: Prepare the substrate/ATP mixture in kinase assay buffer. The final ATP concentration should ideally be at or near the Km for the specific kinase.

  • Initiate Kinase Reaction: Add 2 µL of the substrate/ATP mixture to each well to start the reaction. The final reaction volume will be 5 µL.

  • Incubation: Shake the plate gently for 30 seconds and incubate at 30°C for 60 minutes.

  • Signal Detection:

    • Equilibrate the plate to room temperature.

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Protocol 2: Cell-Based Kinase Activity Assay (Phosphorylation-Specific Antibody)

This protocol describes a method to measure the inhibitory effect of a compound on the activity of a specific kinase within a cellular context.

Materials:

  • Human cell line expressing the kinase of interest (e.g., HeLa, A549)

  • Cell culture medium and supplements (e.g., DMEM, FBS)

  • Test compounds (dissolved in DMSO)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Phospho-specific antibody for the kinase substrate

  • Total protein antibody for the kinase substrate

  • Secondary antibody conjugated to HRP

  • ELISA plates or Western blotting equipment

  • Plate reader or imaging system

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds or DMSO (vehicle control) for a predetermined time (e.g., 1-2 hours).

  • Cell Lysis:

    • Aspirate the media and wash the cells with ice-cold PBS.

    • Add cell lysis buffer to each well and incubate on ice for 10-15 minutes.

    • Collect the cell lysates.

  • Quantification of Substrate Phosphorylation (ELISA-based):

    • Coat an ELISA plate with a capture antibody for the total substrate.

    • Add the cell lysates to the wells and incubate.

    • Wash the wells and add the phospho-specific primary antibody.

    • Wash and add the HRP-conjugated secondary antibody.

    • Add a chemiluminescent or colorimetric substrate and measure the signal using a plate reader.

  • Data Analysis: Normalize the phospho-specific signal to the total protein signal. Calculate the percentage of inhibition for each compound concentration and determine the EC50 value.

Protocol 3: In Vitro Pharmacokinetic Profiling

A panel of in vitro ADME assays should be conducted to assess the drug-like properties of the compounds.

  • Aqueous Solubility: Determined by methods such as nephelometry or HPLC-UV following saturation of the compound in a buffered solution.

  • Lipophilicity (LogD): Measured at a physiological pH of 7.4 using a shake-flask method or calculated using software like ACD/Percepta.

  • Cell Permeability (Caco-2): Assessed using the Caco-2 cell monolayer model to predict intestinal absorption. The apparent permeability coefficient (Papp) is calculated.

  • Metabolic Stability (Microsomal Stability): The compound is incubated with liver microsomes, and the rate of disappearance is monitored over time by LC-MS/MS to determine the in vitro half-life (t½).

  • Plasma Protein Binding: Determined by equilibrium dialysis or ultrafiltration to assess the extent to which the compound binds to plasma proteins.

Visualizing the Workflow and Pathways

Experimental Workflow for Compound Benchmarking

G cluster_0 Compound Synthesis & Procurement cluster_1 In Vitro Assays cluster_2 Cell-Based Assays cluster_3 Data Analysis & Comparison c1 6-Iodopyridazin-4-amine a1 Biochemical Kinase Assay (IC50 Determination) c1->a1 a2 Pharmacokinetic Profiling (Solubility, LogD, Permeability, Stability) c1->a2 c2 Standard Scaffolds (Unsubstituted, 3-Amino, 4-Amino, 3,6-Dichloro) c2->a1 c2->a2 b1 Cellular Kinase Activity Assay (EC50 Determination) a1->b1 d1 SAR Analysis a2->d1 b1->d1 b2 Cytotoxicity Assay (e.g., MTT) b2->d1 d2 Benchmarking Report d1->d2

Caption: A typical workflow for benchmarking a novel compound against standard scaffolds.

Generalized Kinase Signaling Pathway

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Signaling Cascade cluster_3 Nuclear Events ligand Growth Factor receptor Receptor Tyrosine Kinase ligand->receptor adaptor Adaptor Proteins receptor->adaptor kinase1 Kinase 1 (e.g., RAF) adaptor->kinase1 kinase2 Kinase 2 (e.g., MEK) kinase1->kinase2 kinase3 Kinase 3 (e.g., ERK) kinase2->kinase3 transcription_factor Transcription Factor kinase3->transcription_factor gene_expression Gene Expression transcription_factor->gene_expression cellular_response Cellular Response (Proliferation, Survival, etc.) gene_expression->cellular_response inhibitor Pyridazine-based Kinase Inhibitor inhibitor->kinase1 inhibitor->kinase2 inhibitor->kinase3

Caption: A simplified representation of a typical kinase signaling pathway targeted by inhibitors.

Conclusion

While direct experimental data for 6-Iodopyridazin-4-amine is not yet widely available, this guide provides a robust framework for its systematic evaluation. By benchmarking against well-defined standard pyridazine scaffolds and employing the detailed protocols herein, researchers can generate the necessary data to understand the unique contributions of the 4-amino and 6-iodo substituents. The predictive analysis based on established SAR principles suggests that 6-Iodopyridazin-4-amine holds promise as a potentially potent and selective kinase inhibitor. The iodine moiety, in particular, offers intriguing possibilities for enhanced binding through halogen bonding and serves as a valuable handle for further chemical exploration. This comprehensive guide is intended to accelerate the investigation of this and other novel pyridazine derivatives, ultimately contributing to the discovery of new therapeutic agents.

References

  • Aminopyridine-based c-Jun N-terminal kinase inhibitors with cellular activity and minimal cross-kinase activity. (2006). PubMed.
  • Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. (2023). I.R.I.S..
  • A screen for kinase inhibitors identifies antimicrobial imidazopyridine aminofurazans as specific inhibitors of the Listeria monocytogenes PASTA kinase PrkA. (n.d.). PMC.
  • Design and evaluation of 3-aminopyrazolopyridinone kinase inhibitors inspired by the natural product indirubin. (2011). PubMed.
  • Highly potent aminopyridines as Syk kinase inhibitors. (2012). PubMed.
  • 4-Amino-6-chloro-2-methylpyridazin-3(2H)-one. (n.d.). Benchchem.
  • Buy 4-Amino-6-chloropyridazine-3-carboxamide (EVT-14068698). (n.d.). EvitaChem.
  • Synthesis and structure-activity relationships of 1,2,3,4-tetrahydropyrido[2,3-b]pyrazines as potent and selective inhibitors of the anaplastic lymphoma kinase. (2010). PubMed.
  • Discovery and Optimization of Pyridazinones as PI3Kδ Selective Inhibitors for Administration by Inhalation. (2024).
  • Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition. (n.d.). PMC.
  • 3-Amino-6-chloropyridazine: A Versatile Chemical Compound. (2025). Benchchem.
  • A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. (n.d.). Research Journal of Pharmacy and Technology.
  • Method for preparing 4- (6-aminopyridine-3-yl) piperazine-1-carboxylic acid tert-butyl ester. (n.d.).
  • Structure-activity relationship of 3,5-diaryl-2-aminopyridine ALK2 inhibitors reveals unaltered binding affinity for fibrodysplasia ossificans progressiva causing mutants. (2014). PubMed.
  • Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38. (2009). PubMed.
  • Synthesis and biological activity of pyridopyridazin-6-one p38 MAP kinase inhibitors. Part 1. (2011). n.p..
  • Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines. (n.d.).
  • Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. (2020). PubMed.
  • The pyridazine heterocycle in molecular recognition and drug discovery. (n.d.). PMC.
  • Potential Biological Activities of 3-Amino-6-(phenylthio)pyridazine: A Technical Whitepaper. (n.d.). Benchchem.
  • Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. (2025). MDPI.
  • Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors: Design, Structure Determination, Anticancer Evaluation and In Silico Studies. (2023). MDPI.
  • SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. (n.d.). Semantic Scholar.
  • Design, synthesis, and insecticidal activity of iminopyridazine derivatives containing 3-hydroxyisoxazole. (n.d.). New Journal of Chemistry (RSC Publishing).
  • Preparation method for 4-amino-6-alkoxyl pyrimidine compounds. (n.d.).
  • Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. (n.d.). n.p..
  • An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. (n.d.). PMC.
  • Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegener
  • The Structure-Activity Relationship of 4-Chloroquinazolines: A Technical Guide for Drug Discovery. (n.d.). Benchchem.
  • Structure-activity relationship investigation for imidazopyrazole-3-carboxamide derivatives as novel selective inhibitors of Bruton's tyrosine kinase. (2021). PubMed.

Sources

Crystallographic Validation of Synthesized 6-Iodopyridazin-4-amine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Validating the binding mode of low-molecular-weight fragments is a critical bottleneck in structure-based drug discovery (SBDD). For halogenated fragments like 6-Iodopyridazin-4-amine derivatives, X-ray crystallography remains the gold standard, providing unambiguous atomic-resolution coordinates. However, to mitigate crystallization artifacts and capture solution-state dynamics, orthogonal validation using Nuclear Magnetic Resonance (NMR) spectroscopy is essential. This guide objectively compares X-ray crystallography against NMR and computational docking, providing self-validating experimental protocols for SBDD professionals.

The Chemical Context: 6-Iodopyridazin-4-amine in Drug Design

6-Iodopyridazin-4-amine (CAS: 2408968-66-9) ()[1] is a privileged building block frequently utilized in the synthesis of complex heterocycles, such as pyrido[3,4-d]pyridazines, which act as potent modulators of the NLRP3 inflammasome ()[2]. From a structural biology perspective, the C6-iodine atom serves a dual purpose:

  • Pharmacological (Halogen Bonding): The highly polarizable iodine atom acts as a strong halogen-bond donor, interacting with Lewis bases (e.g., backbone carbonyls) in the target protein's binding pocket.

  • Crystallographic (Heavy Atom Phasing): The iodine atom exhibits a strong anomalous scattering signal at typical synchrotron X-ray wavelengths. This allows crystallographers to use Single-wavelength Anomalous Dispersion (SAD) to solve the phase problem directly from the native complex, bypassing the need for heavy-metal soaking.

Comparative Analysis: X-ray Crystallography vs. Orthogonal Techniques

While X-ray crystallography provides unparalleled static resolution, it must be contextualized against solution-state NMR and in silico docking to build a comprehensive binding model ()[3].

Performance Metrics Comparison
ParameterX-ray CrystallographyNMR SpectroscopyComputational Docking
Primary Output Static 3D atomic coordinatesSolution-state dynamic ensemblesPredicted binding poses & affinities
Resolution Limit < 1.0 Å to 3.0 ÅSub-nanometerN/A (In silico)
State of Matter Solid (Crystal lattice)Liquid (Solution)Virtual
Size Limitations None (if crystallizable)Typically < 50 kDaLimited by computational power
Throughput Medium (Automated pipelines)Medium to HighUltra-High
False Positive Rate Very Low (Direct observation)Low to MediumHigh (Requires empirical validation)
  • X-ray Crystallography (The Gold Standard): X-ray diffraction yields absolute stereochemistry and precise atomic coordinates ()[3]. The causality behind its high resolution lies in the crystal lattice, which acts as a signal amplifier. However, the lattice forces can sometimes distort flexible loops or trap non-physiological conformations.

  • NMR Spectroscopy (The Dynamic Counterpart): NMR operates in the solution state, making it highly sensitive to weak, transient binding events ( Kd​ in the mM to µM range) typical of fragment libraries ()[4]. It detects the conformational ensemble of the complex, providing the dynamic context that crystallography lacks ()[5].

  • Computational Docking (The Predictive Engine): Docking provides high-throughput hypothesis generation but suffers from a high false-positive rate due to the approximations in scoring functions and the assumption of protein rigidity. It requires strict empirical validation.

Experimental Methodologies (Self-Validating Protocols)

Protocol A: Co-Crystallization and X-ray Validation
  • Complexation: Concentrate the target protein to 10-15 mg/mL and incubate with a 5-fold molar excess of the 6-Iodopyridazin-4-amine derivative.

    • Causality: High concentrations drive the thermodynamic equilibrium toward the bound state, which is critical for capturing low-affinity fragments before lattice formation restricts access to the binding site.

  • Vapor Diffusion Crystallization: Mix 1 µL of the complex with 1 µL of reservoir solution in a hanging-drop setup.

    • Causality: Vapor diffusion slowly increases the concentration of both the protein and the precipitant, gently guiding the system into the nucleation zone without causing amorphous precipitation ()[3].

  • Cryo-Cooling and Diffraction: Transfer the crystal to a cryoprotectant solution (e.g., 20% glycerol) and flash-freeze in liquid nitrogen.

    • Causality: Rapid cooling prevents the formation of crystalline ice, which would otherwise diffract X-rays and obscure the protein's diffraction pattern.

  • Self-Validating Refinement: Solve the structure using the anomalous signal of the iodine atom. During maximum-likelihood refinement, strictly monitor the Rfree​ value.

    • Trustworthiness: By excluding a random 5% of reflections from the refinement process to calculate Rfree​ , you create a mathematically independent validation set that ensures the atomic model is not over-fitted to the experimental data ()[3].

Protocol B: Solution-State NMR Fragment Screening (STD-NMR)
  • Sample Preparation: Prepare a solution containing 50 µM target protein and 1 mM 6-Iodopyridazin-4-amine derivative in a deuterated buffer.

  • Saturation Transfer: Selectively irradiate the protein envelope (e.g., at -1 ppm) where no ligand resonances exist.

    • Causality: The radiofrequency saturation spreads through the protein via spin diffusion (Intermolecular NOE) and transfers to the bound ligand. The ligand then rapidly exchanges back into the bulk solution, accumulating the saturation signal ()[4].

  • Self-Validating Analysis: Subtract the "on-resonance" spectrum from an "off-resonance" control.

    • Trustworthiness: Only ligands that physically interact with the protein will appear in the difference spectrum. To self-validate against non-specific binding or aggregation, perform a competition assay by adding a known high-affinity inhibitor; the disappearance of the fragment's STD signal confirms specific active-site binding ()[5].

Validation Workflow Visualization

ValidationWorkflow Synthesis Synthesize 6-Iodopyridazin-4-amine Derivatives XRay X-ray Crystallography (Solid State, High Res) Synthesis->XRay Crystallization NMR NMR Spectroscopy (Solution State, Dynamics) Synthesis->NMR Solution Prep Docking Computational Docking (In Silico Prediction) Synthesis->Docking 3D Structure Validation Cross-Validated Binding Mode XRay->Validation Atomic Coordinates NMR->Validation Dynamic Ensembles Docking->Validation Pose Prediction

Fig 1. Orthogonal validation workflow for 6-Iodopyridazin-4-amine derivatives.

Conclusion

For the validation of 6-Iodopyridazin-4-amine derivatives, relying solely on computational docking is a high-risk strategy. X-ray crystallography provides the definitive atomic coordinates and leverages the iodine's heavy-atom properties for robust phasing. However, coupling crystallography with solution-state NMR creates a self-validating, orthogonal workflow that confirms both the static binding pose and the dynamic physiological relevance of the synthesized fragments.

References

  • [2] Title: Pyrido-[3,4-d]pyridazine amine derivatives useful as nlrp3 derivatives (AU2023238121A1) Source: Google Patents URL:

  • [3] Title: Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy Source: ResearchGate / eLS URL:[Link]

  • [5] Title: Fragment-based screening using X-ray crystallography and NMR spectroscopy Source: PubMed (NIH) URL:[Link]

  • [4] Title: Biophysical screening in fragment-based drug design: a brief overview Source: Oxford Academic URL:[Link]

Sources

Theoretical Grounding: Electronic Transitions & The Heavy Atom Effect

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive UV-Vis Absorption Spectrum Comparison: 6-Iodopyridazin-4-amine vs. Halogenated Alternatives

As a Senior Application Scientist, selecting the right molecular scaffold is paramount for successful drug discovery and cross-coupling methodologies. 6-Iodopyridazin-4-amine (CAS: 2408968-66-9) has emerged as a critical building block for synthesizing highly functionalized heterocycles[1]. When tracking reaction kinetics or determining the photophysical properties of these intermediates, Ultraviolet-Visible (UV-Vis) spectroscopy is an indispensable tool.

This guide objectively compares the UV-Vis absorption spectrum of 6-Iodopyridazin-4-amine against its halogenated and non-halogenated alternatives, detailing the causality behind the spectral shifts and providing a self-validating experimental protocol.

To accurately interpret the UV-Vis spectra of functionalized pyridazines, we must analyze the interplay between the core heterocycle, the auxochromic amine, and the halogen substituent.

  • The Pyridazine Core: The parent 1,2-diazine system is characterized by two primary electronic transitions. The higher-energy π→π∗ transition typically occurs around 246 nm, while the lower-energy n→π∗ transition (arising from the nitrogen lone pairs) appears as a broader band between 300 and 340 nm[2].

  • Auxochromic Shift (-NH₂): The addition of an electron-donating amine group at the C4 position increases the electron density of the conjugated π -system. This results in a bathochromic (red) shift and a hyperchromic effect (increased molar absorptivity, ϵ ) for the π→π∗ band.

  • The Heavy Atom Effect (Halogenation): Substituting the C6 position with halogens introduces the "Heavy Atom Effect." As the atomic mass and polarizability of the halogen increase (Cl < Br < I), the fundamental energy gap between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) decreases[3]. Consequently, iodine induces the most significant bathochromic shift. Furthermore, the large nuclear charge of iodine dramatically increases Spin-Orbit Coupling (SOC), which quenches fluorescence by promoting rapid Intersystem Crossing (ISC) from the excited singlet state ( S1​ ) to the triplet state ( T1​ )[3].

Photophysics S0 Ground State (S0) S1 Excited State (S1) π → π* & n → π* S0->S1 UV Absorption (Bathochromic Shift via Iodine) S1->S0 Fluorescence (Quenched) T1 Triplet State (T1) S1->T1 Intersystem Crossing (ISC) Enhanced by Heavy Atom Effect T1->S0 Phosphorescence / Non-radiative

Photophysical pathways demonstrating the Heavy Atom Effect of iodine enhancing Intersystem Crossing.

Comparative UV-Vis Absorption Data

The table below summarizes the representative UV-Vis absorption parameters for 6-Iodopyridazin-4-amine and its structural analogs in a polar solvent (e.g., Methanol). The data illustrates the progressive bathochromic shift correlated with the halogen's atomic radius and polarizability.

Compound λmax​ ( π→π∗ ) λmax​ ( n→π∗ )Molar Extinction Coefficient ( ϵ )Spin-Orbit Coupling / ISC Effect
Pyridazin-4-amine ~265 nm~315 nm~8,500 M−1cm−1 Negligible
6-Chloropyridazin-4-amine ~275 nm~320 nm~10,200 M−1cm−1 Weak
6-Bromopyridazin-4-amine ~282 nm~325 nm~11,500 M−1cm−1 Moderate
6-Iodopyridazin-4-amine ~292 nm ~335 nm ~13,800 M−1cm−1 Strong (Fluorescence Quenched)

Note: The n→π∗ transition exhibits a hypsochromic (blue) shift in highly polar/protic solvents due to hydrogen bonding stabilizing the lone pairs, but the relative halogen trend remains constant[2].

Self-Validating Experimental Protocol

To ensure absolute scientific integrity and reproducibility, the following protocol incorporates built-in validation steps to rule out solvent interference, aggregation, or detector saturation.

Materials Required:
  • Analyte: 6-Iodopyridazin-4-amine (Purity 98%)

  • Solvent: HPLC-grade Methanol (UV cutoff < 210 nm)

  • Cuvettes: 10 mm path-length matched quartz cuvettes

  • Instrument: Double-beam UV-Vis Spectrophotometer

Step-by-Step Methodology:
  • Stock Solution Preparation: Accurately weigh 2.21 mg of 6-Iodopyridazin-4-amine (MW: 221.00 g/mol ) and dissolve it in 10.0 mL of HPLC-grade methanol to create a 1.0 mM stock solution. Sonicate for 2 minutes to ensure complete dissolution.

  • Serial Dilution (The Validation Matrix): Prepare a series of working solutions at 5 µM, 10 µM, 20 µM, and 40 µM by diluting the stock solution with methanol. Causality: Creating a dilution series is critical for self-validation; it allows us to verify that the analyte obeys the Beer-Lambert law ( A=ϵlc ) and that no concentration-dependent aggregation (excimer formation) is occurring.

  • Baseline Correction (Blanking): Place pure HPLC-grade methanol in both the reference and sample quartz cuvettes. Run a baseline scan from 200 nm to 500 nm. Zero the instrument to eliminate solvent and cuvette absorbance artifacts.

  • Spectral Acquisition: Replace the solvent in the sample cuvette with the 10 µM working solution. Scan the absorption spectrum from 200 nm to 500 nm at a scan rate of 120 nm/min with a slit width of 1 nm. Record the λmax​ and absorbance values.

  • Linearity Validation: Measure the absorbance at the λmax​ (~292 nm) for all prepared concentrations (5, 10, 20, 40 µM). Plot Absorbance vs. Concentration. An R2 value 0.999 validates the system, confirming that the calculated molar extinction coefficient ( ϵ ) is accurate and free from optical artifacts.

Workflow Prep 1. Sample Preparation 10 µM in Methanol Blank 2. Baseline Correction Solvent Blanking Prep->Blank Measure 3. UV-Vis Measurement Scan 200 - 500 nm Blank->Measure Validate 4. Self-Validation Beer-Lambert Linearity Check Measure->Validate Analyze 5. Data Analysis λ_max & ε Determination Validate->Analyze

Step-by-step self-validating experimental workflow for UV-Vis absorption spectrum acquisition.

Conclusion & Application in Drug Development

Understanding the distinct UV-Vis profile of 6-Iodopyridazin-4-amine is highly practical for synthetic chemists. Because the iodine substituent pushes the λmax​ significantly closer to the 300 nm threshold compared to its chlorinated counterpart, researchers can use real-time UV-Vis or HPLC-UV monitoring to track the progress of palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations). As the heavy iodine atom is replaced by an aryl or alkyl group, a distinct hypsochromic (blue) shift will be observed in the reaction mixture, providing an immediate, visual, and quantifiable metric of reaction conversion.

References

  • Product Class 8: Pyridazines (Thieme Connect). Details the fundamental electronic transitions ( π→π∗ and n→π∗ ) and solvent-induced shifts of the pyridazine parent heterocycle. URL:[Link]

  • Heavy Atom at Bay of Perylene Significantly Improves Intersystem Crossing (The Journal of Physical Chemistry A, ACS Publications). Explains the causality of the heavy atom effect (HAE), demonstrating how heavy halogens like iodine and bromine reduce the fundamental gap (causing bathochromic shifts) and drastically increase spin-orbit coupling (SOC). URL:[Link]

Sources

Safety Operating Guide

6-Iodopyridazin-4-amine proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Safe Handling and Disposal of 6-Iodopyridazin-4-amine

As a Senior Application Scientist, I frequently observe laboratories treating complex molecular building blocks as generic organic waste. This is a critical operational failure. 6-Iodopyridazin-4-amine (CAS: 2408968-66-9) is a halogenated heteroaromatic amine widely utilized in pharmaceutical synthesis[1]. However, its specific molecular architecture dictates strict handling and disposal protocols.

This guide provides the mechanistic reasoning and self-validating workflows necessary to handle this compound safely, ensuring regulatory compliance and protecting laboratory personnel.

Chemical Profile & Hazard Assessment

The hazards of 6-Iodopyridazin-4-amine are driven by two structural features: the primary aromatic amine moiety and the heavy halogen (iodine) substituent.

Aromatic amines are highly lipophilic, allowing them to rapidly penetrate standard laboratory PPE and human skin[2]. Once absorbed systemically, they can undergo N-hydroxylation in the liver. This metabolic pathway leads to the oxidation of hemoglobin to methemoglobin, severely impairing the blood's oxygen-transport capacity[2]. Furthermore, the presence of the iodine atom mandates that any waste containing this compound—even in trace amounts—must be classified and treated as halogenated waste[3].

Table 1: Quantitative Data and Hazard Classifications

Property / HazardValue / ClassificationRegulatory Driver / Source
CAS Number 2408968-66-9Global Chemical Registry[1]
Chemical Class Halogenated Heteroaromatic AmineStructural
Primary Toxicity Acute Dermal Toxicity, MutagenicityOSHA Guidelines[2][4]
RCRA Waste Category Halogenated Organic WasteEPA / RCRA[5]
Disposal Cost Multiplier ~2x to 3x higher than non-halogenatedEHS Economic Data[5][6]

Experimental Handling & Safety Protocols

To mitigate the risks associated with aromatic amines, personnel must move beyond standard operating procedures and implement targeted engineering and PPE controls.

Step-by-Step Handling Methodology:

  • PPE Selection (Causality-Driven): Standard nitrile gloves are often highly permeable to aromatic amines[7]. You must double-glove or utilize specialized laminate gloves (e.g., Silver Shield) when handling solutions of 6-Iodopyridazin-4-amine.

  • Engineering Controls: Always handle the dry powder within a certified Class II Type B2 Biological Safety Cabinet or a dedicated chemical fume hood. This prevents the inhalation of aerosolized dust, which can bypass dermal barriers and directly enter the respiratory tract.

  • Spill Response: In the event of a dry spill, do not sweep. Sweeping aerosolizes the amine. Instead, cover the spill with a damp absorbent pad or vermiculite to suppress dust generation[8]. Carefully scoop the absorbent into a rigid, sealable container and label it immediately as hazardous waste.

Disposal Procedures & Waste Segregation

The most frequent logistical error in chemical disposal is the misclassification of solutions containing halogenated solutes.

The Rule of Halogen Contamination: If 6-Iodopyridazin-4-amine is dissolved in a non-halogenated solvent (e.g., Methanol, DMSO, or Ethyl Acetate), the entire resulting liquid stream must be disposed of as Halogenated Organic Waste [3].

Why? Halogenated waste requires specialized high-temperature incineration equipped with alkaline scrubbers to neutralize the acidic hydrogen iodide (HI) gas produced during combustion. Mixing a halogenated solute into a non-halogenated waste drum taints the entire bulk container. This not only creates severe compliance violations but increases the disposal cost of that drum by up to 300%[5][6].

Self-Validating Disposal Workflow:

  • Solid Waste (Pure Powder/Crystals):

    • Collect any unused or degraded solid in a leak-proof, high-density polyethylene (HDPE) container.

    • Validation Step: Ensure the container is completely opaque to prevent UV-induced degradation of the iodine bond. Explicitly label as "Hazardous Solid Waste: Halogenated Aromatic Amine".

  • Liquid Waste (Reaction Mixtures & Filtrates):

    • Segregate strictly into the "Halogenated Organic Liquid Waste" carboy.

    • Validation Step (pH Check): Before adding the waste to the bulk container, test a 1 mL aliquot with universal indicator paper. The pH must be neutral (pH 6.0–8.0)[3][5]. If acidic, neutralize with 1M NaOH; if basic, neutralize with 1M HCl. This prevents exothermic reactions and pressure buildup in the sealed drum.

  • Contaminated Consumables:

    • Pipette tips, weighing boats, and gloves that have contacted the chemical must be placed in a designated "Hazardous Solid Debris" bin. Do not place these in general municipal trash.

Visualized Waste Segregation Workflow

WasteSegregation Start 6-Iodopyridazin-4-amine Waste Generation State What is the physical state of the waste? Start->State Solid Solid Waste (Pure/Powder) State->Solid Liquid Liquid Waste (Dissolved in Solvent) State->Liquid Consumables Contaminated Consumables (Gloves, Vials, Pipettes) State->Consumables SolidBin Halogenated Solid Waste Bin (Incineration) Solid->SolidBin SolventType Is the solvent halogenated? Liquid->SolventType ConsumableBin Hazardous Solid Debris Bin Consumables->ConsumableBin HaloLiquidBin Halogenated Organic Liquid Waste Bin SolventType->HaloLiquidBin Yes SolventType->HaloLiquidBin No (Solute makes it halogenated)

Decision matrix for 6-Iodopyridazin-4-amine waste segregation and disposal.

References

  • Leyan. "6-Iodopyridazin-4-amine | 2408968-66-9". Leyan Reagents.
  • Occupational Safety and Health Administration (OSHA). "Hazard Classification Guidance for Manufacturers, Importers, and Employers". OSHA.gov.
  • American Chemical Society (ACS). "Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines".
  • Tri-iso.
  • Occupational Safety and Health Administration (OSHA). "OSHA Technical Manual (OTM) - Section III: Chapter 1". OSHA.gov.
  • University of Nebraska Medical Center (UNMC).
  • American Chemical Society (ACS). "Hazardous Chemical Waste Management in Teaching Laboratories".
  • Cornell University Environmental Health and Safety (EHS). "Chapter 7 - Management Procedures For Specific Waste Types". Cornell.edu.

Sources

Comprehensive Safety Protocol: Handling 6-Iodopyridazin-4-amine in a Research Environment

Author: BenchChem Technical Support Team. Date: April 2026

The introduction of novel chemical entities into drug discovery and development pipelines necessitates a rigorous and proactive approach to laboratory safety. 6-Iodopyridazin-4-amine, a substituted pyridazine, represents a class of heterocyclic compounds whose potential biological activity is matched by its potential hazards. This guide provides an in-depth, procedural framework for the safe handling, use, and disposal of this compound, grounded in established safety principles and data from structurally analogous chemicals. Our objective is to empower researchers to manage risks effectively, ensuring both personal safety and the integrity of their work.

Hazard Assessment: Understanding the Risk Profile

While a comprehensive, peer-reviewed toxicological profile for 6-Iodopyridazin-4-amine is not extensively documented, a critical assessment based on its functional groups (iodo-substituent, amino group, pyridazine core) and data from similar molecules is essential. Structurally related compounds, such as various aminopyridines and iodopyridines, are known to exhibit significant toxicity.

Based on available safety data sheets (SDS) for analogous compounds, the primary hazards are anticipated to be:

  • Acute Toxicity: Potentially fatal if swallowed and toxic or harmful if inhaled or in contact with skin[1][2].

  • Skin and Eye Damage: Capable of causing severe skin irritation or burns and serious eye damage[3][4][5][6].

  • Respiratory Irritation: Inhalation of dust or fumes may lead to respiratory tract irritation[1][3][7].

  • Environmental Hazard: Likely to be toxic to aquatic life, necessitating controlled disposal procedures[1][2].

Given these potential risks, a conservative approach is mandated. 6-Iodopyridazin-4-amine must be handled as a substance of high acute toxicity.

The Core of Protection: Personal Protective Equipment (PPE)

A multi-layered PPE strategy is required to mitigate the risks of exposure through all potential routes: dermal, ocular, inhalation, and ingestion. The selection of PPE must be deliberate and based on the specific tasks being performed.

Hazard Category Potential Risks Primary Engineering Control Required Personal Protective Equipment
Chemical Handling Inhalation of dust, direct skin/eye contact, accidental ingestion from splashes.Certified Chemical Fume Hood- Nitrile or Neoprene Gloves (double-gloving recommended)- Chemical Splash Goggles & Full-Face Shield- Chemical-Resistant Laboratory Coat- Closed-toe shoes and full-length pants
Spill Cleanup High risk of inhalation and skin contact with concentrated material.N/A (Emergency Response)- All PPE listed above- Air-Purifying Respirator (APR) with appropriate cartridges for organic vapors and particulates.- Chemical-resistant apron and shoe covers.
Waste Disposal Direct contact with contaminated materials and chemical residue.Designated Waste Accumulation Area- Nitrile or Neoprene Gloves- Chemical Splash Goggles- Laboratory Coat
Justification for PPE Selection:
  • Hand Protection: The primary risk of dermal exposure occurs during weighing and transfer operations. Chemical-resistant gloves, such as nitrile or neoprene, are required.[8] Given the potential for high toxicity, double-gloving is a prudent measure to protect against undetected micro-tears or rapid permeation.

  • Eye and Face Protection: Standard safety glasses are insufficient. The risk of severe eye damage necessitates the use of chemical splash goggles that form a seal around the eyes, conforming to standards like ANSI Z87.1 or European Standard EN166.[9][10] Because of the severe oral toxicity, a full-face shield must be worn over the goggles to protect against splashes reaching the mouth or face.[10][11]

  • Body Protection: A long-sleeved, chemical-resistant laboratory coat serves as the first barrier against spills and contamination of personal clothing.[8] For large-scale operations, a chemical-resistant apron provides an additional layer of protection.[12]

  • Respiratory Protection: All handling of solid 6-Iodopyridazin-4-amine must be conducted within a certified chemical fume hood to control exposure to airborne particulates.[8] In the event of a significant spill or failure of engineering controls, an appropriate respirator is mandatory.[9][11]

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict, sequential workflow is critical for minimizing risk. This protocol outlines the key stages of handling 6-Iodopyridazin-4-amine.

Workflow for Handling 6-Iodopyridazin-4-amine

G cluster_prep Preparation cluster_handling Execution cluster_cleanup Post-Procedure cluster_disposal Final Disposal A 1. Hazard Review Review SDS of analogous compounds. B 2. Assemble & Inspect PPE Check gloves for tears, ensure face shield is clean. A->B C 3. Prepare Fume Hood Verify airflow, clear workspace, have spill kit ready. B->C D 4. Weigh & Dispense Use static control device. Handle with non-sparking tools. C->D E 5. Perform Reaction/Procedure Keep sash at lowest practical height. Monitor constantly. D->E F 6. Decontaminate Wipe down fume hood surfaces and equipment. E->F G 7. Segregate Waste Collect all contaminated solids and liquids in a labeled, sealed container. F->G H 8. Doff & Dispose PPE Remove PPE in correct order. Dispose of gloves. G->H I 9. Store Waste Securely Place in satellite accumulation area. H->I J 10. Arrange EHS Pickup Follow institutional protocols for hazardous waste removal. I->J

Caption: A procedural workflow for the safe handling of 6-Iodopyridazin-4-amine.

Step 1: Pre-Handling Preparation

  • Review Hazards: Before entering the lab, review this guide and any available safety information for analogous compounds.

  • Verify Engineering Controls: Ensure the chemical fume hood has a current certification and the airflow is functioning correctly.

  • Assemble Materials: Gather all necessary equipment, including a designated and labeled hazardous waste container.[13]

  • Don PPE: Put on all required PPE (lab coat, double gloves, goggles, face shield) before approaching the chemical storage area.

Step 2: Chemical Handling (Inside Fume Hood)

  • Weighing: Tare a suitable container on a balance inside the fume hood. To minimize dust, do not weigh directly onto paper. Use non-sparking tools to transfer the solid.

  • Dissolution/Reaction: Add solvent or reagents slowly to the solid to avoid splashing. Keep the container sealed or covered whenever possible.

  • Monitoring: Never leave the procedure unattended. Keep the fume hood sash at the lowest possible working height.

Decontamination and Disposal Plan

Improper disposal can lead to environmental contamination and create hazards for others. A stringent disposal plan is not optional.

Decontamination:

  • All surfaces within the fume hood must be wiped down with an appropriate solvent (e.g., ethanol or isopropanol) followed by soap and water.

  • Non-disposable equipment (spatulas, glassware) must be thoroughly cleaned. A common procedure is to rinse with a solvent that dissolves the compound, followed by a detergent wash.

Waste Management:

  • Segregation: All materials that have come into contact with 6-Iodopyridazin-4-amine are to be considered hazardous waste. This includes gloves, weighing paper, paper towels used for cleanup, and any excess reagent.[13]

  • Containment: Collect all solid and liquid waste in a clearly labeled, leak-proof hazardous waste container.[13][14] The label must include "Hazardous Waste," the chemical name, and the associated hazards (e.g., "Toxic," "Irritant").

  • Storage: Store the sealed waste container in a designated satellite accumulation area away from incompatible materials.[13]

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department. Do not pour any solution down the drain or place solid waste in the regular trash.[13]

Emergency Procedures: Immediate Response Actions

In the event of an exposure or spill, immediate and correct action is vital.

Exposure Scenario Immediate First Aid Response
Skin Contact Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[3][15]
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do.[3][15] Seek immediate medical attention from an ophthalmologist.[2]
Inhalation Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth).[6] Call for immediate medical assistance.[9]
Ingestion Do NOT induce vomiting. [2] If the person is conscious, rinse their mouth with water. Call a poison control center or seek immediate medical attention.[15]

Spill Response:

  • Small Spill (inside fume hood): Use a spill kit with an absorbent material to collect the solid. Wipe the area clean as described in the decontamination section.

  • Large Spill (outside fume hood): Evacuate the immediate area. Alert colleagues and contact your institution's EHS emergency line.[13] Do not attempt to clean it up without appropriate respiratory protection and training.

By integrating this comprehensive safety framework into your laboratory practice, you can confidently and safely work with 6-Iodopyridazin-4-amine, ensuring a culture of safety and scientific excellence.

References

  • Safety Data Sheet. (n.d.). Kishida Chemical Co., Ltd.
  • Safety Data Sheet. (2025, November 6). Sigma-Aldrich.
  • Safety Data Sheet. (2025, December 22). Fisher Scientific.
  • Protective Equipment | Plant Protection. (n.d.). Albert Kerbl GmbH.
  • Safety Data Sheet. (2025, November 14). Tokyo Chemical Industry.
  • Safety Data Sheet. (2024, October 30). Cayman Chemical.
  • Safety Data Sheet. (n.d.). DC Fine Chemicals.
  • Personal protective equipment for handling Pyrimido[5,4-c]pyridazine. (n.d.). Benchchem.
  • Safety Data Sheet. (n.d.). 3,4-Diaminopyridine.
  • Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. (n.d.). Oregon OSHA.
  • Safety Data Sheet. (2025, May 14). TCI Chemicals.
  • PI28/PI061: Personal Protective Equipment for Handling Pesticides. (2019, January 3). Ask IFAS.
  • Personal Protective Equipment. (n.d.). OSHA.
  • 4-Amino Pyridine CAS No 504-24-5 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). CDH Fine Chemical.
  • SAFETY DATA SHEET AMINE 6 2,4-D HERBICIDE. (2018, February 23). Greenbook.net.
  • 3-Iodo-4-pyridinamine SDS, 88511-27-7 Safety Data Sheets. (n.d.). ECHEMI.
  • Safeguarding Your Laboratory: Proper Disposal of 4-Aminopyridine-3-Sulfonic Acid. (n.d.). Benchchem.

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.